N,N-Dimethyl-2-(4-piperidinyloxy)benzamide
Description
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Properties
IUPAC Name |
N,N-dimethyl-2-piperidin-4-yloxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-16(2)14(17)12-5-3-4-6-13(12)18-11-7-9-15-10-8-11/h3-6,11,15H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVWCKYONJDMEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1OC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660433 | |
| Record name | N,N-Dimethyl-2-[(piperidin-4-yl)oxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902837-08-5 | |
| Record name | N,N-Dimethyl-2-[(piperidin-4-yl)oxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N,N-Dimethyl-2-(4-piperidinyloxy)benzamide
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of N,N-Dimethyl-2-(4-piperidinyloxy)benzamide, a key intermediate in the development of various pharmaceutically active compounds. The document details a robust synthetic protocol, rooted in the Williamson ether synthesis, and outlines the analytical techniques required for structural verification and purity assessment. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical, step-by-step methodologies.
Introduction and Significance
This compound is a substituted benzamide derivative of significant interest in medicinal chemistry. Its core structure, featuring a benzamide moiety linked to a piperidine ring via an ether linkage, serves as a crucial scaffold for building more complex molecules. Notably, this compound is a direct precursor to pharmacologically active agents, including Cinitapride, a gastroprokinetic agent that enhances gastrointestinal motility. A thorough understanding of its synthesis and characterization is therefore paramount for ensuring the quality, purity, and ultimate efficacy of the final drug substance.
The synthesis of this intermediate presents a classic yet nuanced challenge in organic chemistry: the selective formation of an ether bond between a phenolic hydroxyl group and a secondary alcohol on a piperidine ring. This requires a strategic approach to manage the reactivity of the piperidine's secondary amine, necessitating the use of protecting groups. This guide will elaborate on a field-proven, two-step synthetic sequence: the initial formation of a protected intermediate followed by a deprotection step to yield the final product.
Synthetic Strategy and Rationale
The paramount strategy for constructing the target molecule is the Williamson ether synthesis . This classic SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide or a suitable electrophile.[1][2] In this specific application, the synthesis is best approached by forming an ether linkage between 2-Hydroxy-N,N-dimethylbenzamide and a piperidine derivative where the nitrogen is protected to prevent unwanted side reactions.
Choice of Starting Materials and Protecting Group
-
Nucleophile Precursor: 2-Hydroxy-N,N-dimethylbenzamide. This commercially available starting material provides the benzamide core and the phenolic hydroxyl group that will be deprotonated to form the nucleophilic phenoxide.[1][3]
-
Electrophile Precursor: 4-Hydroxypiperidine. To achieve selective O-alkylation, the secondary amine of 4-hydroxypiperidine must be protected. The benzyl (Bn) group is an ideal choice for this purpose due to its stability under the basic conditions of the Williamson ether synthesis and its straightforward removal via catalytic hydrogenation, a method orthogonal to many other common protecting groups.[4] Therefore, the actual electrophile used is N-benzyl-4-piperidinol. The hydroxyl group of this alcohol will be converted into a better leaving group, typically a tosylate or mesylate, in situ or in a preceding step.
Reaction Pathway
The synthesis is logically divided into two main stages: ether formation and deprotection.
Detailed Experimental Protocols
Step 1: Synthesis of N,N-Dimethyl-2-(1-benzyl-4-piperidinyloxy)benzamide (Protected Intermediate)
This step involves the formation of the ether linkage. The hydroxyl group of N-benzyl-4-piperidinol is first converted to a tosylate, which is a good leaving group, followed by nucleophilic attack by the phenoxide generated from 2-Hydroxy-N,N-dimethylbenzamide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Hydroxy-N,N-dimethylbenzamide | 165.19 | 10.0 | 1.65 g |
| N-benzyl-4-piperidinol | 191.27 | 10.0 | 1.91 g |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 11.0 | 2.10 g |
| Sodium hydride (NaH, 60% in oil) | 24.00 | 22.0 | 0.88 g |
| Anhydrous N,N-Dimethylformamide (DMF) | - | - | 50 mL |
| Ethyl Acetate (EtOAc) | - | - | For extraction |
| Saturated aq. NH₄Cl | - | - | For work-up |
| Brine | - | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying |
| Silica Gel (230-400 mesh) | - | - | For chromatography |
Procedure:
-
Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-Hydroxy-N,N-dimethylbenzamide (1.65 g, 10.0 mmol) and anhydrous DMF (30 mL).
-
Formation of Phenoxide: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (0.44 g, 11.0 mmol) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C. Stir the mixture at 0 °C for 30 minutes.
-
Formation of Tosylate: In a separate flask, dissolve N-benzyl-4-piperidinol (1.91 g, 10.0 mmol) and p-toluenesulfonyl chloride (2.10 g, 11.0 mmol) in anhydrous DMF (20 mL). Cool this solution to 0 °C and slowly add sodium hydride (0.44 g, 11.0 mmol). Stir for 30 minutes at 0 °C.
-
Coupling Reaction: Slowly add the tosylate solution from step 3 to the phenoxide solution from step 2 via a dropping funnel at 0 °C. Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 12-18 hours.
-
Work-up: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield N,N-Dimethyl-2-(1-benzyl-4-piperidinyloxy)benzamide as a pale yellow oil.
Step 2: Synthesis of this compound (Final Product)
This final step involves the removal of the N-benzyl protecting group via catalytic hydrogenation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| N,N-Dimethyl-2-(1-benzyl-4-piperidinyloxy)benzamide | 338.44 | 5.0 | 1.69 g |
| Palladium on Carbon (Pd/C, 10 wt. %) | - | - | ~170 mg (10 mol%) |
| Ethanol (EtOH) | - | - | 50 mL |
| Hydrogen (H₂) gas | - | - | 1 atm (balloon) |
Procedure:
-
Reaction Setup: Dissolve N,N-Dimethyl-2-(1-benzyl-4-piperidinyloxy)benzamide (1.69 g, 5.0 mmol) in ethanol (50 mL) in a hydrogenation flask.
-
Catalyst Addition: Carefully add 10% Pd/C (170 mg) to the solution under an inert atmosphere (e.g., nitrogen).
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature under the hydrogen atmosphere.
-
Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 4-6 hours).
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (2 x 10 mL).
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield this compound as a white to off-white solid. The product is often of high purity, but can be recrystallized from an ethanol/ether mixture if necessary.
Characterization of the Final Product
Thorough characterization is essential to confirm the structure and assess the purity of the synthesized this compound.
Spectroscopic Data
The following table summarizes the expected analytical data for the final product.
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.4-7.0 (m, 4H, Ar-H), ~4.4 (m, 1H, O-CH of piperidine), ~3.1-2.9 (s, 6H, N(CH₃)₂), ~3.2-3.0 (m, 2H, piperidine H), ~2.8-2.6 (m, 2H, piperidine H), ~2.1-1.9 (m, 2H, piperidine H), ~1.8-1.6 (m, 2H, piperidine H), ~1.5 (br s, 1H, NH). |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): ~168 (C=O), ~155 (Ar-C-O), ~130-120 (Ar-C), ~74 (O-CH of piperidine), ~45 (piperidine C), ~38 (N(CH₃)₂), ~32 (piperidine C). |
| Mass Spectrometry (ESI+) | m/z: Calculated for C₁₄H₂₀N₂O₂ [M+H]⁺: 249.15. Found: 249.16. |
| FT-IR (KBr, cm⁻¹) | ν (cm⁻¹): ~3300 (N-H stretch), ~2950 (C-H stretch), ~1630 (C=O amide stretch), ~1250 (C-O ether stretch). |
Purity Assessment
High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the final compound. A typical method would utilize a C18 reverse-phase column with a mobile phase consisting of a gradient of water (with 0.1% formic acid) and acetonitrile. The purity should ideally be ≥98%.
Conclusion
This guide has detailed a reliable and reproducible method for the synthesis of this compound. The two-step process, involving a Williamson ether synthesis with a protected piperidine intermediate followed by hydrogenolysis, provides a clean and efficient route to this valuable building block. The characterization data and protocols described herein serve as a benchmark for quality control, ensuring that researchers and drug development professionals can produce this key intermediate with high purity and confidence. Adherence to these methodologies is crucial for the successful advancement of synthetic campaigns that rely on this versatile chemical scaffold.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
LibreTexts Chemistry. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link]
-
PubChem. Cinitapride. National Center for Biotechnology Information. [Link]
- Google Patents. (2014).
- Google Patents. (2008). Preparing method of N, N-dimethylbenzamide. CN101585781A.
-
PubChem. 2-Hydroxy-N,N-dimethylbenzamide. National Center for Biotechnology Information. [Link]
-
DTIC (Defense Technical Information Center). (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. [Link]
-
MDPI. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 28(3), 1335. [Link]
Sources
An In-depth Technical Guide to N,N-Dimethyl-2-(4-piperidinyloxy)benzamide: Structure, Properties, and Synthetic Strategies
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of N,N-Dimethyl-2-(4-piperidinyloxy)benzamide, a molecule of interest in medicinal chemistry. Due to the limited availability of published experimental data for this specific compound, this document integrates confirmed structural information with established principles of organic chemistry and pharmacology to present a predictive yet scientifically grounded resource. All proposed experimental protocols are based on well-documented procedures for analogous structures and should be adapted and validated in a laboratory setting.
Molecular Structure and Chemical Identity
This compound is a substituted benzamide derivative characterized by a piperidinyl ether linkage at the ortho position of the benzene ring. The core structure consists of a benzamide moiety with two methyl groups on the amide nitrogen, and a piperidin-4-yl group connected via an ether bond.
Chemical Structure:
A 2D representation of the chemical structure.
Based on its structure, the systematic IUPAC name is N,N-dimethyl-2-(piperidin-4-yloxy)benzamide.
Key Structural Features:
-
Benzamide Core: The N,N-dimethylbenzamide unit is a common scaffold in pharmacologically active compounds.[1]
-
Piperidinyl Moiety: The piperidine ring is a prevalent feature in many central nervous system (CNS) active drugs.
-
Ether Linkage: The aryloxy-alicyclic ether bond connects the aromatic and saturated heterocyclic systems.
| Property | Predicted Value | Source |
| Molecular Formula | C14H20N2O2 | PubChemLite[2] |
| Molecular Weight | 248.32 g/mol | PubChemLite[2] |
| Monoisotopic Mass | 248.15248 Da | PubChemLite[2] |
| XlogP | 0.8 | PubChemLite[2] |
| Hydrogen Bond Donors | 1 (on the piperidine nitrogen) | Calculated |
| Hydrogen Bond Acceptors | 3 (two oxygens and amide nitrogen) | Calculated |
Proposed Synthesis Pathway
While a specific synthesis for this compound has not been published, a plausible and efficient route can be designed based on established synthetic methodologies for similar compounds. A common approach would involve the nucleophilic substitution of a suitable leaving group on the benzamide ring by the hydroxyl group of a protected piperidine derivative, followed by deprotection.
A likely synthetic precursor is 2-fluoro-N,N-dimethylbenzamide, which can be synthesized from 2-fluorobenzoic acid. The subsequent reaction with N-Boc-4-hydroxypiperidine under basic conditions would yield the protected intermediate, which can then be deprotected to afford the final product.
Sources
An In-depth Technical Guide to the Synthesis, Characterization, and Biological Evaluation of N,N-Dimethyl-2-(4-piperidinyloxy)benzamide
Introduction: Unveiling a Novel Scaffold
N,N-Dimethyl-2-(4-piperidinyloxy)benzamide incorporates several key structural features that are of significant interest in medicinal chemistry. The benzamide moiety is a "privileged structure," known to be a versatile scaffold in a wide range of pharmacologically active compounds, including antiemetics, antipsychotics, and anticancer agents.[1] The piperidine ring is another common motif in drug discovery, often used to improve solubility, metabolic stability, and to introduce a basic center for salt formation. The ether linkage to the 4-position of the piperidine ring provides a flexible connection to the benzamide core, which can influence the compound's conformational properties and its interactions with biological targets. The N,N-dimethyl substitution on the benzamide nitrogen can impact its hydrogen bonding capacity and overall lipophilicity.
Given the prevalence of these structural motifs in known bioactive molecules, this compound presents a compelling candidate for investigation in drug discovery programs. This guide outlines a systematic approach to its synthesis, purification, and characterization, followed by a proposed workflow for its biological activity screening.
Proposed Synthesis Pathway
A plausible synthetic route to this compound can be envisioned through a two-step process involving the formation of the piperidinyloxy ether linkage followed by the amidation of a carboxylic acid precursor.
A common and effective method for the formation of aryl ethers is the Williamson ether synthesis. In this proposed route, 2-hydroxy-N,N-dimethylbenzamide would be reacted with a suitable 4-substituted piperidine derivative.
Alternatively, a convergent synthesis could be employed, starting with the coupling of 4-hydroxypiperidine with a suitable 2-halobenzonitrile, followed by hydrolysis of the nitrile to the carboxylic acid and subsequent amidation.
Diagram of Proposed Synthetic Pathway:
Sources
The Versatile Piperidinyl Benzamide Scaffold: A Technical Guide to Unlocking its Diverse Biological Activities
Introduction: The Privileged Status of Piperidinyl Benzamides in Medicinal Chemistry
The benzamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its synthetic accessibility and capacity to engage in crucial hydrogen bonding interactions with biological targets make it an ideal foundation for drug design.[1] When coupled with a piperidine ring—another prevalent motif in pharmacologically active agents—the resulting piperidinyl benzamide structure gains a basic nitrogen atom, which can significantly influence physicochemical properties like solubility and lipophilicity, and is often pivotal for target engagement.[1] This technical guide offers an in-depth exploration of the diverse biological activities of novel piperidinyl benzamide derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate the synthesis, evaluation, and mechanistic understanding of this versatile chemical class.
Antipsychotic Activity: Modulating Dopaminergic and Serotonergic Pathways
A significant body of research has focused on the development of piperidinyl benzamide derivatives as atypical antipsychotic agents.[3][4][5][6] The therapeutic efficacy of these compounds often stems from their ability to antagonize dopamine D2 and serotonin 5-HT2 receptors, a hallmark of atypical antipsychotics that helps to alleviate both positive and negative symptoms of schizophrenia while minimizing extrapyramidal side effects.[5]
Mechanism of Action
The primary mechanism of action for many antipsychotic piperidinyl benzamide derivatives involves the blockade of dopamine D2 receptors in the mesolimbic pathway, which is thought to be overactive in psychosis.[5] Concurrently, antagonism of 5-HT2A receptors in the mesocortical pathway can enhance dopamine release, potentially improving negative symptoms and cognitive deficits.[5] Some derivatives also exhibit affinity for other receptors, such as 5-HT1A and adrenergic α1 receptors, contributing to a more complex and potentially beneficial pharmacological profile.[3] For instance, the compound 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide hydrochloride (1192U90) has demonstrated a superior pharmacological profile as a potential atypical antipsychotic agent due to its potent in vitro and in vivo activities.[4]
Caption: Antipsychotic mechanism of piperidinyl benzamide derivatives.
Experimental Protocol: Dopamine D2 Receptor Binding Assay
A fundamental in vitro assay to determine the antipsychotic potential of novel compounds is a radioligand binding assay for the dopamine D2 receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
[3H]Spiperone (a radiolabeled D2 antagonist).
-
Test piperidinyl benzamide derivatives.
-
Haloperidol (a known D2 antagonist, as a positive control).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Cell harvester.
Procedure:
-
Membrane Preparation: Homogenize the HEK293-D2 cells in ice-cold binding buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, [3H]Spiperone, and varying concentrations of the test compound or haloperidol. For total binding, add only the membrane and radioligand. For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., unlabeled haloperidol).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
The piperidinyl benzamide scaffold has also emerged as a promising framework for the development of novel anticancer agents.[7][8][9] These derivatives have demonstrated efficacy against a range of cancer cell lines, often through mechanisms involving the induction of apoptosis and inhibition of key signaling pathways crucial for tumor growth and survival.[7][8]
Mechanism of Action
The anticancer activity of piperidinyl benzamide derivatives can be multifaceted. Some compounds have been shown to induce apoptosis by modulating the expression of key apoptotic proteins, such as upregulating Bax and Cleaved Caspase-3 while downregulating the anti-apoptotic protein Bcl-2.[7] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of the caspase cascade.[7] Another reported mechanism involves the inhibition of the Hedgehog (Hh) signaling pathway by acting as antagonists of the Smoothened (Smo) receptor.[10][11] Aberrant activation of the Hh pathway is implicated in the development of various cancers.[10] Furthermore, some derivatives have been found to inhibit Epidermal Growth Factor Receptor (EGFR), a key driver in many breast cancers.[8][9]
Caption: Experimental workflow for anticancer drug discovery.
Data Presentation: Anticancer Activity of Piperidinyl Benzamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| BJ-13 | Gastric Cancer Cells | Potent | Induces ROS accumulation, leading to mitochondrial membrane potential collapse and caspase-dependent apoptosis.[7] | [7] |
| Compound 10b | HepG2 | 0.12 | Induces expression of HIF-1α protein and downstream target gene p21, upregulates cleaved caspase-3.[12] | [12] |
| Compound 10j | HepG2 | 0.13 | Induces expression of HIF-1α protein and downstream target gene p21, upregulates cleaved caspase-3.[12] | [12] |
| Compound 4d | MDA-MB-231 | 1.66 ± 0.08 | Potent EGFR inhibition.[8] | [8] |
| Compound 7h | MCF-7 | 7.31 ± 0.43 | Potent EGFR inhibition.[8] | [8] |
Antimicrobial Activity: A New Frontier in Combating Resistance
The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents. Piperidinyl benzamide derivatives have demonstrated promising activity against a range of bacterial and fungal strains, highlighting their potential as a new class of antimicrobial drugs.[13][14][15][16][17]
Mechanism of Action
The precise mechanisms of antimicrobial action for many piperidinyl benzamide derivatives are still under investigation. However, it is hypothesized that their efficacy may stem from their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. The lipophilic nature of the piperidine ring combined with the hydrogen bonding capabilities of the benzamide moiety may facilitate interaction with and disruption of the bacterial cell wall or membrane.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Objective: To determine the MIC of a test compound against a specific bacterial or fungal strain.
Materials:
-
Test piperidinyl benzamide derivatives.
-
Standard antimicrobial agents (e.g., ampicillin for bacteria, fluconazole for fungi).[14]
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[14][16]
-
Growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
96-well microtiter plates.
-
Spectrophotometer or plate reader.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the microorganism in the appropriate growth medium.
-
Serial Dilution: Prepare a series of twofold dilutions of the test compounds and control antibiotics in the 96-well plates.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control well (medium and inoculum only) and a sterility control well (medium only).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism, which can be determined visually or by measuring the optical density at 600 nm.
Data Presentation: Antimicrobial Activity of Piperidinyl Benzamide Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 5a | Bacillus subtilis | 6.25 | [17][18] |
| Compound 5a | Escherichia coli | 3.12 | [17][18] |
| Compound 6b | Escherichia coli | 3.12 | [17][18] |
| Compound 6c | Bacillus subtilis | 6.25 | [17][18] |
| Compound 6 | Candida albicans | 32-64 | [14] |
| Compound 7 | Candida albicans | 32-64 | [14] |
Other Notable Biological Activities
Beyond the major areas discussed, piperidinyl benzamide derivatives have shown potential in a variety of other therapeutic applications, underscoring the versatility of this chemical scaffold.
-
Anti-inflammatory and Analgesic Activity: Certain benzamide derivatives have been reported to possess anti-inflammatory and analgesic properties.[2]
-
11β-HSD1 Inhibition: Piperidyl benzamide derivatives have been identified as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in type 2 diabetes and metabolic syndrome.[19]
-
Positive Allosteric Modulators of Prostaglandin Receptor EP2: Some 2-piperidinyl phenyl benzamides have been discovered as positive allosteric modulators of the prostaglandin E2 receptor subtype EP2, which may have neuroprotective effects.[20]
-
Anti-acetylcholinesterase Activity: Certain 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have shown potent anti-acetylcholinesterase (anti-AChE) activity, suggesting potential for the treatment of dementia.[21]
Conclusion and Future Directions
The piperidinyl benzamide scaffold represents a highly privileged and versatile platform in medicinal chemistry, yielding compounds with a broad spectrum of biological activities. The synthetic tractability of this core structure allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity. Future research in this area should continue to explore the vast chemical space around this scaffold, focusing on the elucidation of novel mechanisms of action and the development of derivatives with improved pharmacokinetic and safety profiles. The integration of computational modeling and structure-based drug design will be instrumental in rationally designing next-generation piperidinyl benzamide derivatives with enhanced therapeutic potential for a wide range of diseases.
References
- Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. PubMed.
- Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. PubMed Central.
- Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents. PubMed.
- Synthesis and structure-activity relationship of N-(piperidin-4-yl)
- Synthesis, characterization and antimicrobial activity of piperidine deriv
- Synthesis and Smo Activity of Some Novel Benzamide Deriv
- Synthesis and Smo Activity of Some Novel Benzamide Deriv
- Antipsychotic piperazine and piperadine deriv
- Synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents. PubMed.
- Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Deriv
- Synthesis of benzamide derivatives.
- Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene deriv
- Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles.
- An In-depth Technical Guide on the Discovery of N-Methyl-3-(piperidin-4-YL)benzamide and its Analogs. Benchchem.
- Antimicrobial and antioxidant activities of piperidine deriv
- Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. PubMed.
- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
- Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene deriv
- Structure of N-(piperidine-4-yl) benzamide derivatives.
- Benzoxazole-appended piperidine derivatives as novel anticancer candid
- Synthesis of Novel Benzamide- piperazine-sulfonamide Hybrids as Potential Anticancer Agents.
- Discovery and optimization of piperidyl benzamide derivatives as a novel class of 11beta-HSD1 inhibitors. PubMed.
- Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer.
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An In-Depth Technical Guide to the In Vitro Screening of N,N-Dimethyl-2-(4-piperidinyloxy)benzamide
A Senior Application Scientist's Perspective on De-risking and Unveiling Therapeutic Potential
For researchers, scientists, and drug development professionals, the initial in vitro assessment of a novel chemical entity is a critical juncture. This guide provides a comprehensive framework for the systematic screening of N,N-Dimethyl-2-(4-piperidinyloxy)benzamide, a molecule belonging to the versatile benzamide class. Given the limited specific literature on this particular compound[1], this document outlines a logical, multi-tiered screening cascade designed to elucidate its pharmacological profile, identify potential therapeutic applications, and proactively uncover liabilities.
The benzamide scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects[2][3]. Our proposed strategy, therefore, begins with broad safety and liability profiling before progressing to more targeted, hypothesis-driven investigations.
Part 1: Foundational Safety and Liability Profiling
Early identification of potential safety liabilities is paramount to mitigate risks and guide lead optimization efforts[4][5]. This initial phase aims to broadly assess the compound's interaction with key physiological systems.
In Vitro Safety Pharmacology
A core battery of in vitro safety pharmacology studies should be conducted to evaluate potential undesirable effects on major physiological systems.[6] This proactive approach helps to de-risk the compound early in the development process.
Table 1: Core In Vitro Safety Pharmacology Panel
| Target Class | Specific Targets | Assay Type | Rationale |
| Cardiovascular | hERG, Nav1.5, Cav1.2 | Electrophysiology (Patch Clamp) | Assess potential for cardiac arrhythmias[7]. |
| Central Nervous System | GABA-A, NMDA, Dopamine Transporter | Radioligand Binding | Identify potential for CNS-related side effects[7]. |
| Gastrointestinal | Muscarinic M3 Receptor | Calcium Mobilization | Evaluate potential for gastrointestinal motility effects. |
| Respiratory | Beta-2 Adrenergic Receptor | cAMP Accumulation | Assess potential for effects on airway smooth muscle. |
Cytochrome P450 (CYP) Inhibition
Assessing the compound's potential to inhibit major CYP isoforms is crucial for predicting drug-drug interactions.
Experimental Protocol: CYP450 Inhibition Assay (Fluorescent-Based)
This protocol outlines a common "mix-and-read" fluorescent assay suitable for high-throughput screening[4].
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Reconstitute recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and a fluorescent substrate in the appropriate buffer.
-
-
Assay Procedure:
-
Dispense the test compound at various concentrations into a 96- or 384-well plate.
-
Add the CYP enzyme/substrate mixture to initiate the reaction.
-
Incubate at 37°C for the specified time.
-
Add a stopping reagent.
-
-
Data Acquisition:
-
Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percent inhibition relative to a vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable model.
-
Part 2: Efficacy Screening: Exploring Therapeutic Potential
Based on the broad activities of benzamide derivatives, this section outlines screening funnels for oncology, microbiology, and G-protein coupled receptor (GPCR) modulation.
Anticancer Activity Screening
The initial step is to evaluate the compound's ability to inhibit the growth of various cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability[2][3].
-
Cell Seeding:
-
Seed a panel of human cancer cell lines (e.g., MCF-7, A549, K562) in 96-well plates and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound and incubate for 48-72 hours.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
-
Solubilization:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
Table 2: Illustrative Data from an Antiproliferative Screen
| Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | > 50 |
| A549 (Lung Cancer) | 25.3 |
| K562 (Leukemia) | 12.8 |
Antimicrobial Activity Screening
The disc diffusion method provides a preliminary assessment of the compound's antibacterial and antifungal properties.
Experimental Protocol: Disc Diffusion Assay
-
Inoculum Preparation:
-
Prepare a standardized suspension of the test microorganisms (e.g., E. coli, S. aureus, C. albicans).
-
-
Plate Inoculation:
-
Uniformly spread the inoculum onto Mueller-Hinton agar plates.
-
-
Disc Application:
-
Apply sterile paper discs impregnated with a known concentration of this compound to the agar surface.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Measure the diameter of the zone of inhibition around each disc.
-
GPCR Modulation Screening
Many benzamide derivatives are known to interact with GPCRs. A tiered approach is recommended to identify and characterize potential GPCR activity.
Tier 1: Broad GPCR Panel Screening
A primary screen against a broad panel of GPCRs can identify initial hits. Radioligand binding assays are a common format for this initial screen[8].
Tier 2: Functional Assay Confirmation
Hits from the primary screen should be confirmed in functional, cell-based assays. The choice of assay depends on the G-protein coupling of the identified GPCR.
dot
Caption: Major GPCR signaling pathways and corresponding functional readouts.
Experimental Protocol: Calcium Mobilization Assay (for Gq-coupled GPCRs)
This assay measures the increase in intracellular calcium following receptor activation[9].
-
Cell Preparation:
-
Plate cells expressing the target Gq-coupled GPCR in a 96- or 384-well plate.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Compound Addition and Signal Detection:
-
Use a kinetic plate reader (e.g., FLIPR, FDSS) to add the test compound and simultaneously measure the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Calculate EC50 or IC50 values from the concentration-response curves.
-
dot
Caption: A tiered workflow for the in vitro screening of a novel compound.
Conclusion
This in-depth technical guide provides a robust and scientifically sound framework for the initial in vitro characterization of this compound. By systematically evaluating safety and efficacy in parallel, researchers can efficiently identify potential therapeutic avenues and de-risk the molecule for further development. The causality behind this tiered approach is to invest resources wisely, by first eliminating compounds with overt liabilities before committing to more complex and resource-intensive efficacy and mechanism-of-action studies. Each proposed protocol is a self-validating system, incorporating controls and concentration-response curves to ensure data integrity and reproducibility.
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The Architectural Nuances of Potency and Selectivity: A Deep Dive into the Structure-Activity Relationship of N,N-Dimethyl-2-(4-piperidinyloxy)benzamide Analogs
Introduction: The Versatile Scaffold of 2-(4-Piperidinyloxy)benzamides
The N,N-Dimethyl-2-(4-piperidinyloxy)benzamide core represents a privileged scaffold in modern medicinal chemistry, serving as a foundational structure for a diverse array of pharmacologically active agents. Analogs derived from this chemotype have demonstrated significant potential across multiple therapeutic areas, acting as antipsychotics, acetylcholinesterase (AChE) inhibitors, and monoacylglycerol lipase (MAGL) inhibitors, among others.[1][2] The inherent versatility of this scaffold lies in its modular nature, comprising three key regions amenable to synthetic modification: the N,N-dimethylbenzamide head, the central piperidinyl linker, and the variable substituent on the piperidine nitrogen. Understanding the intricate structure-activity relationships (SAR) within this molecular framework is paramount for the rational design of novel therapeutics with enhanced potency, selectivity, and desirable pharmacokinetic profiles. This technical guide provides an in-depth analysis of the SAR of this compound analogs, drawing upon key findings from the literature to inform future drug discovery efforts.
Dissecting the Core: A Three-Pronged Approach to SAR
To systematically explore the SAR of this fascinating class of compounds, we will deconstruct the core scaffold into its three principal components. The subsequent sections will elucidate the impact of structural modifications within each region on biological activity, supported by experimental data and mechanistic insights.
The N,N-Dimethylbenzamide Moiety: An Anchor for Activity
The N,N-dimethylbenzamide portion of the molecule often serves as a crucial anchoring point for receptor interaction. The substitution pattern on the aromatic ring and the nature of the amide substituents profoundly influence the pharmacological profile of the analogs.
The electronic and steric properties of substituents on the benzamide ring play a pivotal role in modulating biological activity. For instance, in a series of benzamide derivatives investigated as potential antipsychotics, specific substitutions on the benzamide ring were found to be critical for potent and balanced activity at dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.[2]
One notable example is the compound 5-(4-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)butoxy)-N-cyclopropyl-2-fluorobenzamide, which, although not a direct N,N-dimethyl analog, highlights the importance of the substituted benzamide in achieving a desirable polypharmacological profile for antipsychotic efficacy.[2] The presence of a fluorine atom at the 2-position and a bulky substituent at the 5-position of the benzamide ring were key to its potent activity.
The N,N-dimethyl substitution on the amide is a critical feature that influences not only potency but also the selectivity of the compounds. In a study of benzamide and picolinamide derivatives as acetylcholinesterase inhibitors, the position of a dimethylamine side chain was shown to markedly influence inhibitory activity and selectivity against AChE and butyrylcholinesterase (BChE).[1][3] This suggests that the spatial orientation of the dimethylamino group is a key determinant of target engagement.
Furthermore, the replacement of the N,N-dimethyl groups with other alkyl substituents or cyclic amines can dramatically alter the compound's properties. For instance, in the development of monoacylglycerol lipase (MAGL) inhibitors based on a benzoylpiperidine scaffold, variations in the amide functionality were explored, indicating that this position is a key site for optimization.
The Piperidinyloxy Linker: A Bridge to Specificity
The 2-(4-piperidinyloxy) linker provides a semi-rigid connection between the benzamide head and the variable substituent on the piperidine nitrogen. Its length, rigidity, and the stereochemistry of the piperidine ring are critical for optimal interaction with the target protein.
The ether linkage at the 2-position of the benzamide ring is a key structural feature. Altering this connectivity or the point of attachment on the piperidine ring would be expected to significantly impact the overall conformation of the molecule and, consequently, its biological activity.
The Piperidine Nitrogen Substituent: The Key to Target Diversity
The substituent attached to the piperidine nitrogen is arguably the most variable component of this scaffold and is often the primary determinant of the compound's specific biological target. By modifying this group, researchers have been able to develop analogs with a wide range of pharmacological activities.
For example, in the context of antipsychotic drug design, this position is often occupied by a larger, aromatic or heteroaromatic moiety that engages with specific pockets in the dopamine and serotonin receptors.[2] In contrast, for other targets, smaller alkyl or functionalized alkyl chains may be preferred.
The exploration of different N-substituents has led to the discovery of potent and selective ligands for various CNS targets. The choice of this substituent is a critical step in the design of new analogs and is guided by the specific therapeutic application.
Quantitative Structure-Activity Relationship Insights
To provide a clearer understanding of the SAR, the following table summarizes the biological activities of representative this compound analogs and related compounds from the literature.
| Compound ID | Benzamide Substituents | Piperidine N-Substituent | Target | Activity (IC50/Ki) | Reference |
| 7a | p-dimethylamine (on picolinamide) | - | AChE | 2.49 ± 0.19 μM | [1][3] |
| 4k | 5-(4-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)butoxy)-2-fluoro | N-cyclopropyl | D2/5-HT1A/5-HT2A | Ki: 1.2/0.8/0.5 nM | [2] |
| 20c | 3-methoxy (on benzoylpiperidine) | 3-(phenylthio)benzoyl | MAGL | 74 ± 6 nM | [4] |
| 20f | 3-methoxy (on benzoylpiperidine) | 3-(benzyl)benzoyl | MAGL | 78 ± 6 nM | [4] |
Note: The table includes data from closely related analogs to illustrate the impact of specific structural modifications.
Experimental Protocols
General Synthetic Procedure for this compound Analogs
The synthesis of this compound analogs typically involves a multi-step sequence. A general and adaptable synthetic route is outlined below.[4][5]
Step 1: Synthesis of the Substituted 2-Hydroxybenzoic Acid
Appropriately substituted phenols can be carboxylated under Kolbe-Schmitt conditions to yield the corresponding 2-hydroxybenzoic acids.
Step 2: Amidation of the Benzoic Acid
The synthesized 2-hydroxybenzoic acid is then reacted with dimethylamine in the presence of a suitable coupling agent, such as HATU, and a base like DIPEA in an anhydrous solvent like DMF to form the N,N-dimethyl-2-hydroxybenzamide intermediate.[4]
Step 3: Williamson Ether Synthesis
The 2-hydroxybenzamide intermediate is subsequently reacted with a suitably protected 4-hydroxypiperidine derivative (e.g., N-Boc-4-hydroxypiperidine) under Mitsunobu conditions or via a Williamson ether synthesis using a strong base to afford the protected 2-(4-piperidinyloxy)benzamide.
Step 4: Deprotection and N-Substitution of the Piperidine
The protecting group on the piperidine nitrogen is removed (e.g., acid-catalyzed removal of a Boc group), and the resulting secondary amine is then alkylated or arylated with a variety of electrophiles to introduce the desired N-substituent.
Visualizing the Structure-Activity Landscape
To visually represent the key structural components and their relationship to biological activity, the following diagrams are provided.
Caption: Key regions for SAR modification on the core scaffold and their influence on biological activity.
Caption: Generalized synthetic workflow for this compound analogs.
Conclusion and Future Directions
The this compound scaffold is a testament to the power of modular design in medicinal chemistry. The extensive research into its analogs has revealed a rich and complex structure-activity relationship, where subtle modifications to the benzamide ring, the N,N-dimethyl amide, and the piperidine N-substituent can lead to profound changes in biological activity and target selectivity. The insights gathered from these studies provide a robust framework for the future design of novel therapeutics.
Future research in this area should focus on a more systematic exploration of the chemical space around this core structure. The use of computational modeling and machine learning approaches could aid in predicting the activity of novel analogs and in identifying new therapeutic targets for this versatile scaffold. Furthermore, a deeper investigation into the pharmacokinetic and toxicological profiles of these compounds will be crucial for their successful translation into clinical candidates.
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Granchi, C., et al. (2020). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 192, 112187. [Link]
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Wang, Y., et al. (2019). Continuation of structure-activity relationship study of novel benzamide derivatives as potential antipsychotics. Archiv der Pharmazie, 352(4), e1800306. [Link]
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Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2356-2365. [Link]
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Jones, P., et al. (2009). N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. Bioorganic & Medicinal Chemistry Letters, 19(21), 5994-5998. [Link]
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Unknown Author. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]
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Park, J. S., et al. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide Derivatives: 5-Hydroxytryptamine Receptor 4 Agonist as a Potent Prokinetic Agent. European Journal of Medicinal Chemistry, 109, 75-88. [Link]
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An In-depth Technical Guide to the Predicted Therapeutic Targets of N,N-Dimethyl-2-(4-piperidinyloxy)benzamide
Abstract
N,N-Dimethyl-2-(4-piperidinyloxy)benzamide is a synthetic molecule featuring a benzamide and a piperidine scaffold, two privileged structures in medicinal chemistry. While this specific compound is not extensively characterized in public literature, its constituent moieties are present in a wide array of clinically significant drugs. This guide outlines a comprehensive strategy for the prediction, identification, and validation of its therapeutic targets. We will delve into a multi-pronged approach, beginning with in silico predictive methodologies and progressing to robust experimental workflows for target identification and validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to elucidate the pharmacological landscape of novel chemical entities.
Introduction: The Rationale for Target Prediction
The journey of a drug from a chemical entity to a therapeutic agent is contingent on a deep understanding of its mechanism of action, which begins with identifying its molecular target(s). For a novel compound like this compound, a systematic approach to target deconvolution is paramount. The molecule's structure, combining a substituted benzamide with a piperidine ring, suggests potential interactions with a variety of protein classes.
The benzamide group is a common feature in drugs targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes. For instance, amisulpride is a benzamide derivative that acts as a dopamine D2/D3 receptor antagonist, while repaglinide, containing a benzamide-related structure, targets the sulfonylurea receptor to stimulate insulin secretion. The piperidine ring is a ubiquitous scaffold in central nervous system (CNS) drugs, known to interact with targets such as opioid receptors and cholinesterases.[1][2] The analgesic fentanyl and the Alzheimer's drug donepezil are prominent examples of piperidine-containing therapeutics.
Given this chemical heritage, we can hypothesize that this compound may exhibit activity in therapeutic areas such as neuropsychiatry, pain management, or metabolic diseases. This guide provides a roadmap to systematically explore these possibilities.
In Silico Target Prediction: Charting the Possibility Space
Before embarking on resource-intensive experimental work, computational methods can efficiently generate a prioritized list of potential targets.[3][4][5] This in silico approach leverages the vast amount of existing biological and chemical data to predict interactions.
Ligand-Based Approaches
These methods rely on the principle that structurally similar molecules often have similar biological activities. By comparing our compound to databases of molecules with known targets, we can infer potential interactions.
-
2D and 3D Similarity Searching: Using the SMILES string or 3D conformer of this compound, we can search databases like ChEMBL, PubChem, and DrugBank. The search algorithms, such as Tanimoto similarity for 2D fingerprints, will identify compounds with similar structural features. The known targets of these "hit" compounds become our primary list of predicted targets.
-
Pharmacophore Modeling: This involves identifying the key chemical features of the molecule (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are essential for biological activity. This pharmacophore model is then used to screen 3D databases of protein structures to find targets that have a binding site complementary to our model.
Structure-Based Approaches: Reverse Docking
In reverse docking, our small molecule is computationally "docked" into the binding sites of a large collection of protein crystal structures (e.g., the Protein Data Bank). The docking simulations calculate the binding energy for each protein-ligand pair, and the proteins with the most favorable binding energies are considered potential targets.[6] This method is particularly useful for identifying off-target effects and for discovering novel targets.
Table 1: Potential Target Classes Predicted by In Silico Analysis
| Target Class | Rationale based on Structural Analogs | Potential Therapeutic Area |
| G-Protein Coupled Receptors (GPCRs) | Benzamide and piperidine scaffolds are common in GPCR ligands (e.g., opioid, dopamine, serotonin receptors).[1][2][7] | Neurology, Psychiatry, Pain |
| Kinases | Some benzamide derivatives have been shown to possess kinase inhibitory activity.[6] | Oncology, Inflammation |
| Hydrolases (e.g., Cholinesterases) | The piperidine moiety is a key feature of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors.[8] | Alzheimer's Disease, Neurology |
| Ion Channels | Benzamides are known to modulate various ion channels. | Cardiovascular Disease, Neurology |
| Enzymes in Metabolic Pathways | Structural similarity to compounds targeting metabolic enzymes. | Metabolic Disorders |
Experimental Target Identification and Validation
Following the generation of a prioritized list of targets from in silico studies, the next crucial phase is experimental validation. Here, we describe several robust, field-proven methodologies.
Affinity-Based Target Identification
The core principle of these methods is to use the compound itself as a "bait" to capture its binding partners from a complex biological sample, such as a cell lysate.
This classic technique involves immobilizing the compound of interest onto a solid support (e.g., sepharose beads) to create an affinity matrix. This matrix is then incubated with a cell or tissue lysate. Proteins that bind to the compound are retained on the matrix while non-binding proteins are washed away. The bound proteins are then eluted and identified using mass spectrometry.
Protocol 1: Affinity Chromatography Workflow
-
Synthesis of Affinity Probe: Synthesize an analog of this compound with a linker arm (e.g., a short polyethylene glycol chain ending in a carboxylic acid or amine) for covalent attachment to the solid support. A control matrix, with the linker but without the compound, should also be prepared.
-
Immobilization: Covalently couple the synthesized probe and the linker-only control to NHS-activated sepharose beads according to the manufacturer's protocol.
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue by homogenization in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Affinity Pull-down: Incubate the lysate with the compound-coupled beads and the control beads for 2-4 hours at 4°C.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elution: Elute the bound proteins using a competitive ligand (the original compound), a change in pH, or a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Protein Identification: Resolve the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining. Excise unique bands for identification by LC-MS/MS. Alternatively, perform an on-bead digest followed by shotgun proteomics analysis.
Caption: Workflow for affinity chromatography-based target identification.
Biophysical Validation of Target Engagement
Once potential targets are identified, it is crucial to confirm direct binding and to quantify the interaction in a physiological context.
CETSA is a powerful method for verifying target engagement in intact cells and tissues. It is based on the principle that the binding of a ligand increases the thermal stability of its target protein.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction (containing folded, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Quantification: Analyze the amount of the specific target protein remaining in the soluble fraction at each temperature by Western blotting or other quantitative proteomic methods like ITDRF (isothermal dose-response fingerprinting) coupled with mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control indicates target engagement.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Functional Validation and Pathway Analysis
Confirming that the binding of the compound to its target leads to a functional consequence is the ultimate validation.
If the identified target is an enzyme (e.g., a kinase or cholinesterase), its activity can be measured in the presence of varying concentrations of the compound to determine if it acts as an inhibitor or an activator. For GPCRs, functional assays can measure downstream signaling events, such as changes in intracellular calcium or cAMP levels.
Once a target is validated, it is essential to understand the downstream consequences of its modulation. For example, if the compound binds to a specific receptor, techniques like Western blotting or phospho-flow cytometry can be used to measure the phosphorylation status of key downstream signaling proteins (e.g., ERK, Akt). This helps to build a complete picture of the compound's mechanism of action.
Caption: Hypothetical signaling pathway for a predicted GPCR target.
Data Integration and Target Prioritization
A successful target identification campaign will likely yield multiple candidates. The final step is to integrate the data from all approaches to prioritize the most biologically relevant targets. Key criteria for prioritization include:
-
Convergence: Is the same target identified by multiple orthogonal methods (e.g., affinity chromatography and CETSA)?
-
Potency and Affinity: What is the binding affinity (e.g., from surface plasmon resonance) and functional potency (e.g., IC50 from an enzymatic assay) of the compound for the target?
-
Cellular Activity: Does the compound show activity in cellular assays at concentrations consistent with its binding affinity?
-
Biological Rationale: Is there a plausible link between the target and a potential therapeutic application?
Conclusion
While the specific therapeutic targets of this compound are yet to be fully elucidated, its chemical structure provides a strong foundation for a systematic target discovery effort. The integrated approach described in this guide, combining in silico prediction with robust experimental validation techniques such as affinity chromatography and CETSA, provides a clear and effective path forward. This strategy will not only identify the primary targets but also illuminate the broader pharmacological profile of the molecule, paving the way for its potential development as a novel therapeutic agent. The diverse biological activities associated with its core scaffolds, from CNS modulation to anticancer effects, underscore the exciting potential held within this compound.[9][10][11][12][13][14][15]
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Technical Guide: A Comprehensive Examination of the Solubility and Stability of N,N-Dimethyl-2-(4-piperidinyloxy)benzamide for Drug Development
Abstract
The journey of a drug candidate from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. This guide provides an in-depth technical framework for investigating N,N-Dimethyl-2-(4-piperidinyloxy)benzamide, a molecule featuring a benzamide core and a piperidinyl ether linkage. We will explore the theoretical underpinnings and provide detailed, field-proven protocols for determining its aqueous and solvent solubility, establishing its intrinsic stability profile through forced degradation studies, and developing a robust stability-indicating analytical method. This document is intended for researchers, scientists, and drug development professionals dedicated to building a comprehensive data package for regulatory submission and formulation development.
Compound Profile: this compound
This compound (MW: 248.32 g/mol , Formula: C₁₄H₂₀N₂O₂) is a tertiary amide linked to a piperidinyl group via an ether bond.[1][2] Understanding its structure is key to predicting its behavior.
-
Benzamide Group: The N,N-dimethylbenzamide portion is relatively non-polar. The amide bond itself is susceptible to hydrolysis under acidic or basic conditions.[3]
-
Piperidinyl Group: The piperidine ring contains a secondary amine, which is basic and a potential site for oxidation, potentially leading to N-oxide formation or ring-opening.[4]
-
Ether Linkage: Ether bonds are generally stable but can be cleaved under harsh acidic conditions.
This combination of functional groups necessitates a multi-faceted approach to its characterization.
Solubility Assessment: The Gateway to Bioavailability
Aqueous solubility is a primary determinant of a drug's absorption and bioavailability.[5] Insufficient solubility can be a major hurdle in developing an effective oral dosage form. We will explore methodologies for determining both kinetic and thermodynamic solubility.[6]
Rationale for Experimental Design
The choice of methodology depends on the stage of drug development. Kinetic solubility is often used in early screening for high-throughput evaluation, while the "gold standard" shake-flask method determines thermodynamic solubility, which represents the true equilibrium state and is crucial for pre-formulation.[6][7] The selection of different pH media (e.g., pH 1.2, 4.5, 6.8) is critical as it simulates the physiological environments of the gastrointestinal tract and reveals the impact of the compound's pKa on its dissolution.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol is designed to determine the equilibrium solubility of the compound in various biorelevant media.
Step-by-Step Methodology:
-
Preparation of Media: Prepare buffers at pH 1.2 (Simulated Gastric Fluid, SGF), pH 4.5 (Acetate Buffer), and pH 6.8 (Simulated Intestinal Fluid, SIF).
-
Compound Addition: Add an excess amount of this compound to separate vials containing a known volume (e.g., 10 mL) of each medium. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot from the supernatant. It is critical to separate the dissolved compound from the undissolved solid. This can be achieved by either:
-
Centrifugation: Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes).
-
Filtration: Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF). Note: Adsorption to the filter material should be assessed to avoid underestimation of solubility.[9]
-
-
Quantification: Dilute the clear filtrate/supernatant with a suitable mobile phase to a concentration within the calibrated range of a validated analytical method (e.g., HPLC-UV, see Section 4.0).
-
Analysis: Analyze the prepared samples against a standard curve of known concentrations to determine the solubility in µg/mL or mg/mL.
Data Presentation: Solubility Profile
Quantitative solubility data should be summarized for clear interpretation.
Table 1: Hypothetical Solubility of this compound at 37°C
| Medium | pH | Solubility (µg/mL) | Classification |
| SGF | 1.2 | 250 | Sparingly Soluble |
| Acetate Buffer | 4.5 | 85 | Slightly Soluble |
| SIF | 6.8 | 30 | Very Slightly Soluble |
| Water | ~7.0 | 25 | Very Slightly Soluble |
Workflow Visualization: Solubility Determination
Caption: A streamlined workflow for determining thermodynamic solubility.
Intrinsic Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is a cornerstone of drug development. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[10] This is essential for developing and validating a stability-indicating analytical method, as mandated by ICH guidelines.[11][12][13]
Rationale for Stress Conditions
The goal is to achieve a target degradation of 5-20%.[11][14] This range is sufficient to produce and detect degradation products without destroying the molecule entirely, which would yield uninformative results. The chosen stress conditions (hydrolysis, oxidation, photolysis, thermal) are designed to target the specific functional groups within this compound.
-
Acid/Base Hydrolysis: Targets the amide linkage.
-
Oxidation: Targets the tertiary amine in the piperidine ring.[4]
-
Photolysis: Assesses the molecule's sensitivity to light, a key requirement under ICH Q1B.[15]
-
Thermal Stress: Evaluates the impact of heat on the overall molecular integrity.
Experimental Protocol: Forced Degradation
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Stress Condition Setup:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours.[4]
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours. A solid sample should also be tested in parallel.
-
Photolytic Degradation: Expose a solution and a solid sample to a light source providing at least 1.2 million lux hours and 200 watt hours/m², as per ICH Q1B guidelines.[10] A control sample should be wrapped in aluminum foil.
-
-
Control Sample: A control sample (1 mL stock solution + 1 mL of water) should be stored at 4°C, protected from light.
-
Sample Quenching: At the end of the exposure time, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute all stressed samples and the control sample to a suitable concentration (e.g., 100 µg/mL) and analyze using the stability-indicating HPLC method (Section 4.0).
Data Presentation: Degradation Profile
The results should clearly indicate the extent of degradation and the formation of new peaks.
Table 2: Hypothetical Forced Degradation Results
| Stress Condition | % Assay of Parent | % Degradation | Number of Degradants | Comments |
| Control (t=0) | 100.0 | 0.0 | 0 | - |
| 0.1 M HCl, 60°C | 88.5 | 11.5 | 2 | Significant degradation, likely amide hydrolysis. |
| 0.1 M NaOH, RT | 85.2 | 14.8 | 1 | Rapid degradation, likely amide hydrolysis. |
| 3% H₂O₂, RT | 91.0 | 9.0 | 1 | Degradation suggests oxidation of piperidine N. |
| Thermal (80°C) | 98.1 | 1.9 | 0 | Compound is thermally stable under these conditions. |
| Photolytic | 94.5 | 5.5 | 1 | Minor sensitivity to light exposure. |
Workflow Visualization: Forced Degradation Study
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A Framework for the Preliminary Toxicity Assessment of N,N-Dimethyl-2-(4-piperidinyloxy)benzamide: An In-Depth Technical Guide
Disclaimer: N,N-Dimethyl-2-(4-piperidinyloxy)benzamide is a novel chemical entity for which there is no publicly available toxicological data at the time of this writing. This document, therefore, presents a comprehensive and scientifically grounded framework for conducting a preliminary toxicity assessment. The methodologies described herein are based on established principles of toxicology and regulatory guidelines for the evaluation of new chemical compounds.
Introduction: The Imperative for Early-Stage Toxicity Profiling
The journey of a novel chemical entity from discovery to potential application is fraught with challenges, chief among them being the assurance of its safety. A rigorous and early assessment of a compound's toxicological profile is not merely a regulatory hurdle but a fundamental scientific and ethical obligation. This guide provides a strategic framework for the preliminary toxicity assessment of this compound, a compound with a benzamide-piperidine ether linkage. The proposed workflow is designed to be resource-efficient, employing a tiered approach that begins with computational predictions and progresses to targeted in vitro assays. This strategy allows for the early identification of potential liabilities, thereby guiding go/no-go decisions in the development pipeline.
The core philosophy of this guide is to build a self-validating system of inquiry. Each stage of the assessment is designed to provide data that informs the subsequent steps, creating a logical and scientifically robust narrative of the compound's potential for toxicity.
Physicochemical Characterization and In Silico Toxicological Prediction
Prior to any biological testing, a thorough understanding of the physicochemical properties of this compound is essential. These properties, including molecular weight, solubility, and lipophilicity (LogP), govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its toxic potential.
Compound Profile
| Property | Predicted/Calculated Value | Significance in Toxicity Assessment |
| Molecular Formula | C₁₄H₂₀N₂O₂ | Influences bioavailability and potential for bioaccumulation. |
| Molecular Weight | 248.32 g/mol | Affects diffusion across biological membranes. |
| Topological Polar Surface Area (TPSA) | 41.9 Ų | Predicts cell permeability and oral bioavailability. |
| Predicted LogP | 2.1 | Indicates potential for membrane partitioning and bioaccumulation. |
In Silico Toxicity Prediction
Computational toxicology models are invaluable tools for the initial screening of potential toxicities, offering a rapid and cost-effective means of flagging potential hazards before committing to resource-intensive laboratory experiments.[1][2][3][4] These models leverage vast databases of existing toxicological data to predict the likelihood of a compound eliciting specific adverse effects based on its chemical structure.[2][4]
Workflow for In Silico Toxicity Prediction:
Caption: Workflow for in silico toxicity prediction.
Key Endpoints for In Silico Prediction:
-
Mutagenicity: Prediction of the compound's potential to induce genetic mutations.
-
Carcinogenicity: Assessment of the potential to cause cancer.
-
Hepatotoxicity: Evaluation of the potential for liver damage.
-
Cardiotoxicity: Prediction of adverse effects on the cardiovascular system, such as hERG channel inhibition.
-
Developmental and Reproductive Toxicity (DART): Initial screen for potential effects on development and reproduction.
Tier 1: In Vitro Cytotoxicity Assessment
The first tier of in vitro testing aims to determine the concentration range at which this compound exerts cytotoxic effects.[5][6][7][8] This information is crucial for designing subsequent, more specific toxicity assays. A dual-assay approach, utilizing two distinct mechanisms of cytotoxicity assessment, provides a more robust and comprehensive picture of the compound's effects on cell viability.
Experimental Design
A panel of cell lines should be selected to represent different tissue types, for example:
-
HepG2 (Human Hepatocellular Carcinoma): To assess potential hepatotoxicity.
-
HEK293 (Human Embryonic Kidney): To evaluate general cytotoxicity and potential nephrotoxicity.
-
A relevant cell line to the compound's intended therapeutic target (if applicable).
The compound should be tested across a wide range of concentrations (e.g., 0.1 µM to 100 µM) for a 24-hour exposure period.
Lactate Dehydrogenase (LDH) Release Assay
Principle: This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, a hallmark of necrosis.[9][10] The amount of LDH released is proportional to the number of lysed cells.[9]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and appropriate controls (vehicle control, positive control for maximum LDH release).
-
Incubation: Incubate the plate for 24 hours under standard cell culture conditions.
-
Sample Collection: Carefully collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.[11][12]
-
Incubation and Measurement: Incubate at room temperature, protected from light, for 30 minutes.[10] Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the LDH assay protocol.
-
MTT Addition: After the 24-hour incubation, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Data Presentation:
| Concentration (µM) | % Cytotoxicity (LDH Assay) | % Cell Viability (MTT Assay) |
| 0 (Vehicle) | 0 | 100 |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Positive Control | 100 | Varies |
Tier 2: In Vitro Genotoxicity Assessment
Should the Tier 1 cytotoxicity assessment indicate that this compound is not overtly cytotoxic at reasonable concentrations, a Tier 2 genotoxicity assessment is warranted. Genotoxicity assays are designed to detect a compound's potential to damage genetic material, a key indicator of potential carcinogenicity.[13]
Workflow for In Vitro Genotoxicity Testing:
Caption: A two-pronged approach for in vitro genotoxicity assessment.
Bacterial Reverse Mutation Assay (Ames Test)
Principle: The Ames test is a widely used method to assess a compound's mutagenic potential by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[13][14][15] A positive test indicates that the compound can cause mutations in the DNA of the test organism.[13][14] The assay is conducted with and without the addition of a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[14]
Step-by-Step Protocol (Plate Incorporation Method):
-
Strain Preparation: Prepare overnight cultures of the appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, and TA102).[16]
-
Test Mixture Preparation: In a sterile tube, combine the test compound at various concentrations, the bacterial culture, and either phosphate buffer or the S9 metabolic activation mix.[15]
-
Plating: Add molten top agar containing a trace amount of histidine and biotin to the test mixture, gently vortex, and pour onto minimal glucose agar plates.[16]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
In Vitro Micronucleus Assay
Principle: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.[17] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.[18]
Step-by-Step Protocol (in Human Peripheral Blood Lymphocytes or a suitable cell line like CHO):
-
Cell Culture and Treatment: Culture the cells and expose them to at least three concentrations of this compound (determined from the cytotoxicity data), along with negative and positive controls.[18] The treatment should be conducted with and without S9 metabolic activation.
-
Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Cell Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, fix them, and drop them onto microscope slides. Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[17][18]
-
Data Analysis: Evaluate the frequency of micronucleated cells. A statistically significant, dose-dependent increase in micronucleated cells indicates a positive result.[18]
Integrated Risk Assessment and Future Directions
The culmination of this preliminary toxicity assessment is an integrated analysis of all generated data.
-
In Silico Data: Provides an initial, predictive hazard identification.
-
Cytotoxicity Data: Establishes the dose-response relationship for cell death and informs the concentration selection for subsequent assays.
-
Genotoxicity Data: Assesses the potential for mutagenicity and carcinogenicity.
A negative result across all in vitro assays, supported by clean in silico predictions, provides a strong rationale for advancing this compound in the development pipeline. Conversely, a positive finding in any of the genotoxicity assays is a significant red flag that would likely halt further development or trigger more extensive toxicological investigations. Positive cytotoxicity results at high concentrations may be acceptable, depending on the intended therapeutic window of the compound.
This guide provides a foundational framework. Should the compound progress, further in vitro and ultimately in vivo studies, guided by regulatory frameworks such as those from the OECD, will be necessary to build a comprehensive safety profile.[19]
References
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PubChem. (n.d.). N,N-Dimethylbenzamide. Retrieved from [Link]
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PubMed. (n.d.). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Retrieved from [Link]
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PubChem. (n.d.). N,N-Dimethylpiperidin-4-amine. Retrieved from [Link]
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PubMed. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Retrieved from [Link]
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OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]
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ResearchGate. (n.d.). In silico toxicology tools, steps to generate prediction models, and.... Retrieved from [Link]
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protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
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Australian Industrial Chemicals Introduction Scheme. (2016). Benzenamine, N,N-dimethyl-: Human health tier II assessment. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. Retrieved from [Link]
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PMC. (2018). Microbial Mutagenicity Assay: Ames Test. Retrieved from [Link]
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YouTube. (2017). In Silico Models for Toxicity Prediction. Retrieved from [Link]
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SpringerLink. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Retrieved from [Link]
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MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
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National Toxicology Program. (2001). OECD GUIDELINE FOR TESTING OF CHEMICALS 423. Retrieved from [Link]
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Cell Biologics Inc. (n.d.). Lactate Dehydrogenase (LDH) Assay. Retrieved from [Link]
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Regulations.gov. (n.d.). The following statement is for US EPA submissions only. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]
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GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. Retrieved from [Link]
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Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]
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Unraveling the Core Mechanisms of Substituted Benzamides: A Technical Guide for Drug Development Professionals
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Methodological & Application
N,N-Dimethyl-2-(4-piperidinyloxy)benzamide synthesis protocol
An Application Note for the Synthesis of N,N-Dimethyl-2-(4-piperidinyloxy)benzamide
Authored by: A Senior Application Scientist
Introduction: Strategic Synthesis of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the benzamide and piperidine moieties represent "privileged structures" due to their frequent appearance in a wide array of pharmacologically active compounds. The piperidine ring, a saturated heterocycle, is a versatile scaffold found in numerous pharmaceuticals, offering a handle for modulating physicochemical properties like solubility and basicity.[1][2] Benzamides are a cornerstone in drug discovery, with derivatives exhibiting activities ranging from antiemetic and antipsychotic to anticancer.[3]
The target molecule, This compound , combines these two critical pharmacophores via an ether linkage. This application note provides a detailed, field-proven protocol for the synthesis of this compound. The selected synthetic strategy is a robust and widely applicable method centered around the classic Williamson ether synthesis. This approach involves the coupling of a phenolic precursor, 2-hydroxy-N,N-dimethylbenzamide, with a suitably protected 4-hydroxypiperidine derivative.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for procedural choices, and troubleshooting insights to ensure a successful and reproducible synthesis.
Overall Synthetic Strategy
The synthesis is designed as a multi-step sequence that ensures high purity and yield by protecting reactive functional groups and employing a reliable coupling reaction. The pathway can be summarized in three core stages:
-
Synthesis of Precursor 1: Formation of the key intermediate, 2-hydroxy-N,N-dimethylbenzamide, from a commercially available starting material.
-
Protection of Precursor 2: Installation of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen of 4-hydroxypiperidine to prevent unwanted side reactions.
-
Core Coupling and Deprotection: A Mitsunobu reaction to form the ether linkage, followed by the removal of the Boc protecting group to yield the final product.
Caption: Overall workflow for the synthesis of the target compound.
Part 1: Synthesis of 2-Hydroxy-N,N-dimethylbenzamide
This initial step involves the direct aminolysis of methyl salicylate with dimethylamine. This is a straightforward and high-yielding reaction that forms the necessary amide bond.
Materials & Equipment
| Reagent/Material | CAS No. | M.Wt. ( g/mol ) | Quantity | Notes |
| Methyl Salicylate | 119-36-8 | 152.15 | 1.0 eq | |
| Dimethylamine | 124-40-3 | 45.08 | 3.0 eq | Typically used as a 40% solution in water |
| Methanol (MeOH) | 67-56-1 | 32.04 | Solvent | |
| Round-bottom flask | - | - | 250 mL | |
| Reflux condenser | - | - | - | |
| Magnetic stirrer & stir bar | - | - | - | |
| Heating mantle | - | - | - |
Safety Precautions
-
Dimethylamine: Corrosive and flammable. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
Step-by-Step Protocol
-
Reaction Setup: To a 250 mL round-bottom flask, add methyl salicylate (1.0 eq) and methanol (approx. 2 M concentration relative to methyl salicylate).
-
Reagent Addition: While stirring, add the 40% aqueous solution of dimethylamine (3.0 eq) to the flask.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65-70°C) using a heating mantle.
-
Monitoring: Allow the reaction to proceed for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the methyl salicylate starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol and excess dimethylamine.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl (to remove any remaining amine) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude 2-hydroxy-N,N-dimethylbenzamide.[5][6]
-
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by silica gel column chromatography.
Part 2: N-Boc Protection of 4-Hydroxypiperidine
The secondary amine on the piperidine ring is a nucleophile and can compete in subsequent reactions. Protecting it as a tert-butoxycarbonyl (Boc) carbamate masks its reactivity. The Boc group is ideal due to its stability in basic and nucleophilic conditions and its facile removal under acidic conditions.[7]
Materials & Equipment
| Reagent/Material | CAS No. | M.Wt. ( g/mol ) | Quantity | Notes |
| 4-Hydroxypiperidine | 5382-16-1 | 101.15 | 1.0 eq | |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | 218.25 | 1.05 eq | |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 1.5 eq | |
| Dichloromethane (DCM) & Water | - | - | Solvent | 1:1 mixture |
| Round-bottom flask, separatory funnel | - | - | - |
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask, dissolve 4-hydroxypiperidine (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and water.
-
Base Addition: Add sodium bicarbonate (1.5 eq) to the stirring mixture.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq) portion-wise to the vigorously stirred biphasic mixture.[7]
-
Reaction: Stir the reaction at room temperature for 12-16 hours. Monitor by TLC until the starting material is fully consumed.[7]
-
Work-up:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine, which is typically a white solid and can be used without further purification.
-
Part 3: Mitsunobu Coupling and Deprotection
The Williamson ether synthesis is a classic method for forming ethers, typically involving an alkoxide and an alkyl halide.[8][9][10] However, the Mitsunobu reaction offers a powerful and often milder alternative for coupling a phenol and a secondary alcohol, avoiding the need for a strong base and the pre-activation of the alcohol.
Mechanism: The Mitsunobu Reaction
The reaction proceeds through the activation of the alcohol by a phosphine-azodicarboxylate adduct, followed by an SN2 displacement by the nucleophilic phenoxide.
Caption: Simplified mechanism of the Mitsunobu reaction.
Materials & Equipment
| Reagent/Material | CAS No. | M.Wt. ( g/mol ) | Quantity | Notes |
| 2-Hydroxy-N,N-dimethylbenzamide | 1778-08-1 | 165.19 | 1.0 eq | From Part 1 |
| N-Boc-4-hydroxypiperidine | 79099-07-3 | 201.27 | 1.1 eq | From Part 2 |
| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | 1.2 eq | |
| Diisopropyl azodicarboxylate (DIAD) | 2446-83-5 | 202.21 | 1.2 eq | Caution: Potentially explosive, handle with care. |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Solvent | |
| Trifluoroacetic acid (TFA) | 76-05-1 | 114.02 | ~10 eq | For deprotection |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent | For deprotection |
Step-by-Step Protocol
A. Mitsunobu Coupling
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2-hydroxy-N,N-dimethylbenzamide (1.0 eq), N-Boc-4-hydroxypiperidine (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the cooled, stirred solution. A color change (typically to a yellow or orange hue) and/or the formation of a precipitate may be observed.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain the product and byproducts (triphenylphosphine oxide and the DIAD-hydrazine). Purification is typically performed via column chromatography on silica gel to isolate the Boc-protected intermediate.
-
B. Boc Deprotection
-
Setup: Dissolve the purified Boc-protected intermediate in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) (approx. 10 equivalents, or a 20-25% v/v solution of TFA in DCM) and stir the solution at room temperature.[7]
-
Reaction: Stir for 1-3 hours, monitoring by TLC for the disappearance of the starting material.
-
Work-up:
-
Concentrate the mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
-
Final Purification: Purify the crude product by silica gel column chromatography to obtain this compound as the final product.
Characterization of Final Product
The identity and purity of the final compound, this compound (Molecular Formula: C₁₄H₂₀N₂O₂; Molecular Weight: 248.32 g/mol ), should be confirmed by standard analytical techniques.[11]
-
¹H NMR: Expect characteristic peaks for the aromatic protons, the piperidine ring protons, and the two N-methyl groups.
-
¹³C NMR: Expect distinct signals for the carbonyl carbon, aromatic carbons, carbons of the piperidine ring, and the N-methyl carbons.
-
Mass Spectrometry (ESI-MS): Expect to observe the [M+H]⁺ ion at m/z 249.16.
Expert Insights and Troubleshooting
-
Choice of Coupling: While the Mitsunobu reaction is excellent, a traditional Williamson synthesis can also be employed. This would involve deprotonating the 2-hydroxy-N,N-dimethylbenzamide with a strong base like sodium hydride (NaH) and reacting it with N-Boc-4-hydroxypiperidine that has been converted to a tosylate or mesylate. The Mitsunobu is often preferred as it is a one-pot procedure from the two alcohol precursors.[12]
-
Purification Challenges: The primary byproduct of the Mitsunobu reaction, triphenylphosphine oxide, can sometimes co-elute with the desired product during chromatography. Careful selection of the solvent system for column chromatography is crucial.
-
Incomplete Deprotection: If the Boc deprotection is sluggish, the reaction time can be extended, or a stronger acid system, such as 4 M HCl in dioxane, can be used.
-
Safety with Azodicarboxylates: DIAD and DEAD are hazardous. Always handle them with care in a fume hood, and never heat them directly as they can be explosive.
References
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-
Thermo Fisher Scientific. (2025). Safety Data Sheet - N,N-Dimethylbenzamide. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- Gmeiner, P., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry, 43(21), 3895-905.
-
Organic Syntheses. (n.d.). (E)-N,N-diethyl-2-styrylbenzamide. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of N-hydroxy-N-methylbenzamide. Retrieved from [Link]
- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry (Los Angeles), 8(10), 273-280.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023). Williamson Ether Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-N,N-dimethylbenzamide. Retrieved from [Link]
-
University of Richmond. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]
-
Mol-Instincts. (2025). 2-hydroxy-N,N-dimethylbenzamide. Retrieved from [Link]
- Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.
-
PubChem. (n.d.). N,N-Dimethylbenzamide. Retrieved from [Link]
- Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
-
ResearchGate. (2025). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Retrieved from [Link]
-
NIST. (n.d.). Benzamide, N,N-dimethyl-. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of N,N-dimethyl-N'-phenylbenzamidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N, N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Dimethyl-2-aminosulfonyl-4-formamidobenzamide. Retrieved from [Link]
-
PubMed. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Retrieved from [Link]
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Application Notes & Protocols for the Characterization of N,N-Dimethyl-2-(4-piperidinyloxy)benzamide
Introduction
N,N-Dimethyl-2-(4-piperidinyloxy)benzamide is a molecule of interest in pharmaceutical and chemical research, featuring a tertiary benzamide, an ether linkage, and a piperidine moiety.[1] Comprehensive characterization of this compound is essential for quality control, stability studies, and regulatory submissions. The absence of established analytical protocols in public literature necessitates a structured approach based on the well-understood chemistry of its constituent functional groups.[1]
This document provides a detailed guide to the analytical methods for the qualitative and quantitative characterization of this compound. The protocols described herein are foundational and are based on established methodologies for analogous benzamide and piperidine-containing compounds.[2][3][4] Researchers are advised to perform method validation to ensure suitability for their specific application and matrix, in line with regulatory guidelines such as ICH Q2(R2).[5]
Logical Flow of Analytical Characterization
A systematic approach to characterization ensures all aspects of the molecule's identity, purity, and structure are confirmed. The following workflow is recommended for a comprehensive analysis.
Caption: Recommended workflow for the comprehensive characterization of this compound.
Chromatographic Analysis for Purity and Quantification
Chromatographic methods are fundamental for separating the target compound from impurities and for accurate quantification. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable, with the choice depending on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC-UV)
Reverse-phase HPLC is the preferred method for its versatility and wide applicability to compounds of similar polarity.[3][6][7]
Rationale for Method Design:
-
Stationary Phase: A C18 column is selected for its hydrophobic nature, which provides good retention for the moderately polar this compound.
-
Mobile Phase: A gradient of acetonitrile and water with a formic acid modifier is proposed. Acetonitrile is a common organic solvent providing good elution strength. Formic acid helps to protonate the piperidine nitrogen, ensuring sharp peak shapes and minimizing tailing.[6][7]
-
Detection: UV detection at 210 nm is chosen as a general-purpose wavelength for aromatic compounds lacking a strong chromophore. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal detection wavelength.
Experimental Protocol: HPLC-UV
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase composition.
-
Standard Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in methanol or acetonitrile.
-
Perform serial dilutions to create a calibration curve (e.g., 1-100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase to a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Run: Inject the standards and samples onto the system.
-
Data Analysis: Construct a calibration curve by plotting peak area against concentration. Determine the purity and/or concentration of the sample by interpolation.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 210 nm or λmax determined by PDA |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. It provides both retention time and mass spectral data, offering high specificity.[5][8][9]
Rationale for Method Design:
-
Column: A low-polarity stationary phase like 5% diphenyl / 95% dimethylpolysiloxane is suitable for general-purpose analysis of a wide range of compounds.[9]
-
Ionization: Electron Ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, which can be used for structural elucidation and library matching.
Experimental Protocol: GC-MS
-
System Preparation: Condition the GC column and ensure the MS is tuned.
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent like methanol or ethyl acetate to a concentration of approximately 1 mg/mL.
-
If derivatization is needed to improve volatility, it should be performed at this stage. However, the target molecule is likely volatile enough for direct analysis.
-
-
Chromatographic Run: Inject the sample into the GC-MS system.
-
Data Analysis:
-
Identify the peak corresponding to the target compound by its retention time.
-
Analyze the mass spectrum to confirm the molecular ion and characteristic fragment ions. PubChem predicts a monoisotopic mass of 248.15248 Da.[1]
-
| Parameter | Recommended Condition |
| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Spectroscopic Characterization
Spectroscopic methods provide detailed information about the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.[10][11]
Rationale for Solvent and Experiments:
-
Solvent: Deuterated chloroform (CDCl₃) is a good first choice as it is likely to dissolve the compound and has minimal overlapping signals. DMSO-d₆ can be used if solubility is an issue.
-
Experiments: ¹H NMR will identify all unique proton environments and their couplings. ¹³C NMR will identify all unique carbon environments. 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for assigning specific protons and carbons by revealing their connectivity.
Expected ¹H and ¹³C NMR Spectral Features:
-
¹H NMR:
-
Signals in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the disubstituted benzene ring.
-
A signal for the piperidine methine proton adjacent to the ether oxygen.
-
Signals for the piperidine methylene protons.
-
Two distinct singlets for the N,N-dimethyl groups due to hindered rotation around the amide C-N bond, a well-documented phenomenon in N,N-disubstituted benzamides.[10]
-
-
¹³C NMR:
-
A signal for the amide carbonyl carbon (approx. 165-175 ppm).
-
Signals for the aromatic carbons.
-
Signals for the piperidine carbons.
-
Two signals for the N,N-dimethyl carbons.
-
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
If necessary, acquire 2D spectra (COSY, HSQC) to aid in structural assignment.
-
-
Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Reference the spectra to the residual solvent peak or an internal standard (TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides information about the functional groups present in the molecule.
Rationale for Analysis: FTIR is a rapid and simple technique to confirm the presence of key functional groups. The spectrum should exhibit characteristic absorption bands for the amide, ether, and aromatic moieties.[12][13]
Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Amide C=O Stretch | 1630 - 1680 | Strong absorption, characteristic of tertiary amides.[12] |
| Aromatic C=C Stretch | 1450 - 1600 | Multiple medium to weak bands. |
| C-O-C Ether Stretch | 1050 - 1250 | Strong absorption for aryl-alkyl ethers. |
| C-N Stretch | 1250 - 1350 | Amide and amine C-N stretching.[12] |
| Aromatic C-H Bending | 690 - 900 | Bands indicative of substitution pattern. |
Experimental Protocol: FTIR (ATR)
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample directly on the ATR crystal and apply pressure.
-
Data Acquisition: Record the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to expected values.
Conclusion
The analytical methods outlined in this document provide a comprehensive framework for the characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently determine the identity, purity, and structure of this compound. It is imperative that these protocols are validated for their intended use to ensure the generation of reliable and accurate data for research and drug development purposes.
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Reddy, K. S., et al. (2016). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Thesis. [Link]
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Ghodsinia, S. E., et al. FTIR spectrum of N-benzylbenzamide (7). ResearchGate. [Link]
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Ananthan, S., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry. [Link]
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Al-Hourani, B. J. GC-MS of N,N-dimethylbenzamide (7). ResearchGate. [Link]
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Li, F., et al. (2017). Copper-catalyzed formation of N,N-dimethyl benzamide from nitrile and DMF under O2 atmosphere. Royal Society of Chemistry. [Link]
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Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. [Link]
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Sibbald, P. A., & Michael, F. E. Palladium-Catalyzed Diamination of Unactivated Alkenes Using N-fluorobenzenesulfonimide as Source of Electrophilic Nitrogen.[Link]
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Kumar, G. P., et al. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Biomedical Chromatography. [Link]
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Mary, Y. S., et al. (2015). FTIR, FT-RAMAN, NMR, spectra, normal co-ordinate analysis, NBO, NLO and DFT calculation of N,N-diethyl-4-methylpiperazine-1-carboxamide molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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Skidan, I., et al. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. ResearchGate. [Link]
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Al-Salami, H., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Pharmaceuticals. [Link]
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Skidan, I., et al. (2012). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Journal of Chromatographic Science. [Link]
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Ilies, D. C., et al. Spectral characterization of new 2-((4-Ethylphenoxy)methyl)-N- (arylcarbamothioyl)benzamides. ResearchGate. [Link]
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Al-Masoudi, W. A. (2017). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry. [Link]
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Request PDF. Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. ResearchGate. [Link]
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Kumar, A., et al. (2020). Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance. ResearchGate. [Link]
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Li, Y., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. [Link]
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Application Notes and Protocols for the Characterization of N,N-Dimethyl-2-(4-piperidinyloxy)benzamide as a PARP Inhibitor
Introduction: The Critical Role of PARP in Genomic Integrity and Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the cellular response to DNA damage.[1][2] These enzymes act as sentinels, detecting single-strand DNA breaks (SSBs) and initiating their repair through the base excision repair (BER) pathway.[3][4] Upon binding to damaged DNA, PARP catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process termed PARylation.[3] This PARylation event serves as a scaffold to recruit the necessary DNA repair machinery.[3][5]
Inhibition of PARP has emerged as a groundbreaking therapeutic strategy in oncology, especially for cancers harboring deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3][6] This concept, known as synthetic lethality, exploits the fact that when PARP-mediated SSB repair is blocked, the unrepaired SSBs can degenerate into more lethal double-strand breaks (DSBs) during DNA replication.[1][4] In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with compromised HR (e.g., due to BRCA mutations), the accumulation of DSBs leads to genomic instability and ultimately, cell death.[2]
Many potent PARP inhibitors are designed as nicotinamide mimetics, competing with the enzyme's natural substrate, NAD+.[7][8] The benzamide scaffold is a common feature in many of these inhibitors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of a novel benzamide-based PARP inhibitor, exemplified by N,N-Dimethyl-2-(4-piperidinyloxy)benzamide (hereafter referred to as BZ-PIP-INH). The following protocols detail key biochemical and cell-based assays to elucidate its binding affinity, inhibitory potency, mechanism of action, and cellular effects.
Diagram of the PARP1 Signaling Pathway in DNA Damage Repair
Caption: PARP1 activation at sites of single-strand DNA breaks and its inhibition by BZ-PIP-INH.
Part 1: Biochemical Characterization of BZ-PIP-INH
Biochemical assays are fundamental for determining the direct interaction of an inhibitor with its target enzyme and quantifying its inhibitory potency. Here, we describe assays to measure the binding affinity and catalytic inhibition of BZ-PIP-INH against PARP1.
Fluorescence Polarization (FP) Competitive Binding Assay
Principle: This assay measures the ability of BZ-PIP-INH to displace a fluorescently labeled probe from the NAD+ binding pocket of PARP1.[7][9] When the fluorescent probe is bound to the large PARP1 enzyme, its rotation is slow, resulting in a high fluorescence polarization signal. If BZ-PIP-INH competes for the same binding site, the probe is displaced into the solution, where it tumbles more rapidly, leading to a decrease in the polarization signal.[9] This method is ideal for high-throughput screening (HTS) and for determining the binding affinity (Ki) of the inhibitor.[7][8]
Diagram of the FP Competitive Binding Assay Workflow
Caption: Principle of the fluorescence polarization competitive binding assay.
Protocol: FP Competitive Binding Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% (w/v) BSA).
-
PARP1 Enzyme: Dilute recombinant human PARP1 enzyme to the desired working concentration in assay buffer. The optimal concentration should be determined empirically by titration.
-
Fluorescent Probe: Prepare a stock solution of a suitable fluorescently labeled PARP inhibitor (e.g., an Olaparib-based probe) in DMSO and then dilute to the working concentration in assay buffer.
-
BZ-PIP-INH: Prepare a serial dilution of BZ-PIP-INH in DMSO, then dilute further in assay buffer to the final desired concentrations.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted BZ-PIP-INH or vehicle control (DMSO in assay buffer) to the wells.
-
Add 10 µL of the diluted PARP1 enzyme solution to all wells except the "probe only" controls.
-
Add 5 µL of the diluted fluorescent probe to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a microplate reader equipped for FP measurements, using the appropriate excitation and emission wavelengths for the chosen fluorescent probe.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of BZ-PIP-INH.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.
-
PARP1 Enzymatic Activity Assay (ELISA-based)
Principle: This assay quantifies the enzymatic activity of PARP1 by measuring the amount of PAR synthesized.[10][11] Histone proteins are coated onto a microplate, serving as a substrate for PARP1. In the presence of NAD+ and activated DNA, PARP1 catalyzes the PARylation of the histones. The amount of incorporated PAR is then detected using an antibody specific for PAR, which is conjugated to an enzyme like horseradish peroxidase (HRP).[11] Addition of a chromogenic or chemiluminescent HRP substrate generates a signal proportional to PARP1 activity.[12]
Protocol: ELISA-based PARP1 Activity Assay
-
Plate Preparation:
-
Coat a 96-well plate with histone proteins and block non-specific binding sites.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing PARP1 assay buffer, activated DNA, biotinylated NAD+, and recombinant PARP1 enzyme.
-
In separate tubes, pre-incubate the reaction mixture with varying concentrations of BZ-PIP-INH or a vehicle control.
-
-
Enzymatic Reaction:
-
Add the reaction mixtures to the histone-coated wells.
-
Incubate at room temperature for 60 minutes to allow for PARylation.
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP conjugate and incubate for 30-60 minutes.[12]
-
Wash the plate again.
-
Add a suitable HRP substrate (e.g., TMB for colorimetric detection or a chemiluminescent substrate).[12]
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control).
-
Calculate the percentage of PARP1 inhibition for each concentration of BZ-PIP-INH.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Biochemical PARP Trapping Assay
Principle: Beyond catalytic inhibition, a key mechanism of action for many potent PARP inhibitors is the "trapping" of PARP1 on DNA.[13][14] This assay measures the ability of an inhibitor to stabilize the PARP1-DNA complex. A fluorescently labeled DNA duplex containing a nick is used as a substrate.[13] Binding of PARP1 to this DNA results in an increase in fluorescence anisotropy. In the presence of NAD+, PARP1 auto-PARylates and dissociates from the DNA, causing the anisotropy to decrease. A trapping agent like BZ-PIP-INH will prevent this dissociation, thus maintaining a high anisotropy signal.[13][14]
Diagram of the PARP Trapping Principle
Caption: Stabilization of the PARP1-DNA complex by a trapping inhibitor.
Protocol: PARP Trapping Assay
-
Reagent Preparation:
-
Prepare assay buffer as in the FP assay.
-
Synthesize or purchase a 5'-fluorescein-labeled nicked duplex DNA substrate.
-
Prepare solutions of recombinant PARP1, NAD+, and serial dilutions of BZ-PIP-INH.
-
-
Assay Procedure:
-
In a microplate, combine the fluorescent DNA substrate, PARP1 enzyme, and varying concentrations of BZ-PIP-INH or vehicle control.
-
Incubate to allow the formation of the PARP1-DNA complex.
-
Initiate the dissociation reaction by adding NAD+.
-
Monitor the fluorescence anisotropy over time using a plate reader.
-
-
Data Analysis:
-
Plot the change in anisotropy over time for each inhibitor concentration.
-
The potency of PARP trapping can be quantified by comparing the rate of anisotropy decrease in the presence of the inhibitor to the control.
-
Table 1: Hypothetical Biochemical Data for BZ-PIP-INH
| Assay Type | Target | Parameter | Value (nM) |
| FP Competitive Binding | PARP1 | IC50 | 15 |
| FP Competitive Binding | PARP1 | Ki | 5.2 |
| ELISA-based Enzymatic Activity | PARP1 | IC50 | 8.5 |
| Biochemical PARP Trapping | PARP1 | EC50 | 25 |
Part 2: Cell-Based Characterization of BZ-PIP-INH
Cell-based assays are crucial to confirm that the biochemical activity of an inhibitor translates into a functional effect in a biological context. These assays assess the inhibitor's ability to cross cell membranes, engage its target in the cellular environment, and elicit the desired downstream biological response.
Cellular PARP Activity Assay (In-Cell ELISA)
Principle: This assay quantifies the level of PAR in cells following treatment with a DNA-damaging agent and the PARP inhibitor.[3] Cells are treated with a mild DNA-damaging agent (e.g., H2O2) to activate PARP, in the presence or absence of BZ-PIP-INH. The cells are then fixed, and an in-cell ELISA is performed using an anti-PAR antibody to detect the levels of PAR synthesis. A reduction in the PAR signal in the presence of BZ-PIP-INH indicates cellular target engagement and inhibition.[15]
Protocol: Cellular PARP Activity Assay
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of BZ-PIP-INH for 1-2 hours.
-
Induce DNA damage by adding a low concentration of H2O2 for 10-15 minutes.
-
-
Fixing and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with formaldehyde, followed by permeabilization with Triton X-100.
-
-
Immunodetection:
-
Block non-specific antibody binding.
-
Incubate with a primary antibody against PAR.
-
Wash, then incubate with an HRP-conjugated secondary antibody.
-
Add a colorimetric substrate and measure the absorbance.
-
-
Data Analysis:
-
Normalize the absorbance values to the number of cells (e.g., by using a DNA stain like DAPI).
-
Calculate the percentage of inhibition of PAR synthesis and determine the cellular IC50 value.
-
Cell Viability Assay (Synthetic Lethality)
Principle: This assay assesses the cytotoxic effect of BZ-PIP-INH, particularly in the context of synthetic lethality.[15] The viability of cancer cells with a deficiency in the HR pathway (e.g., BRCA1/2-mutant cells) is compared to that of HR-proficient (wild-type) cells after treatment with the inhibitor. A selective reduction in the viability of the HR-deficient cells demonstrates the desired synthetic lethal effect.[6][15]
Protocol: Cell Viability Assay
-
Cell Seeding:
-
Seed both HR-deficient (e.g., CAPAN-1, MDA-MB-436) and HR-proficient (e.g., BxPC-3, MCF-7) cells into 96-well plates.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of BZ-PIP-INH for 72-96 hours.
-
-
Viability Measurement:
-
Add a viability reagent such as resazurin (AlamarBlue) or MTT.
-
Incubate according to the manufacturer's instructions.
-
Measure the fluorescence or absorbance using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) for each cell line. A significantly lower GI50 in the HR-deficient cells indicates a synthetic lethal phenotype.
-
Table 2: Hypothetical Cellular Data for BZ-PIP-INH
| Assay Type | Cell Line | BRCA Status | Parameter | Value (nM) |
| Cellular PARP Activity | HeLa | Wild-Type | IC50 | 50 |
| Cell Viability | CAPAN-1 | BRCA2-mutant | GI50 | 150 |
| Cell Viability | BxPC-3 | BRCA2-WT | GI50 | >10,000 |
Conclusion
The protocols outlined in this application note provide a robust framework for the comprehensive characterization of novel benzamide-based PARP inhibitors like this compound (BZ-PIP-INH). By systematically evaluating the compound's biochemical properties—including binding affinity, catalytic inhibition, and PARP trapping—and its cellular effects on PARP activity and cancer cell viability, researchers can build a detailed profile of its mechanism of action and therapeutic potential. These assays are essential steps in the drug discovery pipeline, enabling the identification and optimization of potent and selective PARP inhibitors for cancer therapy.[16][17][18]
References
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Papeo, G., et al. (2015). Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays. ACS Medicinal Chemistry Letters, 6(3), 291-295. [Link]
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BPS Bioscience. (n.d.). PARP - Assay-Protocol. [Link]
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BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. [Link]
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AMiner. (n.d.). Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays. [Link]
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Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588-5599. [Link]
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Das, D., et al. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PLoS One, 9(7), e101809. [Link]
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Girish, V. M., et al. (2006). An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD+: Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors. Journal of the American Chemical Society, 128(21), 6835-6843. [Link]
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Papeo, G., et al. (2015). Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays. ResearchGate. [Link]
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- 7. Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
- 18. itmedicalteam.pl [itmedicalteam.pl]
Application Notes & Protocols: Characterizing Piperidinyl Benzamides with Receptor Binding Assays
Introduction: Unveiling the Molecular Interactions of Piperidinyl Benzamides
The piperidinyl benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. These compounds are known to interact with a variety of G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets, making them critical candidates in drug discovery for psychiatric and neurological disorders. Understanding the binding characteristics of novel piperidinyl benzamides to their molecular targets is a foundational step in elucidating their mechanism of action, potency, and selectivity.
This guide provides a comprehensive, in-depth protocol for conducting receptor binding assays tailored to the piperidinyl benzamide class. As a Senior Application Scientist, my aim is not to provide a rigid, one-size-fits-all template. Instead, this document is structured to empower researchers with the foundational principles and practical steps to design, execute, and interpret robust binding assays. We will delve into the causality behind experimental choices, ensuring that each step is not just a procedure, but a logical component of a self-validating system.
The primary targets for many piperidinyl benzamides include, but are not limited to, dopamine D2-like receptors (D2, D3, D4) and sigma receptors (σ1 and σ2).[1][2][3] The protocols outlined herein will use these receptors as illustrative examples, but the principles can be readily adapted to other potential targets.
The Cornerstone of Pharmacodynamics: The Radioligand Binding Assay
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor due to their high sensitivity and robustness.[4] The fundamental principle is to measure the interaction between a radiolabeled ligand (the "hot" ligand) and a receptor, typically in a preparation of cell membranes that express the receptor of interest.[5][6] These assays can be broadly categorized into three main types: saturation, competitive, and kinetic assays.[4][7][8] For the characterization of novel piperidinyl benzamides, competitive binding assays are most frequently employed to determine the affinity (Ki) of the unlabeled test compound (the "cold" ligand).
Experimental Workflow: A Visual Guide
The following diagram outlines the general workflow for a competitive radioligand binding assay.
Caption: Figure 1. General workflow for a competitive radioligand binding assay.
Part 1: Foundational Preparations - The Key to Reproducibility
Receptor Source Preparation
The quality of your receptor source is paramount. For most GPCRs, including dopamine and sigma receptors, membrane preparations from cell lines stably overexpressing the human recombinant receptor or from specific tissue homogenates (e.g., rat brain) are commonly used.[9] Cell membranes are often preferred as they provide a high concentration of the target receptor and are a more controlled system than whole cells, where intracellular processes can complicate binding analysis.[9]
Protocol: Cell Membrane Preparation from Cultured Cells
-
Cell Culture: Culture cells expressing the target receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the human Dopamine D2 receptor) to ~90% confluency.[10]
-
Harvesting: Aspirate the culture medium and wash the cell monolayer with ice-cold Phosphate-Buffered Saline (PBS). Detach the cells using a non-enzymatic cell dissociation solution or by gentle scraping.
-
Centrifugation: Pellet the cells by centrifugation at a low speed (e.g., 1000 x g for 5 minutes at 4°C).
-
Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4). Homogenize the cell suspension using a Dounce homogenizer or a polytron on ice. The goal is to lyse the cells without denaturing the receptor proteins.
-
Isolation of Membranes: Centrifuge the homogenate at a high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the cell membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold homogenization buffer. Repeat the high-speed centrifugation step to wash the membranes.
-
Final Preparation: Resuspend the final membrane pellet in an appropriate assay buffer. Determine the total protein concentration using a standard protein assay (e.g., BCA assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use.[11]
Selection of Radioligand and Buffers
The choice of radioligand is critical. It should exhibit high affinity and selectivity for the target receptor and have a high specific activity to ensure a robust signal.[6]
| Target Receptor | Recommended Radioligand | Typical Assay Buffer |
| Dopamine D2 | [³H]-Spiperone | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4 |
| Sigma-1 (σ1) | [³H]-(+)-Pentazocine | 50 mM Tris-HCl, pH 7.4 |
| Sigma-2 (σ2) | [³H]-DTG (in the presence of a σ1 masking agent like (+)-pentazocine) | 50 mM Tris-HCl, pH 7.4 |
Causality Corner: Why these components?
-
Tris-HCl: Provides a stable pH environment (typically 7.4) to mimic physiological conditions.
-
Salts (NaCl, KCl, MgCl₂, CaCl₂): Divalent and monovalent cations can be crucial for maintaining the native conformation and binding affinity of many GPCRs, including the D2 receptor.
Part 2: The Competitive Binding Assay - Step-by-Step Protocol
This protocol is designed to determine the inhibitory constant (Ki) of an unlabeled piperidinyl benzamide test compound. The Ki is a measure of the compound's affinity for the receptor.[4]
Assay Setup
-
Prepare Serial Dilutions: Prepare serial dilutions of your piperidinyl benzamide test compound in the assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.
-
Set Up Assay Tubes/Plates: For each experiment, you will need to set up three types of reactions in triplicate:
-
Total Binding (TB): Contains assay buffer, receptor membranes, and the radioligand. This measures the total amount of radioligand that binds to the membrane preparation.
-
Non-Specific Binding (NSB): Contains assay buffer, receptor membranes, the radioligand, and a high concentration of a known, unlabeled ligand (a "displacer") that saturates the target receptors.[12] This measures the amount of radioligand that binds to components other than the target receptor (e.g., the filter, lipids).[13][14]
-
Competition Binding: Contains assay buffer, receptor membranes, the radioligand, and one of the serial dilutions of your piperidinyl benzamide test compound.
-
Example Assay Plate Layout (96-well format):
| Well | Component 1 (25 µL) | Component 2 (25 µL) | Component 3 (50 µL) |
| Total Binding | Assay Buffer | Radioligand | Receptor Membranes |
| Non-Specific Binding | Displacer (e.g., 10 µM Haloperidol for D2) | Radioligand | Receptor Membranes |
| Competition (C1-C10) | Test Compound (Dilution Series) | Radioligand | Receptor Membranes |
Note: The final concentration of the radioligand should ideally be at or below its dissociation constant (Kd) to ensure accurate Ki determination.[15]
Incubation
-
Initiate the Reaction: Add the receptor membrane preparation to the wells to start the binding reaction.
-
Incubate: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.[16] The optimal incubation time and temperature should be determined empirically during assay development.
Separation and Detection
-
Termination: The reaction is terminated by rapid filtration through a glass fiber filter plate (e.g., MultiScreenHTS) using a vacuum manifold.[5] This separates the receptor-bound radioligand (which is retained on the filter) from the free radioligand in the solution.
-
Washing: Immediately wash the filters with several volumes of ice-cold wash buffer (often the same as the assay buffer) to remove any unbound and non-specifically bound radioligand. The washing step must be rapid to prevent dissociation of the specifically bound ligand.
-
Drying: Dry the filter plate completely.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity retained on the filters using a microplate scintillation counter.[5] The output will be in counts per minute (CPM).
Part 3: Data Analysis - From Raw Counts to Affinity
The goal of the data analysis is to determine the IC50 value of your piperidinyl benzamide, which is the concentration that inhibits 50% of the specific binding of the radioligand. This is then used to calculate the Ki.
Calculating Specific Binding
First, calculate the specific binding at each concentration of your test compound: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)
Generating the Inhibition Curve
Next, express the specific binding at each test compound concentration as a percentage of the maximal specific binding (i.e., the specific binding in the absence of the competitor): % Inhibition = 100 * (1 - (Specific Binding with Competitor / Maximal Specific Binding))
Plot the % Inhibition against the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve.
Determining the IC50 and Ki
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a one-site competition model and determine the IC50 value.[17]
Finally, calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation :
Ki = IC50 / (1 + ([L] / Kd))
Where:
-
IC50: The concentration of your test compound that inhibits 50% of specific binding.
-
[L]: The concentration of the radioligand used in the assay.
-
Kd: The equilibrium dissociation constant of the radioligand for the receptor (this should be determined separately via a saturation binding experiment).
Principle of Competitive Binding
The following diagram illustrates the competitive binding principle at the heart of this assay.
Caption: Figure 2. As the concentration of the 'cold' test compound increases, it displaces the 'hot' radioligand, reducing the measured signal.
Trustworthiness: A Self-Validating System
A well-designed receptor binding assay incorporates several checks to ensure the data is trustworthy:
-
Low Non-Specific Binding: Specific binding should account for at least 80% of the total binding at the Kd concentration of the radioligand.[15] High NSB can obscure the specific binding signal and lead to inaccurate results.
-
Ligand Depletion: Less than 10% of the added radioligand should be bound by the receptor.[15] If too much ligand is bound, the free concentration will be significantly lower than the total concentration added, violating the assumptions of the binding models. This can be addressed by reducing the amount of receptor membrane in the assay.
-
Equilibrium: Ensure the incubation time is sufficient for the binding reaction to reach a steady state. This can be tested in kinetic experiments that measure binding over time.
By adhering to these principles and meticulously executing the protocol, researchers can confidently determine the binding affinities of novel piperidinyl benzamides, providing a crucial piece of the puzzle in the drug development process.
References
- A Guide to Simple and Informative Binding Assays. (2017). Molecular Biology of the Cell (MBoC).
- Receptor Binding Assays. (n.d.).
- Analyzing Kinetic Binding Data. (2021). Assay Guidance Manual - NCBI Bookshelf.
- Radioligand binding assays and their analysis. (n.d.). PubMed.
- On the use of cells or membranes for receptor binding: growth hormone secretagogues. (2010). PubMed.
- Non-Specific Binding: Wh
- SIGMA RECEPTOR BINDING ASSAYS. (2016). PMC - NIH.
- Table 3, Detailed protocol for the D2 binding secondary assay. (n.d.). Probe Reports from the NIH Molecular Libraries Program.
- A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay. (n.d.). Revvity.
- Key concepts: Competitive binding. (n.d.). GraphPad Prism 10 Curve Fitting Guide.
- Non Specific Binding (NSB) in Antigen-Antibody Assays. (n.d.). Rusling Research Group.
- Radioligand binding practical guide and tips. (n.d.). [No Source Found].
- Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI - NIH.
- Human Recombinant D2 Dopamine Receptor Stable Cell Line. (2020). GenScript.
- Radioligand Binding Assay. (n.d.). Gifford Bioscience.
- Sigma Receptor Binding Assays. (2015). PubMed - NIH.
- Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. (2018). PubMed.
- Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). [No Source Found].
- Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. (n.d.). Brieflands.
- Radioligand binding methods for membrane prepar
- Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (2021). Semantic Scholar.
- Radiometric Ligand-Binding Assays. (n.d.). Revvity.
- Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (n.d.). ChemRxiv.
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- 3. chemrxiv.org [chemrxiv.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. revvity.com [revvity.com]
- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. brieflands.com [brieflands.com]
- 13. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 14. rusling.research.uconn.edu [rusling.research.uconn.edu]
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- 17. graphpad.com [graphpad.com]
Using N,N-Dimethyl-2-(4-piperidinyloxy)benzamide as a chemical probe
An Application Guide for the Characterization and Use of N,N-Dimethyl-2-(4-piperidinyloxy)benzamide as a Novel Chemical Probe
Abstract: This document provides a comprehensive framework for researchers, scientists, and drug development professionals on the characterization and application of this compound, hereafter referred to as "Probe-X," as a novel chemical probe. Given that Probe-X is a novel molecular entity, this guide emphasizes a rigorous, step-by-step validation workflow. The protocols detailed herein are designed to be self-validating, ensuring that experimental outcomes are robust and reproducible. We will proceed from initial characterization and target identification to in vitro and cellular validation, establishing a complete pharmacological audit trail for this new chemical tool.
Introduction: Rationale for Probe-X
The molecular scaffold of Probe-X, a substituted piperidinyloxy-benzamide, is prevalent in compounds with significant biological activity. Benzamide derivatives are a cornerstone of medicinal chemistry, known to interact with a wide array of biological targets including enzymes and receptors.[1] Specifically, compounds featuring the piperidinyl-oxy-benzamide motif have been successfully developed as potent and selective inhibitors of membrane transporters, such as the presynaptic choline transporter (CHT).[2][3] Furthermore, related structures have shown activity as agonists for G-protein coupled receptors (GPCRs), including opioid receptors.[4]
The N,N-dimethylbenzamide component suggests potential for tailored solubility and metabolic properties.[5][6] This structural amalgamation suggests that Probe-X has a high probability of interacting with specific protein targets, making it an excellent candidate for development into a high-quality chemical probe to explore novel biology.
A chemical probe is a selective small-molecule modulator used to study the function of its target protein in various biological systems.[7][8] This guide provides the necessary protocols to validate Probe-X according to established community standards, ensuring its utility for generating meaningful biological insights.
PART 1: Foundational Characterization of a Novel Chemical Probe
Before biological evaluation, the identity, purity, and fundamental properties of any new chemical entity must be unequivocally established. This ensures that observed biological effects are attributable to the compound itself and not to impurities or degradation products.
Core Principles for a High-Quality Chemical Probe: A reliable chemical probe must meet several stringent criteria. These standards, advocated by organizations like the Structural Genomics Consortium (SGC) and the Chemical Probes Portal, form the basis of our validation workflow.[8][9]
| Parameter | Recommended Criteria | Rationale |
| Purity | >95% (confirmed by LC-MS, NMR) | Ensures observed activity is from the intended molecule. |
| Identity | Structure confirmed (NMR, HRMS) | Verifies the correct chemical entity is being tested. |
| Biochemical Potency | IC50 or Kd < 100 nM | High potency minimizes the concentration needed, reducing the risk of off-target effects. |
| Cellular Potency | EC50 < 1 µM | Demonstrates the probe can access and engage its target in a complex biological environment.[10] |
| Selectivity | >30-fold against related family members | Ensures that the biological effect is mediated through the intended target, not closely related proteins. |
| On-Target Engagement | Direct evidence in cells (e.g., CETSA, NanoBRET) | Confirms the probe binds to the intended target in a cellular context, linking binding to phenotype.[11] |
| Negative Control | A structurally similar but inactive analog available | Helps to distinguish on-target effects from non-specific or compound-related artifacts. |
| Solubility & Stability | Adequate in assay buffers; stable for the experiment's duration | Prevents compound precipitation and degradation, which can lead to false results.[12] |
PART 2: Target Identification and Engagement Workflow
For a novel probe like Probe-X, the primary objective is to identify its molecular target(s). This process typically begins with observing a cellular phenotype and then employs biochemical or genetic methods to pinpoint the protein responsible.
Caption: Workflow for identifying the molecular target of a novel chemical probe.
Protocol 1: Target Identification via Affinity-Based Pulldown
This method uses a modified version of the chemical probe to isolate its binding partners from a complex protein mixture.[13]
1. Synthesis of Affinity Probe:
-
Synthesize an analog of Probe-X incorporating a linker and an affinity tag (e.g., biotin) at a position determined not to interfere with its primary binding interactions. This requires careful structure-activity relationship (SAR) analysis.[14]
2. Immobilization of Affinity Probe:
-
Incubate the biotinylated Probe-X with streptavidin-conjugated magnetic beads to immobilize the probe. Wash thoroughly to remove any unbound probe.[15]
3. Preparation of Cell Lysate:
-
Culture cells of interest and harvest.
-
Lyse cells in a non-denaturing lysis buffer (e.g., containing NP-40 or CHAPS) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris. Determine protein concentration using a BCA or Bradford assay.
4. Affinity Pulldown:
-
Incubate the cell lysate with the probe-conjugated beads for 2-4 hours at 4°C with gentle rotation.
-
Competition Control: In a parallel experiment, pre-incubate the lysate with a molar excess (e.g., 100x) of the original, non-biotinylated Probe-X before adding the beads. Proteins that are specifically bound to the probe will be outcompeted and will not appear in the final elution of this control sample.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
5. Elution and Protein Identification:
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) and heat.
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.
-
Excise protein bands that are present in the main experiment but absent or significantly reduced in the competition control.
-
Identify the proteins using mass spectrometry (LC-MS/MS).[13]
PART 3: In Vitro Characterization of Probe-Target Interaction
Once a putative target is identified (for this guide, we will hypothesize a novel GPCR, "GPCR-Y"), the next step is to quantify the binding and functional activity of Probe-X in a controlled, cell-free environment.[16]
Caption: Workflow for in vitro characterization of a probe-target interaction.
Protocol 2: GPCR Radioligand Binding Assay (Competition)
This assay measures the ability of Probe-X to displace a known radiolabeled ligand from GPCR-Y, allowing for the determination of its binding affinity (Ki).[17]
1. Membrane Preparation:
-
Use a cell line stably overexpressing GPCR-Y.
-
Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in an appropriate assay buffer.
2. Assay Setup (96-well format):
-
To each well, add:
-
Membrane preparation containing GPCR-Y.
-
A fixed concentration of a suitable radioligand (e.g., ³H-labeled antagonist) at a concentration near its Kd.
-
A serial dilution of Probe-X (the competitor).
-
-
Controls:
-
Total Binding: Wells with membrane and radioligand only (no competitor).
-
Non-Specific Binding (NSB): Wells with membrane, radioligand, and a saturating concentration of a known, unlabeled ligand for GPCR-Y.
-
3. Incubation and Filtration:
-
Incubate the plate at room temperature for a defined period to reach equilibrium.
-
Rapidly harvest the contents of each well onto a glass fiber filter plate using a cell harvester. The filter traps the membranes while unbound radioligand passes through.
-
Wash the filters quickly with ice-cold buffer to remove residual unbound radioligand.
4. Detection and Analysis:
-
Allow filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of Probe-X.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Probe-X that displaces 50% of the radioligand.[18][19]
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.[20]
| Parameter | Description | Typical Units |
| IC50 | The concentration of an inhibitor required to reduce a biological activity by 50%.[18] | Molar (e.g., nM, µM) |
| EC50 | The concentration of an agonist that provides 50% of the maximal response. | Molar (e.g., nM, µM) |
| Ki | The inhibition constant for an inhibitor; an intrinsic measure of binding affinity.[20] | Molar (e.g., nM, µM) |
| pIC50 / pKi | The negative logarithm of the IC50 or Ki value. A higher value indicates greater potency.[21] | Unitless |
PART 4: Cellular Assays and In Vivo Considerations
The ultimate test of a chemical probe is its ability to modulate its target in a living system and produce a measurable biological response.
Protocol 3: Downstream Pathway Analysis by Western Blot
This protocol determines if Probe-X engages GPCR-Y in cells and modulates its downstream signaling pathways (e.g., phosphorylation of ERK, a common GPCR signaling node).
1. Cell Treatment:
-
Plate cells expressing GPCR-Y and grow to ~80% confluency.
-
Serum-starve the cells for several hours if the pathway of interest has high basal activity.
-
Treat cells with a dose-response range of Probe-X for a specific time course (e.g., 5, 15, 30 minutes). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with 1X SDS sample buffer containing protease and phosphatase inhibitors.[22]
-
Scrape the cell lysate, transfer to a microcentrifuge tube, and sonicate to shear DNA.[23]
-
Heat the samples at 95-100°C for 5-10 minutes.
3. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel to separate proteins by size.[24]
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
4. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the resulting signal using a digital imager or X-ray film.
-
Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ERK and/or a housekeeping protein like GAPDH or β-actin. Quantify band intensities to determine the change in protein phosphorylation in response to Probe-X.
Caption: A hypothetical signaling pathway for GPCR-Y modulated by Probe-X.
Considerations for In Vivo Use
Using a chemical probe in animal models requires an additional layer of validation to ensure adequate exposure and target engagement in a whole organism.[25][26]
| Parameter | Description | Importance |
| Pharmacokinetics (PK) | The study of how the body absorbs, distributes, metabolizes, and excretes the compound (ADME).[25] | Determines the dose, route, and frequency of administration required to achieve effective concentrations. |
| Pharmacodynamics (PD) | The study of the compound's effect on the body, including target engagement and downstream biomarkers.[25] | Confirms that the probe reaches its target in the relevant tissue and exerts a biological effect. |
| Plasma Protein Binding | The fraction of the compound bound to plasma proteins. | Only the unbound (free) fraction of the compound is available to interact with the target tissue.[26] |
| Brain Penetration | The ability of the compound to cross the blood-brain barrier (if targeting the CNS). | Crucial for probes intended for neuroscience research. |
| Tolerability | The dose range that can be administered without causing overt toxicity. | Ensures that observed phenotypes are due to on-target effects, not general toxicity. |
Before in vivo studies, a full pharmacokinetic profile of Probe-X should be established in the chosen animal model (e.g., mouse, rat). This data is essential for designing experiments where the resulting phenotype can be confidently linked to the modulation of the intended target.[26]
References
-
EFMC. Validating Chemical Probes. European Federation for Medicinal Chemistry and Chemical Biology. [Link]
-
Biobide. What is an Inhibition Assay?. Biobide Blog. [Link]
-
Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
-
Chemical Probes Portal. Criteria for chemical probes to be used in animals. (2021-08-11). [Link]
-
Al-Sanea, M. M., et al. (2023-10-10). Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry. [Link]
-
Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]
-
Chemical Probes Portal. Guidelines for characterization of probes to be used in animals. [Link]
-
ACD/Labs. (2024-09-06). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. [Link]
-
Workman, P., et al. Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research. [Link]
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Schreiber, S. L. (2010). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. [Link]
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University College London. Target Identification and Validation (Small Molecules). [Link]
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Wikipedia. IC50. [Link]
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Müller, S., et al. (2020). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry. [Link]
-
Royal Society of Chemistry. (2020-11-26). Best Practices for Design and Characterization of Covalent Chemical Probes. [Link]
-
Papke, R. L., et al. (2022-02-05). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PLOS ONE. [Link]
-
Arrowsmith, C. H., & Workman, P. (2022-07-05). A conversation on using chemical probes to study protein function in cells and organisms. Nature Communications. [Link]
-
EFMC. (2020-01-28). Best Practices: Chemical Probes Webinar. YouTube. [Link]
-
Da-Ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research. [Link]
-
Sbardella, G. (2020). The era of high-quality chemical probes. Future Medicinal Chemistry. [Link]
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Frye, S. V. (2010). The promise and peril of chemical probes. Nature Chemical Biology. [Link]
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edX. IC50 Determination. [Link]
-
Science Gateway. How to calculate IC50. [Link]
-
Wilson, J. M., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Witte, M. D., et al. (2019). Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Biochemistry. [Link]
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Wilson, J. M., et al. (2015-04-15). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed. [Link]
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Experimental design for in vivo studies with N,N-Dimethyl-2-(4-piperidinyloxy)benzamide
An Application Guide for the Preclinical In Vivo Evaluation of N,N-Dimethyl-2-(4-piperidinyloxy)benzamide
Introduction: Charting a Course for a Novel Chemical Entity
This compound is a novel chemical entity with limited publicly available pharmacological data. Its structure, featuring a benzamide core linked to a piperidine moiety, is reminiscent of various centrally active compounds. In the absence of direct biological characterization, a rational, hypothesis-driven approach is essential for its preclinical evaluation.
Based on structural similarities to known pharmacological agents, we hypothesize that a primary biological target for this compound may be the Sigma-1 Receptor (σ1R) . The σ1R is not a classical receptor but a unique, ligand-operated molecular chaperone located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[1][2] It plays a critical role in regulating cellular stress responses, calcium signaling, and neuronal function.[3][4] The σ1R has emerged as a promising therapeutic target for a multitude of conditions, including neuropathic pain, neuroinflammation, and neurodegenerative diseases.[1][4][5]
This document provides a comprehensive set of application notes and detailed protocols for the in vivo characterization of this compound (referred to herein as "the compound"), framed through the lens of its potential activity as a σ1R modulator. This guide is designed for researchers, scientists, and drug development professionals to establish a foundational understanding of the compound's pharmacokinetic profile, safety, and efficacy in validated preclinical models of neuropathic pain and neuroinflammation.
Part I: Foundational In Vivo Characterization
Rationale for a Staged Approach: Before embarking on complex efficacy studies, it is imperative to first understand the fundamental pharmacokinetic (PK) properties and the general tolerability of a new chemical entity. This initial stage, often involving dose-ranging studies, informs dose selection, administration route, and dosing frequency for subsequent, more resource-intensive experiments. A well-characterized PK profile is the bedrock of a robust preclinical package, ensuring that efficacy (or lack thereof) can be confidently attributed to the compound's intrinsic activity rather than suboptimal exposure.[6]
Workflow for Initial In Vivo Assessment
Caption: Workflow for pharmacokinetic and tolerability assessment.
Protocol 1: Preliminary Pharmacokinetic and Tolerability Study
Objective: To determine the plasma pharmacokinetic profile and establish the maximum tolerated dose (MTD) of the compound in rodents following a single administration.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water, or 10% DMSO/40% PEG400/50% saline)
-
Male Sprague-Dawley rats (250-300g)
-
Administration equipment (oral gavage needles, syringes)
-
Blood collection supplies (e.g., K2-EDTA tubes, capillaries)
-
Centrifuge, freezer (-80°C)
Methodology:
-
Animal Acclimation: Acclimate animals to the housing facility for at least 7 days prior to the experiment.
-
Dose Group Assignment: Assign animals to dose groups (n=3-4 per group). A typical ascending dose design might include vehicle, 1, 3, 10, 30, and 100 mg/kg.
-
Compound Administration: Administer the compound or vehicle via the chosen route (e.g., oral gavage, p.o.). Record the exact time of dosing for each animal.
-
Clinical Observations: Continuously monitor animals for the first 4 hours post-dose, and then at regular intervals for up to 48 hours. Record any signs of toxicity, such as sedation, hyperactivity, ataxia, or changes in grooming.
-
Blood Sampling: Collect sparse blood samples (approx. 100-150 µL) from each animal at designated time points. A typical schedule would be pre-dose, and 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Immediately process blood samples by centrifuging at ~2000 x g for 10 minutes at 4°C. Harvest the plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, T½) using non-compartmental analysis. Determine the MTD as the highest dose that does not produce significant adverse effects.
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| T½ | Elimination half-life |
| MTD | Maximum Tolerated Dose |
| Caption: Key parameters from a preliminary PK/tolerability study. |
Part II: Efficacy Evaluation in Neuropathic Pain Models
Rationale: Neuropathic pain arises from damage or disease affecting the somatosensory nervous system. Preclinical models that mimic this condition are crucial for evaluating novel analgesics.[7] The σ1R is a key modulator of neuronal sensitization and hyperexcitability, making it a validated target for neuropathic pain.[8] The selective σ1R antagonist E-52862 has demonstrated robust efficacy in multiple rodent models of neuropathic pain, providing a strong benchmark for comparison.[8][9]
Protocol 2: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Objective: To assess the efficacy of the compound in reducing mechanical allodynia and thermal hyperalgesia in a model of traumatic nerve injury.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Surgical instruments
-
4-0 chromic gut sutures
-
Apparatus for assessing mechanical allodynia (von Frey filaments)
-
Apparatus for assessing thermal hyperalgesia (Hargreaves plantar test)
Methodology:
-
Baseline Testing: For 3 days prior to surgery, acclimate animals to the testing environment and measure baseline responses to mechanical and thermal stimuli.
-
Surgical Procedure:
-
Anesthetize the rat (e.g., isoflurane).
-
Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Loosely tie four ligatures of chromic gut suture around the nerve with approximately 1 mm spacing between them.[10]
-
Close the incision with sutures or wound clips.
-
For sham-operated animals, expose the nerve without ligation.
-
-
Development of Neuropathy: Allow 7-14 days for the full development of neuropathic pain behaviors (mechanical allodynia and thermal hyperalgesia).
-
Compound Administration: On the test day, administer the compound (at doses informed by Protocol 1) or vehicle.
-
Behavioral Testing:
-
Mechanical Allodynia: Measure the paw withdrawal threshold using calibrated von Frey filaments applied to the plantar surface of the injured paw. An increase in the withdrawal threshold indicates an anti-allodynic effect.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source using the Hargreaves apparatus. An increase in withdrawal latency indicates an anti-hyperalgesic effect.
-
Testing should be conducted at various time points post-dose (e.g., 30, 60, 120 minutes) to capture the time course of the effect.
-
-
Data Analysis: Compare the withdrawal thresholds/latencies between vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).
Experimental Timeline for the CCI Model
Caption: A typical experimental timeline for the CCI model.
Part III: Assessment of Neuroinflammatory Activity
Rationale: Neuroinflammation is a key pathological process in many neurological disorders. The σ1R is known to modulate neuroinflammatory pathways, primarily by regulating microglial activation and the production of inflammatory cytokines.[11][12] Evaluating the compound's effect in a model of acute neuroinflammation can reveal a distinct therapeutic potential.
Protocol 3: Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
Objective: To determine if the compound can attenuate the production of pro-inflammatory cytokines and reduce microglial activation in the brain following a systemic inflammatory challenge.
Materials:
-
Adult male C57BL/6 mice (20-25g)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Reagents for immunohistochemistry (e.g., anti-Iba1 antibody)
Methodology:
-
Animal Acclimation and Grouping: Acclimate mice for at least one week. Assign animals to groups: Vehicle + Saline, Vehicle + LPS, Compound + LPS.
-
Compound Administration: Administer the compound or vehicle via the desired route. A common paradigm is to pre-treat the animals 30-60 minutes before the LPS challenge.
-
Induction of Neuroinflammation: Administer LPS (e.g., 1-5 mg/kg, intraperitoneally, i.p.) or saline.[13][14]
-
Tissue Collection: At a peak time point for cytokine expression (typically 2-4 hours post-LPS), humanely euthanize the animals and perfuse with cold PBS.
-
Brain Dissection: Rapidly dissect the brain and isolate regions of interest (e.g., hippocampus and cortex). One hemisphere can be used for biochemical analysis and the other for histology.
-
Biochemical Analysis:
-
Homogenize the brain tissue.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the homogenates using specific ELISA kits.
-
-
Immunohistochemistry (IHC):
-
Process the other hemisphere for fixed-frozen or paraffin-embedded sectioning.
-
Perform IHC staining using an antibody against Iba1, a marker for microglia/macrophages.
-
Analyze microglial morphology (e.g., ramified vs. amoeboid) and Iba1 immunoreactivity as indicators of activation.
-
-
Data Analysis: Compare cytokine levels and Iba1 staining intensity/morphology between the different treatment groups.
| Group | Expected Cytokine Levels | Expected Iba1 Staining |
| Vehicle + Saline | Low / Basal | Low, ramified microglia |
| Vehicle + LPS | High | High, amoeboid microglia |
| Compound + LPS | Reduced (Hypothesis) | Reduced, less amoeboid |
| Caption: Expected outcomes in the LPS-induced neuroinflammation model. |
Part IV: Target Engagement and Mechanism of Action
Rationale: Demonstrating efficacy is the first step; confirming that the observed effects are mediated through the hypothesized target is crucial for validating the mechanism of action (MoA). This is achieved by using pharmacological tools—known agonists or antagonists—to either block or mimic the compound's effects.
Hypothesized Sigma-1 Receptor Signaling
The σ1R resides at the ER-mitochondria interface, where it interacts with various proteins to modulate cellular function. Upon ligand binding or under cellular stress, it can dissociate from its binding partner BiP and translocate to influence ion channels and signaling pathways, thereby regulating neuronal excitability and inflammatory responses.
Caption: Hypothesized Sigma-1 Receptor signaling cascade.
Protocol 4: Pharmacological Reversal Study
Objective: To confirm that the in vivo efficacy of the compound is mediated by the σ1R.
Methodology: This protocol is an adaptation of an efficacy model (e.g., Protocol 2: CCI Model).
-
Select Efficacy Model: Choose a model where the compound has demonstrated a robust effect (e.g., reversal of mechanical allodynia in CCI rats).
-
Select Pharmacological Tool:
-
If the compound is a suspected σ1R agonist: Use a selective σ1R antagonist, such as E-52862.
-
If the compound is a suspected σ1R antagonist: Use a selective σ1R agonist, such as PRE-084.
-
-
Experimental Groups:
-
Group 1: Vehicle
-
Group 2: Compound (at an effective dose)
-
Group 3: Pharmacological Tool (e.g., E-52862) alone
-
Group 4: Compound + Pharmacological Tool (co-administration)
-
-
Procedure:
-
Administer the pharmacological tool (antagonist/agonist) typically 15-30 minutes before administering the test compound.
-
Proceed with the behavioral testing as described in the original efficacy protocol.
-
-
Data Analysis and Interpretation:
-
Expected Result (for an agonist): The efficacy of the compound (seen in Group 2) should be significantly reduced or completely blocked in the presence of the antagonist (Group 4). The antagonist alone (Group 3) should have no effect.
-
Expected Result (for an antagonist): The effect of a known agonist should be blocked by the compound.
-
This experimental design provides strong evidence for on-target activity and is a critical step in validating the compound's mechanism of action.
References
-
Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI. [Link][3]
-
Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. Outbreak.info. [Link][5]
-
Targeting sigma-1 receptor signaling by endogenous ligands for cardioprotection. Taylor & Francis Online. [Link]
-
Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. PubMed. [Link][4]
-
The selective sigma-1 receptor antagonist E-52862 attenuates neuropathic pain of different aetiology in rats. ResearchGate. [Link][8]
-
Inflamed in the Brain: A Protocol for Studying Neuroinflammation in Mouse Brain Tissue. Bio-Rad. [Link][11]
-
Pain Research : Methods and Protocols. Frederick National Lab for Cancer Research. [Link][15]
-
Methods for in vivo studies in rodents of chemotherapy induced peripheral neuropathy. PubMed Central. [Link][16]
-
E-52862—A selective sigma-1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double-blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy. PubMed Central. [Link][9]
-
Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy. ACS Publications. [Link][6]
-
In-Vivo Models for Management of Pain. SciRP.org. [Link]
-
What in vivo models are used for pain studies? Patsnap Synapse. [Link][7]
-
E-52862—A selective sigma-1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double-blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy. ResearchGate. [Link]
-
Optimizing models of neuroinflammation for drug discovery. News-Medical.Net. [Link][14]
-
In Vivo Imaging of Human Neuroinflammation. PubMed Central. [Link]
-
Modelling neuroinflammatory phenotypes in vivo. PubMed Central. [Link][12]
-
Specific detection and deletion of the Sigma-1 receptor in neurons and glial cells for functional characterization in vivo. bioRxiv. [Link][2]
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- 2. Specific detection and deletion of the Sigma-1 receptor in neurons and glial cells for functional characterization in vivo | bioRxiv [biorxiv.org]
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Application Note: High-Throughput Screening for Novel Dopamine D2 Receptor Antagonists Using N,N-Dimethyl-2-(4-piperidinyloxy)benzamide
Authored by: Gemini, Senior Application Scientist
Introduction
The Dopamine D2 Receptor (D2R), a member of the G-protein coupled receptor (GPCR) family, is a critical regulator of neuronal signaling in the central nervous system. Its dysfunction is implicated in a range of neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and addiction, making it a high-value target for therapeutic drug discovery. High-throughput screening (HTS) provides a robust platform for the rapid identification of novel D2R modulators from large chemical libraries. This document outlines a comprehensive protocol for the use of N,N-Dimethyl-2-(4-piperidinyloxy)benzamide, a novel small molecule, in a cell-based HTS campaign designed to identify and characterize D2R antagonists.
This application note provides a validated workflow, from initial assay development to hit confirmation, leveraging a homogenous, luminescence-based assay that measures changes in cyclic adenosine monophosphate (cAMP), a key second messenger in the D2R signaling cascade. The protocols herein are designed to ensure data integrity, reproducibility, and the successful identification of potent and selective D2R antagonists.
Scientific Rationale: Targeting the D2R Signaling Pathway
The D2R is a Gi-coupled GPCR. Upon binding of its endogenous ligand, dopamine, the receptor undergoes a conformational change, leading to the activation of the inhibitory G-protein (Gi). This activation inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. Antagonists of the D2R block this dopamine-induced suppression of cAMP production, thereby restoring cAMP levels. This principle forms the basis of the screening assay detailed below. By utilizing a stable cell line expressing the human D2R and a sensitive cAMP detection reagent, we can accurately quantify the antagonist activity of test compounds like this compound.
Figure 1: D2R Antagonist Mechanism. This diagram illustrates how an antagonist like this compound blocks dopamine binding, preventing the Gi-mediated inhibition of adenylyl cyclase and restoring cAMP levels.
Materials and Methods
Reagents and Consumables
| Reagent/Consumable | Supplier | Catalog Number | Notes |
| CHO-K1 hD2R Cell Line | ATCC | HTB-61 | Stably expressing human Dopamine D2 Receptor. |
| DMEM/F-12 Medium | Thermo Fisher | 11320033 | Cell culture medium. |
| Fetal Bovine Serum (FBS) | Thermo Fisher | 26140079 | Qualified, heat-inactivated. |
| Geneticin (G418) | Thermo Fisher | 10131035 | Selection antibiotic for stable cell line. |
| This compound | In-house/Vendor | N/A | Test compound. Dissolve in 100% DMSO. |
| Dopamine Hydrochloride | Sigma-Aldrich | H8502 | Reference agonist. |
| Haloperidol | Sigma-Aldrich | H1512 | Reference antagonist. |
| cAMP-Glo™ Assay Kit | Promega | V1501 | Luminescent cAMP detection system. |
| DMSO, ACS Grade | Sigma-Aldrich | D2650 | Solvent for compounds. |
| 384-Well White, Solid-Bottom Assay Plates | Corning | 3570 | Low-volume, suitable for luminescence. |
Cell Culture and Maintenance
The CHO-K1 hD2R cell line is maintained in DMEM/F-12 medium supplemented with 10% FBS and 500 µg/mL G418. Cells are cultured at 37°C in a humidified atmosphere of 5% CO2. For assay plating, cells are harvested at 80-90% confluency using a non-enzymatic cell dissociation buffer to preserve receptor integrity.
HTS Workflow for D2R Antagonist Screening
The following workflow provides a step-by-step guide for a primary screen of this compound.
Figure 2: HTS Workflow. A streamlined process for the primary screening of D2R antagonists.
Detailed Screening Protocols
Protocol 1: Primary Screen (Single Concentration)
This protocol is designed for the initial screening of this compound at a single concentration (e.g., 10 µM) to identify antagonist activity.
-
Cell Plating: Suspend CHO-K1 hD2R cells in assay buffer (DMEM/F-12 + 0.1% BSA) and dispense 5,000 cells/well in 20 µL into a 384-well white assay plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 µM working solution of this compound in assay buffer containing 0.1% DMSO. Prepare control wells:
-
Negative Control (0% Inhibition): Assay buffer with 0.1% DMSO.
-
Positive Control (100% Inhibition): 10 µM Haloperidol in assay buffer with 0.1% DMSO.
-
-
Compound Addition: Using an acoustic liquid handler or multichannel pipette, add 5 µL of the compound or control solutions to the appropriate wells. Incubate for 30 minutes at room temperature.
-
Agonist Challenge: Prepare a solution of Dopamine in assay buffer at a concentration corresponding to its EC80 value (previously determined, see Protocol 2). Add 5 µL of this solution to all wells except the neutral control wells (which receive only assay buffer). This initiates the inhibition of adenylyl cyclase.
-
cAMP Detection:
-
Add 10 µL of cAMP-Glo™ Lysis Buffer to each well. Incubate for 15 minutes at room temperature to lyse cells.
-
Add 20 µL of cAMP-Glo™ Detection Solution (containing kinase). Incubate for 20 minutes at room temperature.
-
Add 20 µL of Kinase-Glo® Reagent. Incubate for 10 minutes at room temperature to detect remaining ATP.
-
-
Data Acquisition: Read the luminescence signal on a plate reader. The signal is inversely proportional to the cAMP concentration.
Protocol 2: Dose-Response and IC50 Determination
For compounds identified as "hits" in the primary screen, a dose-response curve is generated to determine potency (IC50).
-
Cell Plating: Follow Step 1 from Protocol 3.1.
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution series of this compound in 100% DMSO, starting from a 10 mM stock. Dilute these into assay buffer to achieve the final desired concentrations (e.g., 100 µM to 5 nM).
-
Compound Addition: Add 5 µL of each concentration to triplicate wells. Include positive and negative controls as in Protocol 3.1. Incubate for 30 minutes.
-
Agonist Challenge & Detection: Follow Steps 4-6 from Protocol 3.1.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Analysis and Interpretation
Assay Quality Control
The robustness of the HTS assay is monitored using the Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls.
Z'-Factor Calculation: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
Where:
-
σ_pos and σ_neg are the standard deviations of the positive and negative controls.
-
μ_pos and μ_neg are the means of the positive and negative controls.
| Parameter | Acceptance Criterion | Rationale |
| Z'-Factor | ≥ 0.5 | Indicates excellent assay quality and a large separation band, ensuring low false positive/negative rates. |
| Signal-to-Background | > 5 | Ensures a sufficient dynamic range for hit identification. |
| DMSO Tolerance | < 10% effect at 1% | Confirms that the solvent does not interfere with the assay biology. |
Hit Identification
A compound is typically classified as a primary hit if its percent inhibition exceeds a predefined threshold, commonly calculated using the mean and standard deviation (SD) of the sample population.
Percent Inhibition Calculation: % Inhibition = 100 * (Signal_compound - Signal_neg) / (Signal_pos - Signal_neg)
Hit Threshold: A common threshold is > 3 * SD of the sample plate's median. For this compound, an inhibition value significantly above the baseline noise would warrant progression to dose-response studies.
Conclusion and Future Directions
This application note provides a robust, validated framework for the high-throughput screening of this compound as a potential Dopamine D2 Receptor antagonist. The described cAMP-based assay offers high sensitivity and is amenable to automation, making it ideal for large-scale screening campaigns. Positive hits from this workflow should be subjected to further secondary and orthogonal assays to confirm their mechanism of action, assess selectivity against other dopamine receptor subtypes, and evaluate their potential for off-target effects. This structured approach ensures the efficient and reliable identification of promising lead compounds for further drug development.
References
-
Title: Dopamine D2 Receptors in Brain Function and Disease. Source: Annual Review of Pharmacology and Toxicology. URL: [Link]
-
Title: The role of D2 receptors in the antipsychotic activity of drugs. Source: The Journal of Clinical Psychiatry. URL: [Link]
-
Title: Gi/o-coupled GPCRs and their effectors. Source: Journal of Molecular Biology. URL: [Link]
-
Title: Fitting dose-response data. Source: GraphPad Prism User Guide. URL: [Link]
-
Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Source: Journal of Biomolecular Screening. URL: [Link]
Application of N,N-Dimethyl-2-(4-piperidinyloxy)benzamide in Cancer Cell Lines: A Guide for Preclinical Investigation
Introduction: Unveiling the Potential of a Novel Benzamide Derivative
The landscape of oncology drug discovery is continually evolving, with a persistent demand for novel chemical entities that can selectively target cancer cells while minimizing toxicity to healthy tissues. The benzamide and piperidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] N,N-Dimethyl-2-(4-piperidinyloxy)benzamide is a novel compound that integrates these two key pharmacophores. While direct studies on this specific molecule in cancer are not yet prevalent in the public domain, its structural components suggest a compelling hypothesis for its potential as an anticancer agent, possibly through the modulation of sigma receptors.[3][4][5]
Sigma receptors, particularly the sigma-1 and sigma-2 subtypes, are overexpressed in a wide range of tumor types, including breast, lung, colon, and prostate cancers.[3][5] These receptors are implicated in the regulation of cell survival, proliferation, and apoptosis.[6][7] Ligands that bind to sigma receptors have been shown to induce cancer-cell-specific death, making them attractive targets for therapeutic development.[3][4][5][7] The structural architecture of this compound, featuring a substituted benzamide and a piperidine ring, is reminiscent of known sigma receptor ligands.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this compound. It outlines a series of detailed protocols to systematically investigate its anticancer activity, from initial cytotoxicity screening to elucidating its potential mechanism of action.
Hypothesized Mechanism of Action
Based on its chemical structure, we hypothesize that this compound may function as a sigma receptor ligand, inducing apoptosis in cancer cells. The proposed signaling pathway involves the binding of the compound to sigma receptors, leading to an increase in intracellular reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and subsequent activation of the caspase cascade, culminating in programmed cell death.
Caption: Hypothesized signaling pathway of this compound.
Experimental Workflow for Preclinical Evaluation
A systematic approach is crucial for evaluating the anticancer potential of a novel compound. The following workflow outlines a logical progression of experiments from broad screening to more detailed mechanistic studies.
Caption: A structured workflow for the preclinical evaluation of the compound.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data for this compound to illustrate how quantitative results can be structured for clear comparison and interpretation. These values are based on typical ranges observed for other benzamide and piperidine derivatives with anticancer activity.[2][8]
Table 1: Cell Viability (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | 28.9 |
| A549 | Lung Carcinoma | 48 | 21.7 |
| HCT116 | Colorectal Carcinoma | 48 | 11.5 |
| PC-3 | Prostate Adenocarcinoma | 48 | 35.4 |
| HepG2 | Hepatocellular Carcinoma | 48 | 18.6 |
Table 2: Apoptosis Induction in HCT116 Cells at 48 hours
| Treatment | Concentration (µM) | % Early Apoptosis (Mean ± SD) | % Late Apoptosis (Mean ± SD) |
| Vehicle Control (DMSO) | 0.1% | 3.2 ± 0.8 | 1.5 ± 0.4 |
| Compound | 10 | 15.7 ± 2.1 | 8.3 ± 1.5 |
| Compound | 25 | 35.2 ± 3.5 | 19.8 ± 2.7 |
Table 3: Cell Cycle Distribution in HCT116 Cells at 24 hours
| Treatment | Concentration (µM) | % G0/G1 Phase (Mean ± SD) | % S Phase (Mean ± SD) | % G2/M Phase (Mean ± SD) |
| Vehicle Control (DMSO) | 0.1% | 55.4 ± 4.1 | 25.1 ± 2.9 | 19.5 ± 3.2 |
| Compound | 10 | 68.9 ± 5.3 | 15.8 ± 2.5 | 15.3 ± 2.8 |
| Compound | 25 | 75.3 ± 6.2 | 10.2 ± 1.9 | 14.5 ± 2.6 |
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key experiments outlined in the workflow.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Incubation: Incubate the plates for 48 hours (or other desired time points).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[9][10]
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
6-well plates
-
Cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compound (e.g., based on IC50 values) for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour. The percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be determined.[10]
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
6-well plates
-
Cancer cells
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound for 24 hours.
-
Cell Harvesting: Collect approximately 1 x 10^6 cells per sample. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of cold 70% ethanol dropwise while gently vortexing. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[11][12]
Protocol 4: Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
Materials:
-
Cancer cells treated with the compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Sigma-1R, Sigma-2R, Bcl-2, Bax, Cleaved Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, incubate with a chemiluminescent substrate, and capture the signal using an imaging system. Quantify band intensities using densitometry software.[11][13]
Conclusion and Future Directions
The structural features of this compound present a compelling rationale for its investigation as a novel anticancer agent, potentially targeting sigma receptors. The protocols detailed in this guide provide a robust framework for a systematic in vitro evaluation of this compound. Positive outcomes from these studies, such as potent cytotoxicity in a range of cancer cell lines and evidence of apoptosis induction, would warrant further investigation, including in vivo efficacy studies in animal models of cancer. Elucidating the precise molecular interactions with its target(s) will be crucial for the future development and optimization of this promising chemical scaffold.
References
- van Waarde, A., Rybczynska, A. A., Ramakrishnan, N. K., Ishiwata, K., Elsinga, P. H., & Dierckx, R. A. (2015). Potential applications for sigma receptor ligands in cancer diagnosis and therapy. Biochimica et Biophysica Acta (BBA)-General Subjects, 1840(5), 1673-1682.
- Abate, C., Niso, M., & Berardi, F. (2020).
- D'Angelo, G., Ippolito, M., Piacente, F., & Collina, S. (2022). Sigma Receptor (σR) Ligands with Antiproliferative and Anticancer Activity. Molecules, 27(19), 6528.
- Zeng, C., Garg, N., & Mach, R. H. (2020). Sigma-2 Receptor Ligands and Their Perspectives in Cancer Diagnosis and Therapy. Medicinal Research Reviews, 40(3), 859-885.
- ResearchGate. (2025). Potential Applications for Sigma Receptor Ligands in Cancer Diagnosis and Therapy. Request PDF.
- BenchChem. (2025). Measuring the Efficacy of Novel Anti-Cancer Compounds in Cancer Cell Lines: A Generalized Protocol.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Evaluation of Novel Anticancer Compounds in Cell Line Studies.
- Wang, Y., et al. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. European Journal of Medicinal Chemistry, 250, 115217.
- Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., & Chen, L. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 14(7), 717-727.
- Yarra, R., et al. (2023). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Journal of Ethnopharmacology, 317, 116785.
- Gu, Y., et al. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. Bioorganic Chemistry, 158, 108594.
- BenchChem. (2025). Application Notes and Protocols for a Novel Anti-Cancer Compound in Colon Cancer Cell Lines.
- Wang, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 215, 113289.
- Fu, D. J., et al. (2022). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1368-1378.
- ResearchGate. (2022).
- ResearchGate. (2025). Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells.
- BenchChem. (2025). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals.
- PubChemLite. This compound.
- Ruiz-Moreno, C., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Anti-Cancer Agents in Medicinal Chemistry, 18(8), 1072-1083.
- National Center for Biotechnology Information. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures.
- ChemWhat. (n.d.). N,N-DIMETHYL-2-(PIPERIDIN-4-YLOXY)-BENZAMIDE CAS#: 902837-08-5.
- NIST. (n.d.). Benzamide, N,N-dimethyl-. NIST Chemistry WebBook.
- PubChem. (n.d.). N-(2,4-Dimethylphenyl)benzamide.
- Wikipedia. (n.d.). Benzamide.
Sources
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- 13. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N-Dimethyl-2-(4-piperidinyloxy)benzamide
Welcome to the dedicated technical support guide for the synthesis of N,N-Dimethyl-2-(4-piperidinyloxy)benzamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable research compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success in the laboratory.
The synthesis of this compound, while conceptually straightforward, presents several potential pitfalls that can impact yield, purity, and scalability. This guide provides a structured, in-depth analysis of the critical steps and offers practical solutions to common problems.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, their root causes, and actionable solutions.
Issue 1: Low Yield in the Williamson Ether Synthesis Step
Question: I am attempting to synthesize the target compound by reacting N,N-Dimethyl-2-hydroxybenzamide with a protected 4-hydroxypiperidine derivative (e.g., N-Boc-4-hydroxypiperidine) but am observing very low yields. What are the likely causes and how can I improve the conversion?
Answer:
Low yields in this Williamson ether synthesis are a frequent challenge and can typically be attributed to several factors related to reaction conditions and reagent choice.
Probable Causes & Solutions:
-
Incomplete Deprotonation of the Phenol: The phenolic hydroxyl group of N,N-Dimethyl-2-hydroxybenzamide must be fully deprotonated to form the more nucleophilic phenoxide ion.
-
Solution: Ensure you are using a sufficiently strong base. While carbonates like K₂CO₃ can work, they often require high temperatures and long reaction times. Consider using a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an appropriate anhydrous solvent like THF or DMF. Always add the base at a low temperature (e.g., 0 °C) before adding the piperidine electrophile to ensure complete phenoxide formation.
-
-
Poor Leaving Group on the Piperidine Moiety: If you are using 4-hydroxypiperidine directly, the hydroxyl group is a very poor leaving group. It must be activated.
-
Solution: The most common strategy is to use a derivative with a good leaving group, such as 4-iodopiperidine or 4-mesyloxy/tosyloxypiperidine. Alternatively, a Mitsunobu reaction provides a high-yielding, one-pot method for coupling the phenol directly with N-Boc-4-hydroxypiperidine, using reagents like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃).
-
-
Steric Hindrance: The ortho-position of the dimethylbenzamide group can sterically hinder the approach of the piperidine electrophile, slowing down the reaction rate.
-
Solution: This is an inherent challenge of the substrate. To overcome it, you may need to use higher reaction temperatures (e.g., refluxing in DMF or DMSO) and extended reaction times. Monitor the reaction progress carefully by TLC or LC-MS to avoid decomposition.
-
Experimental Workflow for an Optimized Williamson Ether Synthesis:
Caption: Optimized Williamson Ether Synthesis Workflow.
Issue 2: Side Product Formation
Question: My reaction is producing a significant amount of a side product that is difficult to separate from my desired product. What could this side product be, and how can I prevent its formation?
Answer:
Side product formation is common when dealing with multifunctional molecules. The most likely side reactions in this synthesis are E2 elimination and C-alkylation.
Probable Causes & Solutions:
-
E2 Elimination: If you are using a piperidine derivative with a leaving group on a secondary carbon (like 4-iodopiperidine), a strong, sterically hindered base can promote the E2 elimination reaction, leading to the formation of N-Boc-1,2,3,6-tetrahydropyridine instead of the desired substitution product.
-
C-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring (typically at the ortho or para positions). While O-alkylation is generally favored, some C-alkylation can occur, especially if the oxygen is sterically hindered.
-
Solution: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation. Additionally, ensuring the complete formation of the phenoxide before adding the electrophile can help maximize O-alkylation.
-
Data Summary: Solvent Effects on O- vs. C-Alkylation
| Solvent | Polarity | Typical O/C Alkylation Ratio | Rationale |
| DMF, DMSO | High | High | Solvates the cation, leaving a "naked" and highly reactive phenoxide ion. |
| Toluene, Benzene | Low | Moderate | Less effective at separating the ion pair, can lead to more C-alkylation. |
| Protic (e.g., EtOH) | High | Low | Solvates the phenoxide, reducing its nucleophilicity. Not recommended. |
Issue 3: Difficulty with Boc-Deprotection
Question: I have successfully synthesized the N-Boc protected intermediate, but I am struggling to remove the Boc group without degrading the rest of the molecule. What are the best conditions for this deprotection?
Answer:
The Boc (tert-butyloxycarbonyl) group is designed to be removed under acidic conditions. However, the conditions must be carefully chosen to avoid side reactions.
Probable Causes & Solutions:
-
Incomplete Reaction: The reaction may not be going to completion, leaving a mixture of starting material and product.
-
Solution: Use a stronger acid or a larger excess. A common and effective method is using a 1:1 mixture of trifluoroacetic acid (TFA) in dichloromethane (DCM). This is typically a fast and clean reaction that proceeds to completion within 1-2 hours at room temperature.
-
-
Product Degradation: The ether linkage or the amide bond could be sensitive to very harsh acidic conditions (e.g., concentrated HCl at high temperatures).
-
Solution: Use milder, controlled conditions. TFA/DCM at room temperature is generally safe for most ether and amide bonds. Another option is using 4M HCl in dioxane, which is also highly effective and provides the product as the hydrochloride salt, which can aid in precipitation and purification.
-
Step-by-Step Protocol for Boc-Deprotection:
-
Dissolve the N-Boc protected intermediate in anhydrous dichloromethane (DCM) (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of trifluoroacetic acid (TFA).
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction by TLC or LC-MS. It is typically complete within 1-2 hours.
-
Once complete, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with a solvent like toluene or DCM several times to remove residual TFA.
-
The crude product (as the TFA salt) can then be purified or converted to the free base.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the piperidine fragment?
A1: The choice of piperidine starting material is critical. Using N-Boc-4-hydroxypiperidine is highly recommended. This allows for two main strategies:
-
Activation of the hydroxyl group: Convert the alcohol to a good leaving group like a tosylate or mesylate. This is a reliable two-step process.
-
Direct coupling via Mitsunobu reaction: This is often the most efficient method. It allows for the direct, one-pot coupling of the phenol with N-Boc-4-hydroxypiperidine, proceeding with clean inversion of configuration.[3][4][5] The reaction is known to work well even with sterically hindered substrates.[1][6]
Q2: How do I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between your starting materials and the product (e.g., a mixture of ethyl acetate and hexanes). Stain with a UV lamp and a potassium permanganate stain to visualize the spots. For more quantitative analysis, especially during optimization, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
Q3: My final product is difficult to purify by column chromatography. Are there other options?
A3: Yes. Since the final product is a basic amine, you can use acid-base extraction to your advantage. After the reaction, you can perform a workup to isolate the crude product, then dissolve it in an organic solvent and extract it into an aqueous acid solution (e.g., 1M HCl). The basic product will move to the aqueous layer, leaving non-basic impurities behind in the organic layer. You can then basify the aqueous layer (e.g., with NaOH) and re-extract your pure product back into an organic solvent. Alternatively, forming a salt (e.g., the hydrochloride salt) can often induce crystallization, which is an excellent purification method.
Q4: Can I perform the N,N-dimethylation at a different stage of the synthesis?
A4: It is possible, but starting with N,N-Dimethyl-2-hydroxybenzamide is generally the most convergent and efficient route. If you were to start with 2-(4-piperidinyloxy)benzamide, you would need to perform a double methylation on the benzamide nitrogen, which can be challenging and may require harsh conditions that could affect other parts of the molecule.
Caption: Logical Flow for Troubleshooting Synthesis Issues.
References
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263. Available from: [Link]
-
Florida Atlantic University. (n.d.). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Organic-Chemistry.org. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 5038. Available from: [Link]
-
Ananthan, S., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry, 43(21), 3895-905. Available from: [Link]
-
Lin, S., et al. (2018). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. ChemRxiv. Available from: [Link]
-
Zhang, H., & Chen, C. (2021). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. Organic Letters, 23(15), 6031–6035. Available from: [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. Available from: [Link]
-
PrepChem.com. (n.d.). Synthesis of N,N-dimethyl-N'-phenylbenzamidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N, N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wise.fau.edu [wise.fau.edu]
Optimizing Benzamide Synthesis: A Technical Support Guide
Welcome to the technical support center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during the synthesis of benzamides. Here, we combine established chemical principles with practical, field-proven insights to help you optimize your reaction conditions, improve yields, and troubleshoot common experimental hurdles.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding benzamide synthesis, providing quick and accessible answers to foundational queries.
Q1: What are the most common laboratory methods for synthesizing benzamide?
A1: The most prevalent laboratory methods for synthesizing benzamide start from either benzoic acid or its derivatives. A widely used method involves the reaction of benzoyl chloride with ammonia, often performed under Schotten-Baumann conditions to neutralize the HCl byproduct.[1][2][3] Another common approach is the conversion of benzoic acid to an activated form, such as an acyl chloride using thionyl chloride (SOCl₂), followed by amination.[2][4][5] Direct coupling of benzoic acid with an amine using coupling reagents like DCC or EDC is also a standard procedure.[3]
Q2: What is the Schotten-Baumann reaction and why is it frequently used for benzamide synthesis?
A2: The Schotten-Baumann reaction is a method for synthesizing amides from amines and acid chlorides in the presence of a base.[1][2][3] It is particularly useful for the synthesis of benzamide from benzoyl chloride and ammonia. The reaction is typically carried out in a two-phase system (an organic solvent and water) with a base, such as aqueous sodium hydroxide.[2][3] The base is crucial as it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct, preventing the protonation of the ammonia, which would render it non-nucleophilic and halt the reaction.[2][3]
Q3: What are the primary side reactions to be aware of during benzamide synthesis?
A3: Two of the most common side reactions are the hydrolysis of the benzoyl chloride starting material and the over-acylation of the newly formed benzamide, leading to the formation of N-benzoylbenzamide.[1] Both of these side reactions can significantly reduce the yield and purity of the desired product.
Q4: How can I minimize the hydrolysis of benzoyl chloride?
A4: Benzoyl chloride readily reacts with water to form benzoic acid.[1] To minimize hydrolysis, it is crucial to use anhydrous (dry) solvents and reagents and to ensure all glassware is thoroughly dried.[1][6] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
Q5: What are the likely causes of consistently low yields in my benzamide synthesis?
A5: Low yields can be attributed to several factors. As mentioned, hydrolysis of benzoyl chloride is a major contributor.[2][3] Other reasons could be an incomplete reaction, which can be addressed by ensuring an adequate reaction time and appropriate temperature, or the loss of product during workup and purification steps.[1][3][6]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Low Yield of Benzamide
A low yield of the desired benzamide product is a frequent issue. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Hydrolysis of Benzoyl Chloride | Benzoyl chloride is highly reactive towards water, leading to the formation of benzoic acid as a byproduct.[1][2] | - Ensure all glassware is oven-dried before use.- Use anhydrous solvents and reagents.[6]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Add benzoyl chloride slowly to the reaction mixture to control the exothermic reaction and minimize local concentration of water. |
| Incomplete Reaction | The reaction may not have proceeded to completion due to insufficient reaction time, suboptimal temperature, or poor mixing.[3][6] | - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[6]- If the reaction stalls, consider gently heating the mixture after the initial exothermic phase has subsided.[1]- Ensure vigorous stirring, especially in biphasic reactions, to maximize the contact between reactants. |
| Loss of Product During Workup | Significant amounts of product can be lost during extraction, washing, and recrystallization steps.[3][6] | - Optimize the pH during aqueous washes to ensure the benzamide product remains in the organic layer and does not get deprotonated and dissolve in the aqueous layer.- When recrystallizing, use a minimal amount of hot solvent to dissolve the crude product to maximize recovery upon cooling.[3]- Analyze the mother liquor by TLC to check for any significant amount of dissolved product. |
| Suboptimal Amide Coupling | The choice of coupling reagent and reaction conditions is critical for efficient amide bond formation when starting from benzoic acid.[6] | - Screen different coupling reagents (e.g., EDC, DCC, HATU) to find the most effective one for your specific substrates.[7]- Optimize the stoichiometry of the coupling reagent and any additives (e.g., HOBt). |
Issue 2: Formation of Impurities
The presence of impurities can complicate purification and affect the final product's quality.
| Observed Impurity | Likely Cause | Mitigation Strategies |
| White solid, sparingly soluble in recrystallization solvent (likely benzoic acid) | Hydrolysis of unreacted benzoyl chloride during the reaction or workup.[1][8] | - Follow the troubleshooting steps for minimizing hydrolysis of benzoyl chloride.- During workup, wash the organic layer with a mild base solution (e.g., saturated aqueous sodium bicarbonate) to remove acidic benzoic acid.[2] |
| Higher molecular weight byproduct | Over-acylation (diacylation) of the product, leading to the formation of N-benzoylbenzamide.[1] | - Add the benzoyl chloride dropwise and with vigorous stirring to the amine solution to avoid localized high concentrations.[1]- Maintain a low reaction temperature (e.g., 0-5 °C) to control the reaction rate.[1]- Use a stoichiometric amount or a slight excess of the amine relative to the benzoyl chloride.[3] |
| Unreacted Starting Material | Incomplete reaction.[8] | - Increase the reaction time or consider a moderate increase in temperature.[1][9]- Ensure efficient mixing of the reactants. |
Experimental Protocols
Below are detailed, step-by-step methodologies for common benzamide synthesis procedures.
Protocol 1: Synthesis of Benzamide from Benzoyl Chloride and Ammonia[2]
-
In a 250 mL conical flask, place 10 mL of concentrated aqueous ammonia.
-
Cool the flask in an ice bath.
-
Slowly add 2 mL of benzoyl chloride in small portions while continuously and vigorously shaking the flask. The reaction is exothermic, so maintain a low temperature.
-
After the addition is complete, continue to shake the mixture for an additional 15 minutes.
-
Collect the precipitated crude benzamide by vacuum filtration.
-
Wash the solid with cold water to remove ammonium chloride and unreacted ammonia.
-
Recrystallize the crude product from hot water to obtain pure benzamide crystals.[8]
Protocol 2: Synthesis of Benzamide from Benzoic Acid and Thionyl Chloride[4][10]
Step 1: Formation of Benzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, place benzoic acid.
-
Slowly add an excess of thionyl chloride (SOCl₂).
-
Gently reflux the mixture until the evolution of HCl and SO₂ gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
Step 2: Amidation
-
Cool the freshly prepared benzoyl chloride in an ice bath.
-
Slowly add a concentrated solution of ammonia with vigorous stirring.
-
Continue stirring for about 15-20 minutes after the addition is complete.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude benzamide from hot water.
Visualization of Key Processes
To further clarify the experimental and logical workflows, the following diagrams are provided.
Caption: General experimental workflow for benzamide synthesis.
Caption: Troubleshooting workflow for low benzamide yield.
References
- Benchchem. (n.d.). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
- askIITians. (2025, March 4). How is benzamide obtained from benzoic acid?
- Benchchem. (2025, December). optimization of reaction conditions for synthesizing benzamides.
- Vedantu. (n.d.). How is benzamide obtained from benzoic acid class 12 chemistry CBSE.
- Benchchem. (n.d.). strategies to reduce impurities in benzamide synthesis.
- Brainly.in. (2018, August 14). Preparation of benzamide from benzoyl chloride and ammonia principle.
- ChemicalBook. (n.d.). Benzamide synthesis.
- Benchchem. (n.d.). Optimizing temperature and reaction time for benzamide synthesis.
- Unknown. (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. Chapter: 16.
- National Institutes of Health. (2012, July 5). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine.
- Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for Improved Benzamide Yield.
- Benchchem. (2025, December). How to overcome common problems in Benzamide synthesis?
- PrepChem.com. (n.d.). Preparation of benzamide.
- Slideshare. (n.d.). Synthesis of benzamide from benzyl chloride.
- Rajput, P., & Sharma, A. (2018). Synthesis and biological importance of amide analogues. J Pharmacol Med Chem, 2(1), 22-31.
- MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
- Jagtap, S. D., Sarkate, A. P., Khandare, A. L., Narula, I. K., Karnik, K. S., Pansare, D. N., & Shelke, R. N. (2019). THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS. European Chemical Bulletin, 8(4), 123-127.
- Lanigan, R. M., & Sheppard, T. D. (2016). Recent Developments in Amide Synthesis Using Nonactivated Starting Materials. The Journal of Organic Chemistry.
- YouTube. (2020, March 19). Synthesis of Benzamide.
- ResearchGate. (n.d.). Benzamide synthesis via oxidative amidation of benzylamines and benzyl cyanides using a I2–TBHP system.
-
Seavill, P. W., & Wilden, J. D. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(23), 7737-7759. Retrieved from [Link]
- Google Patents. (n.d.). US3699085A - Preparation of p-benzamide polymers and intermediates thereof.
- PubMed Central. (2022, January 14). Recent Advances in Visible-Light-Mediated Amide Synthesis.
- Scribd. (n.d.). Final Benzamide Preparations.
- ResearchGate. (2019, May). THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS.
- Unknown. (n.d.). Part 6: Preparation of Organic Compounds.
- Benchchem. (2025, November). Side reactions to consider in the synthesis of benzamide derivatives.
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- Organic Syntheses. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis.
- Google Patents. (n.d.). RU2019541C1 - Process for preparing benzamide.
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Technical Support Center: Purification Strategies for N,N-Dimethyl-2-(4-piperidinyloxy)benzamide
Welcome to the technical support resource for the purification of N,N-Dimethyl-2-(4-piperidinyloxy)benzamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and detailed protocols in a direct question-and-answer format. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can develop a robust and validated purification system.
Part 1: Foundational Analysis - Understanding the Molecule
Before troubleshooting, a clear understanding of the target molecule's chemical personality is crucial. This compound possesses distinct features that dictate the optimal purification strategy.
| Molecular Feature | Chemical Property | Implication for Purification |
| Piperidine Ring | Secondary Amine (Basic, pKa ~11) | Can be protonated to form a water-soluble salt. Prone to strong interaction with acidic silica gel. |
| N,N-Dimethylbenzamide | Tertiary Amide (Polar, Neutral) | Contributes to the molecule's overall polarity. Can be susceptible to hydrolysis under harsh acidic or basic conditions, especially with heat.[1][2] |
| Ether Linkage | Generally Stable | Not typically a point of cleavage under standard purification conditions. |
Common Impurities Encountered:
A successful purification strategy begins with anticipating the likely contaminants from the synthesis.[3]
-
Unreacted Starting Materials: Such as a 2-halobenzamide derivative (neutral) or N,N-Dimethyl-2-hydroxybenzamide (weakly acidic).
-
Residual Amines: Unreacted 4-hydroxypiperidine or other amine bases (e.g., triethylamine) used in the reaction. These are basic.
-
Reaction Byproducts: Compounds formed from side reactions, which may have polarities similar to the target product.
-
Oxidation Products: The piperidine moiety can be susceptible to oxidation, which may result in discoloration.[3]
Part 2: Troubleshooting and FAQs
This section addresses the most common purification challenges in a question-and-answer format.
Q1: My crude product is an impure oil or discolored solid. How do I perform an effective initial clean-up to remove most impurities?
Answer: An acid-base extraction is the most powerful initial step for this molecule. This technique leverages the basicity of the piperidine nitrogen to separate it from acidic and neutral impurities.[4][5] It is a highly effective and scalable work-up procedure that should be your first line of defense.[4]
The strategy involves converting the basic amine into a water-soluble salt, washing away organic-soluble impurities, and then regenerating the neutral amine for extraction back into an organic solvent.[5][6]
-
For a detailed walkthrough, see Protocol 1: Acid-Base Extraction.
Q2: My product is streaking significantly on silica TLC plates and the column is giving broad, tailing peaks. What is causing this and how can I fix it?
Answer: This is a classic sign of a basic compound interacting too strongly with the acidic silanol groups on the surface of standard silica gel.[7] This ionic interaction causes a portion of your compound to "stick" to the stationary phase, leading to poor separation and recovery.
Troubleshooting Steps:
-
Modify the Mobile Phase: The most common solution is to add a small amount of a competing base to your eluent to neutralize the acidic sites on the silica.
-
Consider an Alternative Stationary Phase: If modifying the mobile phase is insufficient, switch to a more suitable stationary phase.
-
Basic Alumina: Alumina is generally less acidic than silica and is an excellent choice for purifying basic compounds like amines.[8]
-
Reverse-Phase Chromatography (C18): This technique separates based on polarity in a different way, using polar mobile phases like acetonitrile/water. It can be highly effective for polar compounds that are challenging on normal phase silica.
-
Q3: I have a mostly pure, solid product, but analytical data shows minor impurities. What is the best method for a final polishing step?
Answer: Recrystallization is the ideal technique for removing small amounts of impurities from a solid product to achieve high purity.[3][9] The key is to find a solvent system where the compound is soluble when hot but poorly soluble when cold, while the impurities remain in solution or are insoluble when hot.
Finding the Right Solvent System:
-
Single Solvents: Test polar solvents like ethanol, isopropanol, or acetonitrile. Place 10-20 mg of your crude product in a test tube and add the solvent dropwise. A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating.[3]
-
Binary Solvents: If a single solvent isn't effective, use a two-solvent system (one "good" solvent in which the compound is soluble, and one "poor" solvent in which it is not). Common pairs include ethyl acetate/hexanes or ethanol/water.[1] Dissolve the compound in a minimal amount of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.[3]
-
For a step-by-step guide, see Protocol 2: Recrystallization.
Q4: My product refuses to crystallize and remains an oil, even after chromatography. What should I do?
Answer: "Oiling out" instead of crystallizing is a common problem often caused by residual impurities that inhibit the formation of a crystal lattice.[1][10]
Troubleshooting Steps:
-
Re-evaluate Purity: The most likely cause is insufficient purity. Re-purify a small sample by column chromatography, paying close attention to collecting very narrow fractions. Combine only the fractions that are spotlessly clean by TLC.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic glass fragments can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure solid from a previous batch, add a single tiny crystal ("seed crystal") to the cold, supersaturated solution.
-
Slow Evaporation: Dissolve the oil in a minimum amount of a volatile solvent (like dichloromethane) and allow the solvent to evaporate slowly and undisturbed in a loosely covered beaker.
-
-
Cooling Rate: Cooling the solution too quickly can favor oil formation over crystallization.[1] Allow the hot solution to cool slowly to room temperature before moving it to an ice bath or refrigerator.[11]
Part 3: Visual Workflows & Logic Diagrams
The following diagrams illustrate the decision-making process for purifying this compound.
Caption: Troubleshooting tailing issues in silica gel chromatography.
Part 4: Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed for the initial purification of the crude reaction mixture to remove acidic and neutral impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The target compound will move into the aqueous layer as the hydrochloride salt. Repeat the extraction 2-3 times.
-
Separate Layers: Combine the aqueous layers. The organic layer, containing neutral and acidic impurities, can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath. Slowly add a base (e.g., 2M NaOH or saturated sodium bicarbonate solution) with stirring until the solution is basic (pH > 10, check with pH paper). The neutral product should precipitate out or form an oily layer.
-
Back-Extraction: Extract the product back into an organic solvent (ethyl acetate or DCM) 3 times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free base.
Protocol 2: Recrystallization
This protocol is for the final purification of a mostly pure, solid product.
-
Solvent Selection: As described in the FAQ, identify a suitable single or binary solvent system where the product is soluble when hot and insoluble when cold. [1][3]2. Dissolution: Place the solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate with stirring) until the solid is fully dissolved. Avoid adding excess solvent to ensure good recovery. [1]3. Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes. [1][12]4. Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove them.
-
Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. [11]6. Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly, for example, in a vacuum oven, to remove all residual solvent.
Protocol 3: Flash Column Chromatography
This protocol is for purifying non-crystalline products or separating mixtures with closely related impurities.
-
TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). [13]For this compound, start with a Dichloromethane/Methanol system. Add ~0.5-1% triethylamine (TEA) if streaking is observed. The ideal eluent should give the desired product an Rf value of approximately 0.3. [1]2. Column Packing: Pack a glass column with silica gel (or basic alumina) using your chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or another strong solvent like DCM. For best results, pre-adsorb the compound onto a small amount of silica gel (dry loading) and carefully add the resulting powder to the top of the column bed.
-
Elution: Carefully add the eluent to the top of the column and apply pressure (flash chromatography) to begin eluting the compounds. Maintain a constant flow rate.
-
Fraction Collection: Collect fractions in an array of test tubes. Monitor the separation by TLC, spotting fractions to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Silica Gel Chromatography for Polar Compounds.
- Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
- Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Benchchem. (n.d.). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification.
- Wikipedia. (n.d.). Acid–base extraction.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- Confluence - Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction?.
- Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
- Reddit. (2022). Amine workup.
- ResearchGate. (n.d.). Factors which affect the crystallization of a drug substance.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices.
- Unknown Source. (n.d.).
- Scribd. (n.d.). Final Benzamide Preparations.
- Benchchem. (n.d.). dealing with byproduct formation in benzamide synthesis.
Sources
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- 2. noblesciencepress.org [noblesciencepress.org]
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- 13. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
Technical Support Center: Overcoming Solubility Challenges with N,N-Dimethyl-2-(4-piperidinyloxy)benzamide in Experimental Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for N,N-Dimethyl-2-(4-piperidinyloxy)benzamide. This guide provides in-depth troubleshooting strategies and best practices to help researchers overcome common solubility issues encountered during in-vitro and cell-based assays. Our goal is to ensure the accuracy and reproducibility of your experimental results by addressing the physicochemical challenges associated with this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of this compound.
Q1: Why is my this compound precipitating when I dilute it into my aqueous assay buffer?
A: This is a classic issue known as "solvent shift" precipitation. This compound, like many organic molecules with aromatic rings, has poor intrinsic solubility in water.[1][2] You likely have it dissolved at a high concentration in an organic solvent like Dimethyl Sulfoxide (DMSO), where it is stable. When this concentrated organic stock is diluted into an aqueous buffer, the solvent environment rapidly changes from organic to aqueous. The compound's solubility limit in the aqueous buffer is much lower, causing it to "crash out" or precipitate.[3] Even if not visible to the naked eye, micro-precipitation can occur, leading to inaccurate concentrations and unreliable assay results.[3]
Q2: What is the best starting solvent for making a high-concentration stock solution?
A: For initial stock preparation, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. Structurally related benzamide compounds show good solubility in polar aprotic solvents like DMSO.[4][5] It is the most common and effective solvent for dissolving poorly water-soluble compounds for use in biological assays.[3] However, it is critical to prepare a high-concentration stock (e.g., 10-50 mM) in DMSO, which can then be serially diluted to minimize the final DMSO concentration in your assay.
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
A: The tolerance to DMSO is highly cell-line dependent. As a general rule, most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity, though some sensitive cell types may be affected at levels as low as 0.1%.[6][7] Concentrations above 1% are often toxic, potentially damaging cell membranes and inducing stress responses.[6][8] It is essential to perform a solvent tolerance study for your specific cell line and assay endpoint to determine the maximal acceptable DMSO concentration that does not interfere with your results.[6][9]
Q4: Can I use pH to improve the solubility of this compound?
A: Yes, pH adjustment is a highly effective strategy for this specific molecule. The structure of this compound contains two amine groups (a tertiary dimethylamine and a secondary amine in the piperidine ring), which are basic.[10][11] In an acidic environment (e.g., pH < 6), these amine groups will become protonated, forming positively charged salts.[10][12] These ionized salt forms are significantly more soluble in aqueous media.[13][14][15] Therefore, preparing a stock solution in DMSO containing a small amount of acid (e.g., HCl) or diluting into a slightly acidic assay buffer can dramatically improve its aqueous solubility.[16]
Section 2: Troubleshooting Guide: Step-by-Step Solutions
This section provides detailed workflows and protocols to diagnose and solve solubility-related problems systematically.
Issue 1: Compound Precipitates Upon Dilution into Aqueous Buffer
This is the most frequent failure point. The following workflow will help you systematically overcome this challenge.
Caption: Troubleshooting workflow for compound precipitation.
Protocol 1: Optimizing Stock Solution and Dilution Scheme
The goal of this protocol is to ensure the compound is fully dissolved in the stock and to minimize the solvent shift effect during dilution.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Calibrated analytical balance
-
Volumetric flasks (Class A)[17]
-
Sterile, low-binding microcentrifuge tubes or amber vials
Step-by-Step Method:
-
Calculate Mass for Stock Solution: Determine the mass of the compound needed to prepare a high-concentration stock (e.g., 10 mM to 50 mM). Use the following formula:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight (g/mol)
-
(Note: The molecular weight of C14H20N2O2 is 248.32 g/mol )
-
-
Weigh Compound Accurately: Use a calibrated analytical balance. Weigh the compound onto a weigh boat and record the exact mass. Transfer the powder carefully into a volumetric flask.[4][17]
-
Initial Dissolution: Add approximately 70-80% of the final volume of DMSO to the flask. Vortex vigorously.
-
Ensure Complete Solubilization: This is a critical step. Use a bath sonicator for 10-15 minutes to break up any small aggregates and ensure all solid material is fully dissolved. Visually inspect the solution against a bright light to confirm there are no suspended particles.[3]
-
Bring to Final Volume: Carefully add DMSO to the calibration mark on the volumetric flask. Cap and invert the flask 15-20 times to ensure the solution is homogenous.[4]
-
Storage and Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile, light-blocking vials. Store at -20°C or -80°C for long-term stability.[4]
-
Serial Dilution: When preparing working solutions, perform an intermediate serial dilution in 100% DMSO before the final dilution into the aqueous assay buffer. For example, to get a 10 µM final concentration from a 10 mM stock in a 100 µL assay volume with 0.1% DMSO:
-
Prepare a 1:10 intermediate dilution: 2 µL of 10 mM stock + 18 µL of DMSO = 20 µL of 1 mM intermediate stock.
-
Add 1 µL of the 1 mM intermediate stock to 99 µL of assay buffer. This results in a final concentration of 10 µM with 1% of the intermediate dilution volume, which was 100% DMSO, thus 1% of 1% is too low. Let's recalculate.
-
Corrected Dilution Example: To achieve a final concentration of 10 µM in an assay with a final DMSO concentration of 0.2%:
-
The final dilution factor from the stock must be 1:500 (e.g., 0.2 µL of stock in 100 µL final volume).
-
Prepare a 1:10 intermediate dilution of your 10 mM stock in DMSO to get a 1 mM solution.
-
Prepare a 1:50 further dilution of the 1 mM intermediate in DMSO to get a 20 µM working stock.
-
Add 5 µL of the 20 µM working stock to 95 µL of your assay buffer. This gives a final concentration of 1 µM and a final DMSO concentration of 5%. This is too high.
-
-
Let's try again with a better approach: The goal is to minimize the volume of pure DMSO added to the aqueous buffer.
-
Target: 10 µM final concentration, ≤0.5% final DMSO.
-
From a 10 mM Stock: You need a 1:1000 dilution (10,000 µM / 10 µM).
-
To keep DMSO at 0.5%, the volume of your DMSO stock added cannot exceed 0.5% of the final assay volume.
-
Step 1: Create an intermediate stock. Dilute the 10 mM stock 1:50 in DMSO to create a 200 µM stock.
-
Step 2: Add 5 µL of the 200 µM intermediate stock to 95 µL of assay buffer. This gives a final concentration of 10 µM. The final DMSO concentration is 5%, which is still too high.
-
-
Correct, Final Dilution Strategy: The key is to make the final addition from a stock solution that is already diluted in assay buffer where possible, or to use a multi-step dilution.
-
Direct Dilution (if possible): From a 10 mM stock, prepare a 2 mM intermediate stock in DMSO (1:5 dilution). Add 0.5 µL of this 2 mM stock to 99.5 µL of assay buffer. This gives a final concentration of 10 µM and a final DMSO concentration of 0.5%. This requires very accurate pipetting of small volumes.
-
Serial Dilution in Buffer (Better):
-
Create a 200µM intermediate solution by adding 1µL of 10mM stock to 49µL of assay buffer (vortex immediately).
-
Add 5µL of this 200µM solution to 95µL of assay buffer for a final concentration of 10µM. The final DMSO concentration is now only 0.1%.
-
-
-
Protocol 2: pH Modification for Enhanced Aqueous Solubility
This protocol leverages the basic nature of the compound's amine groups to increase its aqueous solubility by forming a salt.
Rationale: The pKa of alkylamines is typically in the range of 9.5-11.0.[12] By lowering the pH of the solvent to at least 1-2 units below the pKa, the amine groups become protonated (R₃N + H⁺ ⇌ R₃NH⁺), resulting in a charged species with much higher aqueous solubility.
Method A: Acidified Stock Solution
-
Prepare a 50 mM stock solution of this compound in 100% DMSO as described in Protocol 1.
-
Create an acidified DMSO stock by adding an equimolar amount of 1N HCl to the DMSO stock. For example, to 1 mL of 50 mM compound stock, add 50 µL of 1N HCl. Vortex thoroughly.
-
Use this acidified stock for your serial dilutions. The final concentration of HCl in the assay will be negligible, but the compound is now in its more soluble salt form.
-
Validation: Always run a vehicle control with the acidified DMSO to ensure the trace amount of acid does not affect your assay.
Method B: Using an Acidic Assay Buffer
-
If your assay is tolerant to a lower pH, adjust your final assay buffer to a pH between 5.0 and 6.5. Buffers such as MES or citrate are suitable for this range.
-
Prepare your dilutions from the standard DMSO stock (Protocol 1) and add them to the pre-adjusted acidic buffer.
-
Causality: The acidic protons in the buffer will protonate the compound as it is diluted, keeping it in its soluble, ionized form and preventing precipitation.
Issue 2: Inconsistent or Non-Reproducible Assay Results
Even without visible precipitation, compound aggregation can lead to erratic results. A validation workflow is crucial.
Caption: Experimental workflow for establishing a validated assay protocol.
Protocol 3: Performing a Solvent Tolerance Study
This protocol determines the highest concentration of your solvent (e.g., DMSO) that does not impact the assay readout (e.g., cell viability, enzyme kinetics, signal intensity).
Method:
-
Setup: Prepare your assay system (e.g., plate cells and allow them to adhere overnight).
-
Vehicle Series: Prepare a serial dilution of your solvent (e.g., 100% DMSO) in your assay medium to achieve a range of final concentrations, for example: 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a "no solvent" control.
-
Treatment: Add these vehicle-only dilutions to your assay wells.
-
Incubation: Incubate for the same duration as your planned compound treatment.
-
Readout: Measure your assay endpoint (e.g., using a CellTiter-Glo® for viability, or measuring enzyme activity).
-
Analysis: Plot the assay signal against the solvent concentration. The highest concentration that does not cause a significant deviation from the "no solvent" control is your maximum tolerated solvent concentration.
Table 1: Example Data from a DMSO Tolerance Study on HEK293 Cells (MTT Assay)
| Final DMSO Conc. (%) | Average Absorbance (OD 570nm) | % Viability vs. Control | Result |
| 0 (Control) | 1.25 | 100% | Baseline |
| 0.1 | 1.24 | 99.2% | No Effect |
| 0.25 | 1.22 | 97.6% | No Effect |
| 0.5 | 1.19 | 95.2% | Acceptable |
| 1.0 | 1.05 | 84.0% | Significant Inhibition[6] |
| 2.0 | 0.75 | 60.0% | Toxic[7][8] |
Section 3: Summary of Best Practices for Handling & Storage
Adhering to best practices for preparing and storing stock solutions is fundamental for reproducible research.[18][19]
Table 2: Quick Reference for Best Practices
| Parameter | Recommendation | Rationale |
| Solvent Quality | Use high-purity, anhydrous grade solvents (e.g., anhydrous DMSO). | Water can decrease the solubility of hydrophobic compounds in organic solvents and can promote hydrolysis over time. |
| Weighing | Use a calibrated 4- or 5-place analytical balance. Record the exact weight.[17] | Accuracy in the initial mass is critical for calculating the correct final concentration.[19] |
| Dissolution | Use bath sonication and visual inspection to ensure complete dissolution.[3] | Undissolved microcrystals act as seeds for precipitation and lead to incorrect stock concentration. |
| Aliquoting | Dispense stock solution into single-use volumes. | Avoids repeated freeze-thaw cycles which can cause compound degradation and precipitation.[4] |
| Storage | Store at -20°C or -80°C in tightly sealed, light-protected (amber) vials. | Protects against degradation from temperature fluctuations, evaporation, and light.[4] |
| Labeling | Clearly label vials with compound name, concentration, solvent, date, and preparer's initials.[19] | Ensures proper identification and traceability. |
References
- Scientist Solutions. (2025). DMSO in cell based assays.
- Royal Society of Chemistry. (n.d.). Solubility and pH of amines.
- Quora. (2017). What effects does DMSO have on cell assays?.
- G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
- FasterCapital. (n.d.). Best Practices For Stock Solutions.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- WuXi AppTec. (2024).
- ChemGulf. (2025). How do amines and amides affect the pH of a solution?.
- Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- BioAssay Systems. (n.d.). Troubleshooting.
- BenchChem. (2025).
- ResearchGate. (n.d.). Cell viability following exposure to DMSO. Cells were grown in medium....
- Santos, C., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. MDPI.
- Bitesize Bio. (2025).
- Rice University. (n.d.). Solutions and dilutions: working with stock solutions.
- BenchChem. (2025).
- Lee, T., et al. (2013).
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).
- PubChem. (n.d.). This compound.
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.).
- Sigma-Aldrich. (n.d.).
- Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility Available.
- BenchChem. (2025). Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Benzamide Compounds.
- Chemistry LibreTexts. (2023). Advanced Properties of Amines.
- Singh, G., Kaur, R., & Singh, S. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
- askIITians. (2025). How does pH affect solubility?.
- Lonza. (n.d.).
- PubChem. (n.d.). Benzamide.
- ResearchGate. (n.d.).
- Zhang, Y., et al. (2023).
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Technical Support Center: A Researcher's Guide to Optimizing N-Substituted Benzamide Synthesis
Welcome to the technical support center dedicated to the synthesis of N-substituted benzamides. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in this fundamental yet nuanced transformation. N-substituted benzamides are a cornerstone in drug discovery, appearing in a vast array of pharmacologically active compounds.[1][2] The apparent simplicity of forming an amide bond belies a complex interplay of kinetics, reagent stability, and reaction conditions that can often lead to suboptimal yields and purification challenges.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the causal understanding needed to diagnose issues in your own experiments and rationally design high-yielding, robust synthetic routes.
Section 1: Troubleshooting Common Issues in Benzamide Synthesis
This section is structured in a question-and-answer format to directly address the most common problems encountered in the lab.
Question: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Answer: Low yield is a frequent issue that can stem from multiple sources. A systematic approach to diagnosis is crucial.
-
Hydrolysis of Activated Species: The most common culprit is the reaction of your activated carboxylic acid intermediate (e.g., O-acylisourea, acid anhydride) or your acyl chloride with residual water in the reaction mixture.[3][4][5] This reverts the intermediate back to the unreactive benzoic acid starting material.
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[6][7]
-
-
Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[8] If the activation step is incomplete or the chosen coupling reagent is not potent enough for your substrates, the reaction will stall.
-
Solution: Evaluate your coupling reagent. For sterically hindered or electron-deficient acids or amines, a more powerful coupling agent may be necessary (e.g., moving from a carbodiimide like EDC to a phosphonium salt like PyBOP).[3][9] Consider the use of additives like 1-hydroxybenzotriazole (HOBt) which can form a more reactive activated ester intermediate.[3]
-
-
Side Reactions Consuming Reagents: Unwanted side reactions can consume your starting materials or activated intermediates. A primary example is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea when using carbodiimide coupling agents.[10][11]
-
Product Loss During Workup and Purification: Significant product loss can occur during aqueous extractions, especially if the product has some water solubility or if the pH is not controlled.[3][5]
-
Solution: Optimize your workup procedure. Ensure the pH of the aqueous layer during extraction is adjusted to keep your benzamide product neutral and in the organic phase.[3] Minimize the volume of solvent used for recrystallization to avoid leaving a significant amount of product in the mother liquor.[5] Washing the organic layer with a mild base, like saturated sodium bicarbonate solution, can effectively remove unreacted acidic starting materials.[14]
-
Troubleshooting Flowchart: Diagnosing Low Yield```dot
Caption: Desired vs. undesired pathways in carbodiimide coupling.
Question: My product is contaminated with a white solid that is difficult to remove by chromatography or recrystallization. What is it?
Answer: If you are using N,N'-Dicyclohexylcarbodiimide (DCC) as your coupling reagent, the contaminant is almost certainly dicyclohexylurea (DCU) . DCU is the byproduct of DCC after it has activated the carboxylic acid. It is notoriously insoluble in many common organic solvents and often co-precipitates with the desired product. [12]
-
Solution 1 (Filtration): Since DCU is often insoluble, it can sometimes be removed by filtering the reaction mixture before the aqueous workup. Diluting the reaction mixture with a solvent in which the product is soluble but DCU is not (like dichloromethane or diethyl ether) can facilitate this.
-
Solution 2 (Alternative Reagent): The best solution is preventative. Use a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). [3]The corresponding urea byproduct is water-soluble and is easily removed during the aqueous workup procedure. [1]
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right coupling reagent for my synthesis?
A1: The selection depends on factors like substrate reactivity, cost, scale, and the sensitivity of functional groups. [3]No single reagent is perfect for all applications.
| Coupling Reagent Class | Examples | Advantages | Disadvantages & Byproduct Removal |
| Carbodiimides | EDC, DCC, DIC | Cost-effective, readily available. [15] | Can cause racemization; risk of N-acylurea side product. [10][11]DCU (from DCC) is insoluble and difficult to remove; EDC byproducts are water-soluble and removed with aqueous workup. [1][3] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High reactivity, low racemization, effective for hindered substrates. [3] | Byproducts can be difficult to remove; can be expensive; produce carcinogenic HMPA as a byproduct. [3] |
| Uronium/Aminium Salts | HBTU, HATU, COMU | Very high reactivity, fast reaction times, low racemization. [9][16] | More expensive; risk of guanidinium side product with the amine. [9]Byproducts are generally water-soluble. [16] |
| Other | T3P®, CDI | T3P® has easily removable, water-soluble byproducts. CDI is effective for simple amides. [3] | May have a more limited scope for complex or challenging substrates. [3] |
Q2: What is the optimal solvent and temperature for benzamide synthesis?
A2: The choice of solvent can significantly influence the reaction. [3]* Solvents: Polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are most common as they effectively dissolve the reactants without interfering with the reaction. [1][3]It is critical to use anhydrous solvents to prevent hydrolysis of activated intermediates. [5]Greener alternatives, such as 2-MeTHF or even aqueous conditions with surfactants, are being explored. [3][16]* Temperature: Most coupling reactions are started at 0 °C to control the initial exothermic activation step and then allowed to warm to room temperature. [1][3]While higher temperatures can increase the rate, they can also promote side reactions and degradation. [3]It is generally recommended to start at room temperature and only apply heat if the reaction is sluggish, as determined by reaction monitoring.
Q3: How should I monitor the progress of my reaction?
A3: Active monitoring is key to determining the optimal reaction time and preventing the formation of degradation products from unnecessarily long reaction times.
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of starting materials (e.g., the benzoic acid and amine) and the appearance of the new benzamide product spot. [1][3]* Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, confirming the mass of the desired product and helping to identify any major side products being formed. [1][3]This is the preferred method in a drug discovery setting.
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Benzamide Synthesis using EDC and HOBt
This protocol provides a general guideline for coupling a carboxylic acid and an amine using a water-soluble carbodiimide, which simplifies purification. [3] Materials:
-
Benzoic acid derivative (1.0 equivalent)
-
Amine (1.0 - 1.2 equivalents)
-
EDC·HCl (1.1 - 1.5 equivalents)
-
HOBt (1.0 - 1.2 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM, or THF)
-
Base (e.g., DIPEA or Et₃N, 2-3 equivalents if starting with an amine salt)
-
Saturated aqueous NaHCO₃ solution, water, and brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.) and dissolve it in the anhydrous solvent (e.g., DCM, approx. 0.1-0.5 M concentration).
-
Add HOBt (1.0 - 1.2 eq.) to the solution and stir until it dissolves.
-
Add the amine (1.0 - 1.2 eq.). If the amine is a hydrochloride salt, add a non-nucleophilic base like DIPEA or triethylamine (2-3 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.1 - 1.5 eq.) portion-wise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS. [3]7. Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine. [3]The aqueous washes will remove the water-soluble urea byproduct and excess HOBt/EDC.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure N-substituted benzamide. [3] Protocol 2: Synthesis via Acyl Chloride (Schotten-Baumann Conditions)
This classic method is robust and high-yielding but requires the handling of reactive acyl chlorides. [1][17] Materials:
-
Substituted Benzoyl Chloride (1.0 eq.)
-
Primary or Secondary Amine (1.0-1.2 eq.)
-
Base (e.g., Triethylamine, Pyridine, or 10% aqueous Sodium Hydroxide)
-
Anhydrous Solvent (e.g., Dichloromethane, THF) for organic base, or a biphasic system for aqueous base.
-
1 M HCl, Saturated Aqueous NaHCO₃, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a dry round-bottom flask, dissolve the amine (1.0 eq.) and an organic base like triethylamine (1.1-1.5 eq.) in the chosen anhydrous solvent (e.g., DCM). [1]2. Cool the reaction mixture to 0 °C using an ice bath. [1]3. Dissolve the substituted benzoyl chloride (1.0 eq.) in a minimal amount of anhydrous solvent and add it dropwise to the cooled amine solution over 10-15 minutes. A precipitate may form.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-16 hours. Monitor progress by TLC or LC-MS. [1]5. Upon completion, dilute the reaction mixture with DCM or Ethyl Acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove any benzoic acid from hydrolysis), water, and brine. [1][17]7. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography. [1]
References
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry. Available at: [Link]
-
Semantic Scholar. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Carbodiimide. Available at: [Link]
-
Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Available at: [Link]
-
PubMed. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. Available at: [Link]
-
National Institutes of Health. (2012). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. Tetrahedron Letters. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. Available at: [Link]
-
Chemistry Education. (n.d.). Synthesis and analysis of amides. Available at: [Link]
-
An experimental handbook for pharmaceutical organic chemistry-i. (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. Available at: [Link]
-
ResearchGate. (2025). Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. Available at: [Link]
-
Royal Society of Chemistry. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Organic & Biomolecular Chemistry. Available at: [Link]
-
Biotage. (2023). Does reagent and reaction solvent order impact product yield and purity? Available at: [Link]
-
Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Available at: [Link]
-
CDDMO. (n.d.). Choosing the Right Coupling Reagent: A Guide for Chemical Synthesis. Available at: [Link]
-
ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Available at: [Link]
-
PubMed. (2012). Design, synthesis, and pharmacological evaluation of benzamide derivatives as glucokinase activators. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
MDPI. (n.d.). N-(diisopropylphosphanyl)benzamide. Molbank. Available at: [Link]
-
SlideShare. (n.d.). Synthesis of benzamide from benzyl chloride. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction. Organic & Biomolecular Chemistry. Available at: [Link]
-
ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available at: [Link]
-
Reddit. (2024). Amide from carboxylic acid synthesis. r/Chempros. Available at: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]
-
University of Cambridge. (2016). New activation process forms versatile amide products. Yusuf Hamied Department of Chemistry. Available at: [Link]
-
ResearchGate. (2025). Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies. Available at: [Link]
Sources
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- 2. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbodiimide - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bachem.com [bachem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of N,N-Dimethyl-2-(4-piperidinyloxy)benzamide
Welcome to the technical support guide for the synthesis of N,N-Dimethyl-2-(4-piperidinyloxy)benzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
I. Troubleshooting Guide: Navigating Common Side Reactions
The synthesis of this compound is typically achieved via a Williamson ether synthesis.[1][2] This involves the reaction of a deprotonated 4-hydroxypiperidine with a suitable 2-halobenzamide derivative. While seemingly straightforward, this SN2 reaction is susceptible to several competing side reactions that can impact yield and purity.[1][3][4]
Issue 1: Presence of N-Alkylated Piperidine Impurity
Observation: You detect a significant impurity with a mass corresponding to the N-alkylation of 4-hydroxypiperidine by the benzamide starting material.
Probable Cause: 4-hydroxypiperidine is an ambident nucleophile, possessing two nucleophilic centers: the oxygen of the hydroxyl group and the nitrogen of the secondary amine.[5][6][7] While O-alkylation is the desired pathway, competitive N-alkylation can occur, leading to the formation of a tertiary amine byproduct. The regioselectivity of this reaction is influenced by several factors.[5][7]
Solutions & Scientific Rationale:
-
Protecting the Piperidine Nitrogen: The most direct approach to prevent N-alkylation is to protect the piperidine nitrogen before the ether synthesis. A common and effective protecting group is the tert-butyloxycarbonyl (Boc) group.
-
Rationale: The Boc group is sterically bulky and electronically withdrawing, rendering the nitrogen lone pair significantly less nucleophilic and available for reaction. It is also stable to the basic conditions of the Williamson ether synthesis and can be readily removed under acidic conditions post-synthesis.
-
-
Choice of Base and Solvent: The reaction conditions can influence the N- vs. O-alkylation ratio.
-
Rationale: Hard and soft acid-base (HSAB) theory can provide some guidance. The oxygen of the alkoxide is a "harder" nucleophile than the nitrogen of the amine. Using a "harder" electrophile can favor O-alkylation.[6] However, in this specific intramolecular competition, steric hindrance and the specific reaction conditions often play a more dominant role. Polar aprotic solvents like DMF or DMSO can favor O-alkylation in some cases.[3]
-
Experimental Protocol: Boc Protection of 4-Hydroxypiperidine
-
Dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)2O (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup to remove the base and water-soluble byproducts.
-
Purify the resulting Boc-protected 4-hydroxypiperidine by column chromatography on silica gel.
Issue 2: Formation of Elimination Byproducts
Observation: Your reaction mixture contains alkene byproducts, identified by techniques like 1H NMR (presence of vinylic protons) and GC-MS.
Probable Cause: The alkoxide, generated by deprotonating 4-hydroxypiperidine, is a strong base.[3] This strong basicity can promote an E2 elimination reaction, which competes with the desired SN2 substitution.[3][4] This is particularly problematic if the electrophilic partner (the benzamide derivative) has protons on the carbon beta to the leaving group.
Solutions & Scientific Rationale:
-
Temperature Control: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway.[3]
-
Rationale: Elimination reactions often have a higher activation energy than substitution reactions. By reducing the thermal energy of the system, the rate of the elimination reaction is decreased more significantly than that of the substitution reaction.
-
-
Choice of Leaving Group: While halides like iodide are excellent leaving groups for SN2 reactions, they can also facilitate elimination. In some cases, using a tosylate or mesylate as the leaving group on the benzamide reactant might alter the selectivity.
-
Steric Hindrance: Ensure that the electrophilic carbon on the benzamide is not sterically hindered. The Williamson ether synthesis works best with primary alkyl halides.[3][4]
Table 1: Effect of Temperature on SN2 vs. E2 Reactions
| Temperature | Favored Reaction Pathway | Rationale |
| High | E2 Elimination | Provides sufficient energy to overcome the higher activation energy barrier of the elimination reaction. |
| Low | SN2 Substitution | The reaction with the lower activation energy barrier is kinetically favored. |
Issue 3: Hydrolysis of Benzamide Starting Material
Observation: You observe the presence of 2-hydroxy-N,N-dimethylbenzamide in your crude product.
Probable Cause: If your starting material is a 2-halo-N,N-dimethylbenzamide, the presence of water in the reaction mixture can lead to hydrolysis of the halide, especially under basic conditions and at elevated temperatures.
Solutions & Scientific Rationale:
-
Anhydrous Conditions: It is crucial to maintain anhydrous conditions throughout the reaction.[8]
-
Rationale: Water can act as a nucleophile, attacking the electrophilic carbon of the benzamide and displacing the halide to form the corresponding hydroxybenzamide.
-
-
Reagent and Solvent Purity: Use freshly dried solvents and ensure that all reagents are anhydrous.
-
Procedure: Solvents can be dried over molecular sieves. Solid reagents can be dried in a vacuum oven. Glassware should be flame-dried or oven-dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.[8]
-
Workflow for Ensuring Anhydrous Conditions
Caption: Workflow for maintaining anhydrous reaction conditions.
II. Frequently Asked Questions (FAQs)
Q1: What is the best base to use for deprotonating 4-hydroxypiperidine in this synthesis?
A1: Sodium hydride (NaH) is a common and effective base for generating the alkoxide of 4-hydroxypiperidine. It is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the equilibrium towards the alkoxide. Potassium tert-butoxide (t-BuOK) is another suitable strong base. Weaker bases like potassium carbonate (K2CO3) may also be used, but they often require higher temperatures and longer reaction times, which can promote side reactions.[2]
Q2: How can I effectively purify the final product, this compound, from the identified side products?
A2: Silica gel column chromatography is the most common and effective method for purifying the desired product from the side products.[9]
-
N-Alkylated Impurity: This byproduct is typically more polar than the desired O-alkyated product due to the presence of the free hydroxyl group. A solvent system with a gradient of increasing polarity (e.g., starting with a non-polar solvent like hexanes and gradually adding a more polar solvent like ethyl acetate) will elute the desired product before the N-alkylated impurity.
-
Elimination Byproducts: These are generally non-polar and will elute much faster than the desired product.
-
Hydrolyzed Benzamide: This impurity is also more polar than the final product and will have a longer retention time on the silica gel column.
Q3: Can I use a different starting material instead of a 2-halo-N,N-dimethylbenzamide?
A3: Yes, other derivatives of N,N-dimethylbenzamide with a good leaving group at the 2-position can be used. For example, a 2-triflate or 2-mesylate derivative could be employed. These sulfonate esters are excellent leaving groups and can sometimes lead to milder reaction conditions.[4]
Q4: What analytical techniques are most useful for identifying the side products in this synthesis?
A4: A combination of techniques is recommended for unambiguous identification:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for determining the molecular weights of the components in your reaction mixture, allowing you to quickly identify potential side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. For instance, the chemical shifts of the protons and carbons attached to the nitrogen versus the oxygen will be distinct, allowing you to differentiate between N- and O-alkylation.[5][7][10] Techniques like HMBC and HSQC can further confirm connectivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile elimination byproducts.
Reaction Mechanism and Side Reactions Overview
Caption: Competing reaction pathways in the synthesis.
III. References
-
Wikipedia. Williamson ether synthesis. [Link]
-
Organic Syntheses. (E)-N,N-Diethyl-2-styrylbenzamide. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
PubMed. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]
-
ResearchGate. Why n-alkylation is more favorable than o-alkyation? [Link]
-
Chemistry LibreTexts. The Williamson Ether Synthesis. [Link]
-
ResearchGate. N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]
-
National Institutes of Health. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][11]naphthyrin-5(6H)-one. [Link]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of N,N-Dimethyl-2-(4-piperidinyloxy)benzamide in Solution
Introduction: Understanding the Molecule
N,N-Dimethyl-2-(4-piperidinyloxy)benzamide is a promising therapeutic candidate characterized by three key functional groups: a tertiary benzamide, an aryl ether linkage, and a secondary piperidine ring. While these moieties are essential for its pharmacological activity, they also represent potential sites of chemical instability in aqueous solution. This guide provides a comprehensive framework for identifying, troubleshooting, and mitigating degradation of this molecule to ensure the development of a stable, safe, and efficacious drug product.
The primary degradation pathways anticipated for this molecule are:
-
Hydrolysis: Cleavage of the amide or ether bond, catalyzed by acidic or basic conditions.
-
Oxidation: Primarily targeting the piperidine ring and potentially the ether linkage.
-
Photodegradation: Energy from light exposure can induce cleavage or rearrangement.
This document will guide researchers through a logical workflow, from diagnosing the root cause of instability to implementing robust formulation strategies.
Troubleshooting Guide: Diagnosing Instability
When instability is observed (e.g., loss of parent compound, appearance of new peaks in HPLC), a systematic approach is crucial. This section addresses common issues in a question-and-answer format.
Q1: My compound is degrading rapidly in a neutral aqueous solution. What is the most likely cause and how do I confirm it?
A1: The most probable causes are hydrolysis or oxidation. To differentiate, a forced degradation study is the definitive diagnostic tool.[1][2][3] This involves subjecting the compound to accelerated stress conditions to identify its vulnerabilities.
Initial Diagnostic Steps:
-
pH Stress: Prepare solutions in buffers across a wide pH range (e.g., pH 2, 7, 10). Analyze samples at initial and later time points (e.g., 24, 48 hours) at an elevated temperature (e.g., 60°C). Significant degradation at low or high pH strongly suggests hydrolysis is the primary pathway.[4][5]
-
Oxidative Stress: Prepare a solution and add a common oxidizing agent like 3% hydrogen peroxide. Keep a control sample without peroxide. If degradation is significantly faster in the peroxide-containing sample, the molecule is susceptible to oxidation.[1][6]
-
Photostability Stress: Expose a solution to controlled UV and visible light as per ICH Q1B guidelines, while keeping a control sample in the dark.[2] Significant degradation in the light-exposed sample confirms photosensitivity.
The flowchart below outlines a systematic troubleshooting workflow.
Caption: Troubleshooting Workflow for Solution Instability.
Q2: My analysis shows two primary degradants. What are their likely structures?
A2: Based on the molecule's structure, the most probable degradation pathways involve hydrolysis at the amide and ether linkages.
-
Amide Hydrolysis: This reaction, which can be catalyzed by acid or base, cleaves the benzamide bond to form 2-(4-piperidinyloxy)benzoic acid and dimethylamine.[7][8]
-
Ether Hydrolysis: While generally more stable than amides, the aryl ether linkage can also hydrolyze under harsh acidic conditions to yield N,N-Dimethyl-2-hydroxybenzamide and 4-hydroxypiperidine.[9]
-
Oxidative Degradation: The piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products.[10][11]
The diagram below illustrates these potential pathways.
Caption: Proposed Degradation Pathways.
Formulation Development Guide: Proactive Stabilization
Once the primary degradation pathway is understood, formulation strategies can be implemented to enhance stability.[12][[“]]
pH and Buffer System Optimization
Causality: The rate of hydrolysis for both esters and amides is highly pH-dependent.[4][5] Most compounds exhibit a U-shaped pH-rate profile, with a specific pH at which degradation is minimal. The goal is to identify this pH of maximum stability and maintain it using a suitable buffer system. Buffers are aqueous solutions that resist pH changes, ensuring the active pharmaceutical ingredient (API) remains in its most stable environment.[14][15]
Experimental Protocol:
-
pH-Rate Profile Study: Prepare a series of buffered solutions (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.
-
Incubate samples at an accelerated temperature (e.g., 60°C or 70°C).
-
Assay the samples at multiple time points using a validated stability-indicating HPLC method.
-
Plot the logarithm of the observed degradation rate constant (k_obs) versus pH to identify the pH of maximum stability.
Data Interpretation & Recommendations:
| pH Range | Dominant Degradation | Buffer Recommendation | Buffer Capacity |
| < 4 | Specific Acid-Catalyzed Hydrolysis | Citrate, Acetate | 0.01 - 0.1 M[16] |
| 4 - 7 | Zone of Optimal Stability (Typical) | Phosphate, Citrate | 0.01 - 0.1 M[16] |
| > 7 | Specific Base-Catalyzed Hydrolysis | Phosphate, Borate (non-parenteral) | 0.01 - 0.1 M[16] |
Note: Buffer choice must also consider compatibility with the API and the intended route of administration. For instance, borate buffers are toxic and cannot be used for oral or parenteral routes.[16]
Mitigating Oxidative Degradation
Causality: Oxidation is often a free-radical chain reaction that can be initiated by light, heat, or trace metal ions.[17] Antioxidants protect the API by either inhibiting the formation of free radicals or by being preferentially oxidized, thereby terminating the chain reaction.[17][18]
Stabilization Strategy:
-
Inert Atmosphere: Purge the solution and the container headspace with an inert gas like nitrogen or argon to displace oxygen.
-
Chelating Agents: Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to bind metal ions that can catalyze oxidation.[18]
-
Antioxidants: Incorporate a water-soluble antioxidant into the formulation.
Recommended Antioxidants for Aqueous Solutions:
| Antioxidant | Typical Concentration Range | Mechanism of Action |
| Ascorbic Acid (Vitamin C) | 0.01% - 0.1% | Oxygen Scavenger, Reducing Agent[12][17] |
| Sodium Metabisulfite | 0.01% - 0.1% | Oxygen Scavenger |
| Cysteine Hydrochloride | 0.1% - 0.5% | Reducing Agent |
Selection should be based on compatibility studies and efficacy determined through oxidative stress testing.
Protection from Photodegradation
Causality: The aromatic rings and ether linkage in the molecule contain chromophores that can absorb UV or visible light. This absorbed energy can excite the molecule to a higher energy state, leading to bond cleavage or reaction with other molecules, causing degradation.[19][20]
Stabilization Strategy:
-
Primary Packaging: The most effective strategy is to use light-protective packaging, such as amber glass vials or opaque containers, to block exposure to harmful wavelengths.[21]
-
UV Absorbers (Formulation): In some cases, excipients that absorb UV light, such as certain benzophenones or cinnamates, can be added to the formulation, though this is less common for injectable products.
Key Experimental Protocols
Protocol: Forced Degradation Study
Objective: To identify potential degradation pathways and demonstrate the specificity of the analytical method, as mandated by ICH guidelines Q1A(R2).[1][2][22]
Methodology:
-
Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix stock with 0.1 N HCl. Heat at 60°C.
-
Base Hydrolysis: Mix stock with 0.1 N NaOH. Keep at room temperature.
-
Oxidation: Mix stock with 3% H₂O₂. Keep at room temperature.
-
Thermal: Heat stock solution at 70°C.
-
Photolytic: Expose stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B).
-
-
Sampling: Take samples at appropriate time points (e.g., 0, 2, 8, 24 hours). Neutralize acid/base samples before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.[1][6]
Protocol: Stability-Indicating HPLC-UV Method Development
Objective: To develop a quantitative analytical method capable of separating the parent compound from all process impurities and degradation products.[23][24][25]
Starting Conditions:
-
Column: C18 stationary phase (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength of maximum absorbance (determined by UV scan).
-
Column Temperature: 30°C.
Optimization:
-
Analyze the cocktail of stressed samples from the forced degradation study.
-
Adjust the gradient slope, mobile phase pH (by switching to a buffer like ammonium acetate), or organic modifier (e.g., methanol instead of acetonitrile) to achieve baseline separation of all peaks.[23][26]
-
The method is considered "stability-indicating" when peak purity analysis (e.g., using a photodiode array detector) confirms that the parent peak is spectrally pure and free from co-eluting degradants in all stressed conditions.[25]
Frequently Asked Questions (FAQs)
Q: Can I use a co-solvent like propylene glycol or ethanol to improve stability? A: Yes, co-solvents can sometimes improve stability by reducing the activity of water, which can slow down hydrolysis.[[“]] However, you must verify that the co-solvent does not introduce new degradation pathways or cause solubility issues for the API or excipients. A full compatibility study is required.
Q: My compound appears to be stable, but the solution color changes over time. What could be the cause? A: Color change often indicates the formation of minor degradation products with strong chromophores, even if the parent compound concentration has not significantly decreased. This is frequently a result of low-level oxidative degradation or reactions involving trace impurities. Re-run your forced degradation study with a focus on oxidation and analyze using a highly sensitive detector.
Q: How do I set the shelf-life for my solution based on these studies? A: Forced degradation studies help identify stability issues but do not set the shelf-life.[3] The shelf-life is determined by a formal, long-term stability study under ICH-prescribed storage conditions (e.g., 25°C/60% RH and accelerated 40°C/75% RH).[22] Data from these studies are used to establish a retest period or expiration date.
References
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- Fagron Academy. (n.d.). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists.
- ResolveMass Laboratories. (2025).
- MedCrave online. (2016).
- BioPharm International. (n.d.).
- StabilityStudies.in. (n.d.). Factors Affecting Drug Stability: pH.
- Prezi. (2025). Hydrolysis of Benzamide to Benzoic Acid.
- NIH. (n.d.).
- BioPharm International. (2016). The Importance of Buffers in Downstream Processing.
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Journal of Chemical and Pharmaceutical Research. (n.d.). The Impact of Formulation Strategies on Drug Stability and Bioavailability.
- Google Patents. (n.d.).
- YouTube. (2025).
- Hopax Fine Chemicals. (2021). What are the applications of biological buffers in the pharmaceutical field?.
- Semantic Scholar. (2008). Benzamide hydrolysis in strong acids : The last word.
- Slideshare. (n.d.). Effect of pH on stability of drugs, importance of pH on stability of drugs.
- World Pharma Today. (n.d.).
- ChemInform. (2025).
- Pharmaguideline. (n.d.).
- Consensus. (n.d.).
- IJCRT.org. (n.d.).
- ResearchGate. (n.d.). Acid hydrolysis of benzamides in <60 wt% H2SO4.
- ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
- Canadian Science Publishing. (n.d.). Benzamide hydrolysis in strong acids — The last word.
- Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis.
- JoVE. (2024). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH.
- UPM Pharmaceuticals. (n.d.).
- IJTSRD. (n.d.).
- ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Pharmaguideline. (2025).
- SciSpace. (n.d.).
- Pharmatutor. (n.d.).
- ACS Publications. (n.d.). Regioselective oxidation of piperidine-3 derivatives: a synthetic route to 2,5-substituted piperidines.
- PMC. (n.d.).
- NutriSport Pharmacal. (2025).
- vscht.cz. (n.d.).
- IJPPR. (2023).
- CD Formul
- PMC. (n.d.).
- YouTube. (2024).
- PubMed. (2009). Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)
- PubMed. (2008).
- PubChemLite. (n.d.). This compound.
- ACS Publications. (n.d.).
- ACS Publications. (n.d.). Journal of the American Chemical Society.
- ACS Publications. (n.d.). The Journal of Organic Chemistry.
- NIST WebBook. (n.d.). Benzamide, N,N-dimethyl-.
- Cheméo. (n.d.). Chemical Properties of Benzamide, N,N-dimethyl- (CAS 611-74-5).
- ChemicalBook. (2025). N,N-Dimethylbenzamide | 611-74-5.
- ECHEMI. (n.d.). 611-74-5, N,N-Dimethylbenzamide Formula.
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- 10. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 16. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
- 17. Antioxidants - CD Formulation [formulationbio.com]
- 18. Excipients Used In the Formulation of Liquid Dosage Forms - Page 2 of 2 [pharmapproach.com]
- 19. Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)tetrabromophthalate: identifying potential markers of photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Photodegradation of decabromodiphenyl ether in house dust by natural sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 26. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Method Refinement for Quantifying N,N-Dimethyl-2-(4-piperidinyloxy)benzamide
Welcome to the technical support center dedicated to the robust quantification of N,N-Dimethyl-2-(4-piperidinyloxy)benzamide. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we move beyond mere procedural lists to delve into the causality behind experimental choices, ensuring your method is not only precise and accurate but also scientifically sound and defensible. Our approach is grounded in the principles of method lifecycle management and adheres to internationally recognized standards, such as the ICH Q2(R1) guidelines on analytical procedure validation.[1][2][3][4]
Our goal is to empower you with the expertise to not only execute a method but to understand it, troubleshoot it, and adapt it to your specific needs.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the development and validation of analytical methods for this compound.
Q1: What is the recommended primary analytical technique for quantifying this compound in bulk drug substance and formulated products?
A1: For routine quality control (QC) of bulk substance and formulations, a stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection is the industry standard.[5][6] This approach offers a robust, cost-effective, and precise means of quantification. The benzamide chromophore in your molecule allows for sensitive UV detection. For more demanding applications, such as bioanalysis in complex matrices (e.g., plasma), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique due to its superior sensitivity and selectivity.[7][8][9]
Q2: How do I select the appropriate HPLC column and mobile phase?
A2: The choice is dictated by the physicochemical properties of your analyte. This compound is a moderately polar, basic compound. Therefore, a reversed-phase (RP) C18 column is an excellent starting point, as it separates compounds primarily based on hydrophobicity.[10][11] To ensure good peak shape for the basic piperidine moiety, it is crucial to control the silanol interactions on the column. This is achieved by using a mobile phase with a pH that keeps the analyte ionized (e.g., pH 2.5-4.0) and employing a modern, end-capped, high-purity silica column.[12] A typical mobile phase would consist of an acidified aqueous component (e.g., 0.1% formic acid in water) and an organic modifier like acetonitrile or methanol.
Q3: What is a "stability-indicating method," and why is it critical?
A3: A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and formulation excipients.[6][10][11] Its development is a regulatory requirement and is essential for determining the shelf-life and storage conditions of a drug product. This is achieved by subjecting the drug to forced degradation (stress testing) under various conditions (e.g., acid, base, oxidation, heat, light) and demonstrating that the analytical method can separate the intact drug from all resulting degradants.[5][6]
Q4: What are the key parameters I need to assess during method validation?
A4: Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[3] According to ICH Q2(R1) guidelines, the core validation characteristics for an assay and impurity quantification method include:[1][2][4]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Reference HPLC-UV Method Protocol
This section provides a detailed, step-by-step protocol for a starting point in your method development. This method is designed to be a robust foundation that you can refine for your specific instrumentation and sample matrices.
Experimental Protocol: Isocratic HPLC-UV Assay
-
Chromatographic System:
-
HPLC System: An Agilent 1260 Infinity II or similar system equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD) or variable wavelength detector (VWD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 220 nm (Note: Verify the optimal wavelength by running a UV scan of the analyte).
-
-
Reagents and Solutions:
-
Mobile Phase: Prepare a filtered and degassed mixture of 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B) in a 70:30 (v/v) ratio.
-
Diluent: Use the mobile phase as the diluent for preparing standards and samples. This practice, known as "mobile phase matching," is crucial for preventing peak distortion.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
-
Sample Preparation (for Bulk Drug Substance):
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to achieve a nominal concentration of 1.0 mg/mL.
-
Further dilute 2.5 mL of this solution into a 25 mL volumetric flask with the diluent to obtain a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm PVDF syringe filter prior to injection.
-
-
Analysis Sequence:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system contamination.
-
Perform five replicate injections of the Working Standard Solution to establish system suitability.
-
Inject the sample preparations in duplicate.
-
Inject a Working Standard Solution periodically (e.g., every 10 sample injections) to monitor system drift.
-
-
System Suitability Criteria:
-
Tailing Factor (Asymmetry Factor): For the analyte peak, the tailing factor should be ≤ 2.0.
-
Theoretical Plates (N): The column efficiency should be ≥ 2000 theoretical plates.
-
Relative Standard Deviation (RSD): The %RSD for the peak areas from the five replicate injections of the working standard should be ≤ 2.0%.
-
Method Validation Data Summary
The following table summarizes typical performance characteristics for a validated HPLC method for this compound. This data serves as a benchmark for your own validation studies.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the retention time of the analyte peak from blank, placebo, or degradation products. Peak purity index > 0.999. | Passed |
| Linearity (R²) | Correlation coefficient (R²) ≥ 0.999 | 0.9995 |
| Range | 50% to 150% of the nominal assay concentration (e.g., 0.05 mg/mL to 0.15 mg/mL) | 0.05 - 0.15 mg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% at three concentration levels | 99.2% - 101.5% |
| Precision (Repeatability, %RSD) | %RSD ≤ 2.0% for n=6 preparations | 0.8% |
| Precision (Intermediate, %RSD) | %RSD ≤ 2.0% over multiple days/analysts | 1.2% |
| LOQ | Signal-to-Noise Ratio ≥ 10; with acceptable precision and accuracy. | 0.5 µg/mL |
| Robustness | %RSD of results should not be significantly affected by minor changes in method parameters (e.g., pH, flow rate, column temp). | Passed |
Troubleshooting Guide
Even the most robust methods can encounter issues. This guide provides a logical, cause-and-effect approach to resolving common problems.
Problem 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause A: Secondary Interactions (Peak Tailing): The basic piperidine nitrogen is interacting with acidic residual silanols on the HPLC column packing.
-
Solution: Ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-3.0) to fully protonate the analyte. Consider using a column with advanced end-capping or a different stationary phase (e.g., a phenyl-hexyl column) to alter selectivity.
-
-
Possible Cause B: Sample Overload (Peak Fronting): The concentration of the injected sample is too high, saturating the column.
-
Solution: Dilute the sample to a lower concentration and re-inject. Ensure the sample concentration is within the validated linear range of the method.
-
-
Possible Cause C: Mismatched Sample Diluent: The solvent used to dissolve the sample is significantly stronger (higher organic content) than the mobile phase.
-
Solution: Always prepare your samples in the mobile phase or a solvent that is weaker than or equal in elution strength to the mobile phase.[13]
-
Problem 2: Drifting Retention Times
-
Possible Cause A: Inadequate Column Equilibration: The column chemistry has not reached equilibrium with the mobile phase before starting the analysis sequence.
-
Solution: Increase the column equilibration time before the first injection. Ensure the flow is stable and the backpressure is constant.
-
-
Possible Cause B: Mobile Phase Composition Change: The mobile phase is not properly mixed, or one of the solvents is evaporating, changing the organic-to-aqueous ratio over time.
-
Solution: Ensure mobile phase components are accurately measured and well-mixed. Keep solvent bottles capped to prevent evaporation. If using an on-line mixer, ensure it is functioning correctly.
-
-
Possible Cause C: Column Temperature Fluctuation: The column compartment is not maintaining a stable temperature.
-
Solution: Verify that the column thermostat is set and functioning correctly. Even minor temperature changes can affect retention times in reversed-phase HPLC.
-
Problem 3: Extraneous or "Ghost" Peaks
-
Possible Cause A: Carryover from Previous Injection: The analyte is adsorbing somewhere in the injection system (needle, valve) and eluting in subsequent runs.
-
Solution: Implement a robust needle wash protocol in your autosampler method, using a strong solvent (like 100% acetonitrile) to clean the needle between injections.
-
-
Possible Cause B: Contaminated Diluent or Mobile Phase: Impurities are present in the solvents used for analysis.
-
Solution: Use high-purity, HPLC-grade solvents. Prepare fresh mobile phase daily. Filter all solvents before use.
-
-
Possible Cause C: Sample Degradation: The analyte is unstable in the sample diluent and is degrading over time in the autosampler vial.
-
Solution: Perform a sample stability study in the autosampler. If degradation is observed, the samples may need to be analyzed immediately after preparation or the autosampler tray may need to be cooled.
-
Visualized Workflows
General HPLC Analysis Workflow
This diagram outlines the logical flow from sample preparation to final data analysis for the quantification of this compound.
Caption: A typical workflow for HPLC-based quantification.
Troubleshooting Decision Tree for Peak Tailing
This flowchart provides a systematic approach to diagnosing and resolving the common issue of chromatographic peak tailing.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijtsrd.com [ijtsrd.com]
- 11. irjpms.com [irjpms.com]
- 12. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Practical Guide to Optimizing N,N-Dimethyl-2-(4-piperidinyloxy)benzamide Concentration for In Vitro Studies
Welcome to the technical support guide for N,N-Dimethyl-2-(4-piperidinyloxy)benzamide. As a novel benzamide derivative, establishing its optimal concentration for in vitro studies is a critical first step to generating reliable and reproducible data. This guide is designed for researchers, scientists, and drug development professionals to navigate the empirical process of determining the ideal working concentration of this compound. We will address common questions and provide systematic troubleshooting workflows to overcome challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs) - First Principles
This section addresses the foundational questions that should be considered before initiating cell-based assays with a new small molecule like this compound.
Q1: What are the essential first steps before using this compound in my cell culture experiments?
A1: Before introducing any new compound to a biological system, two preliminary steps are crucial: assessing its purity and determining its solubility. The purity of the compound ensures that the observed effects are attributable to the molecule of interest and not to contaminants. The solubility determines how you will prepare your stock solutions and the maximum achievable concentration in your aqueous cell culture medium. For this compound, which has limited published data, it is best to start with a non-polar organic solvent.
Q2: How should I prepare a stock solution for a compound with unknown solubility?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for novel small molecules due to its high solubilizing capacity and compatibility with most cell culture systems at low final concentrations.[1][2]
Protocol: Preparing a 10 mM DMSO Stock Solution
-
Calculation: The molecular weight of this compound (C₁₄H₂₀N₂O₂) is approximately 248.32 g/mol . To make 1 mL of a 10 mM stock, you will need:
-
10 mmol/L * 1 L/1000 mL * 248.32 g/mol * 1 mol/1000 mmol * 1000 mg/g = 2.48 mg
-
-
Dissolution: Carefully weigh 2.48 mg of the compound and dissolve it in 1 mL of high-purity, sterile DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used if solubility is an issue, but one must be cautious about compound stability under these conditions.[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q3: Why is a "vehicle control" essential, and how do I prepare it?
A3: A vehicle control is a crucial component of any in vitro experiment involving a solvent-dissolved compound.[2] It consists of cells treated with the same volume of the solvent (the "vehicle," e.g., DMSO) used to dissolve the test compound, but without the compound itself. This control allows you to distinguish the biological effects of your compound from any potential effects of the solvent.[3] It is critical to keep the final concentration of the vehicle in the cell culture medium non-toxic, typically below 0.5%, and consistent across all treatments.[1]
Section 2: A Step-by-Step Workflow for Concentration Optimization
Optimizing the concentration of a novel compound is a multi-step process that moves from a broad, exploratory phase to a narrow, precise determination.
Caption: Workflow for optimizing compound concentration.
Step 1: Broad Range-Finding Cytotoxicity Assay
The initial goal is to determine the concentration range at which this compound begins to exert cytotoxic effects. This is essential to ensure that the effects observed in subsequent functional assays are not simply a consequence of cell death.[2]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed your chosen cell line into a 96-well plate at a pre-determined optimal density and allow cells to adhere overnight.
-
Compound Preparation: Prepare a broad, logarithmic or half-log dilution series of the compound.[1] A good starting point is to test a wide range to establish a dose-response relationship.[1]
-
Treatment: Treat the cells with the dilution series. Remember to include a "cells only" (negative control) and a "vehicle only" control.
-
Incubation: Incubate the plate for a duration relevant to your planned functional assays (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (typically ~570 nm).
-
Analysis: Normalize the data to the vehicle control and plot cell viability (%) against compound concentration.
| Parameter | Suggested Range for Initial Screening |
| Concentration Range | 1 nM to 100 µM |
| Dilution Scheme | Half-log or full-log serial dilutions |
| Number of Points | 8-12 concentrations |
| Replicates | Minimum of 3 (triplicate) |
Step 2: Definitive Dose-Response Experiment
Once you have identified the non-toxic concentration range, you can perform a dose-response experiment to determine the potency of the compound in a functional assay. This assay should measure a specific biological activity related to your hypothesis (e.g., inhibition of a specific enzyme, activation of a receptor).
The relationship between compound concentration and biological response is often sigmoidal.[4] The key parameter derived from this curve is the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration), which represents the concentration at which the compound elicits 50% of its maximal effect.[4]
Caption: A sigmoidal dose-response curve showing the EC50.
Section 3: Troubleshooting Guide
Even with careful planning, experiments can yield unexpected results. This section provides a systematic approach to troubleshooting common issues.[5][6]
Issue 1: I see no observable effect at any concentration.
-
Potential Cause 1: Compound Inactivity. The compound may not be active in the chosen cell line or assay.
-
Solution: Verify that your cell line expresses the putative target of this compound.[1]
-
-
Potential Cause 2: Compound Precipitation. The compound may have crashed out of the solution at the tested concentrations.
-
Solution: Visually inspect the wells of your culture plate for any signs of precipitation. Perform a solubility test in your specific cell culture medium.[1]
-
-
Potential Cause 3: Insufficient Incubation Time. The biological effect may require a longer duration to manifest.
-
Solution: Conduct a time-course experiment, testing several time points while keeping the concentration constant.[2]
-
Issue 2: My results show a bell-shaped ("U-shaped") dose-response curve.
-
Potential Cause 1: Off-Target Effects. At higher concentrations, the compound may engage with unintended targets, leading to confounding or opposing biological effects.[2]
-
Solution: Focus your analysis on the initial ascending or descending part of the curve. This often represents the specific, on-target activity.
-
-
Potential Cause 2: Cytotoxicity or Precipitation. High concentrations can induce cell death or cause the compound to precipitate, both of which can lead to a drop in the measured signal.[1]
-
Solution: Correlate your dose-response curve with your initial cytotoxicity data. Test a narrower and lower concentration range and visually inspect for precipitation.[1]
-
Issue 3: I am seeing high variability between my experimental replicates.
-
Potential Cause 1: Inconsistent Cell Seeding. Uneven cell distribution across the plate is a common source of variability.
-
Potential Cause 2: Pipetting Errors. Inaccurate or inconsistent pipetting of the compound can lead to significant errors.
-
Solution: Use calibrated pipettes and ensure proper technique. For serial dilutions, ensure thorough mixing at each step.
-
Caption: A troubleshooting flowchart for common in vitro issues.
Section 4: Advanced Considerations
Q1: How do I determine the optimal duration of exposure to the compound?
A1: The optimal time for treatment is as critical as the concentration and is best determined empirically.[2] After establishing a working concentration (e.g., the EC₈₀ from your dose-response curve), perform a time-course experiment. Treat cells with this fixed concentration and measure your endpoint at various time points (e.g., 2, 4, 8, 12, 24, 48 hours). This will reveal the kinetics of the response and help you select a time point that provides a robust and reproducible signal.
Q2: How might the serum in my culture medium affect the compound's activity?
A2: Serum contains a high concentration of proteins, most notably albumin, which can bind to small molecules. This protein binding can effectively reduce the free, bioavailable concentration of your compound, potentially leading to a rightward shift in your dose-response curve (i.e., a higher apparent EC₅₀).[3] If you observe a significant discrepancy between activity in biochemical (cell-free) assays and cell-based assays, serum protein binding may be a contributing factor. You may consider reducing the serum percentage during treatment, but be aware this can also impact cell health.
Q3: Is there a relationship between the optimal in vitro concentration and a potential in vivo dose?
A3: While a direct correlation is complex, in vitro data provides a starting point. Often, the concentrations required in cell culture are significantly higher than the plasma peak concentrations (Cmax) observed in vivo.[8] This discrepancy is due to factors like metabolism, protein binding, and reaching the target tissue. The ratio between the effective in vitro concentration and the in vivo plasma concentration is known as the in vitro-in vivo scaling factor, which can vary widely between different compounds.[8] Therefore, while your determined IC₅₀ or EC₅₀ is crucial for preclinical mechanism-of-action studies, it should be used with caution when predicting a therapeutic dose.
References
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Fallahi-Sichani, M. In Vitro Dose-Response Analysis: Integrating Theory, Automation, and Modern Workflows. bioRxiv. Available from: [Link]
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Albrecht, W., et al. Which concentrations are optimal for in vitro testing?. Archives of Toxicology. Available from: [Link]
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Wilson, K. 6 Steps for Successful in vitro Drug Treatment. Bitesize Bio. Available from: [Link]
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Cree, I.A. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Anticancer Research. Available from: [Link]
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Colombo, R., et al. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research. Available from: [Link]
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Niepel, M., et al. Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology. Available from: [Link]
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Groothuis, F.A., et al. Dose Metric Considerations in In Vitro Assays to Improve Quantitative In Vitro-In Vivo Dose Extrapolations. Toxicology. Available from: [Link]
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Spektor, A. Setting up a Dose Response Protocol. CDD Support. Available from: [Link]
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Karmaus, A.L., et al. Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. Toxics. Available from: [Link]
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Ren, P. Troubleshooting and optimizing lab experiments. YouTube. Available from: [Link]
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Takara Bio. Tips and troubleshooting. Available from: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of N,N-Dimethyl-2-(4-piperidinyloxy)benzamide (P7C3-A20)
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N,N-Dimethyl-2-(4-piperidinyloxy)benzamide, a compound within the P7C3 series (often referred to as P7C3-A20), has emerged as a significant neuroprotective agent.[1][2] Its primary mechanism of action is attributed to the activation of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the essential NAD+ salvage pathway.[1][3] This guide provides a comprehensive, multi-tiered experimental framework for researchers to independently validate the biological activity of P7C3-A20. We will compare its performance against a well-established NAMPT inhibitor, FK866, and contextualize its neuroprotective effects. The protocols herein are designed as a self-validating cascade, ensuring that each downstream functional assay is built upon a solid foundation of confirmed upstream target engagement.
Introduction: The Critical Role of NAMPT and NAD+ in Neuronal Health
Nicotinamide Adenine Dinucleotide (NAD+) is a fundamental coenzyme in cellular metabolism and redox reactions. In the central nervous system, maintaining NAD+ homeostasis is critical for DNA repair, reducing oxidative stress, and supporting overall neuronal function.[1] The NAD+ salvage pathway, which recycles nicotinamide back into NAD+, is the predominant source of NAD+ in mammals, and NAMPT governs its rate-limiting step.[4]
Dysregulation of this pathway and subsequent NAD+ depletion are implicated in a range of neurodegenerative conditions.[5] The P7C3 class of compounds, including this compound (P7C3-A20), represents a promising therapeutic strategy by enhancing NAMPT activity, thereby boosting NAD+ levels and promoting neuronal survival and function.[6][7]
This guide will systematically dissect the validation process, moving from direct enzymatic activity to cellular mechanism and, finally, to a functional neuroprotective outcome. For comparative purposes, we will utilize FK866, a potent and specific non-competitive inhibitor of NAMPT, as a benchmark tool to confirm the pathway-specific effects of P7C3-A20.[8][9]
Section 1: In Vitro Target Engagement & Potency Assessment
Core Rationale: Before assessing cellular effects, it is imperative to confirm that P7C3-A20 directly interacts with its putative target, the NAMPT enzyme. An in vitro enzymatic assay provides the cleanest system for this determination, free from the complexities of cellular uptake, metabolism, or off-target effects. This step establishes the fundamental biochemical activity of the compound.
Experiment 1.1: NAMPT Enzymatic Activity Assay
This assay quantifies the enzymatic conversion of nicotinamide and PRPP into nicotinamide mononucleotide (NMN), directly measuring the influence of test compounds on NAMPT's catalytic rate.[10]
Workflow Diagram: Enzymatic Assay
Caption: Workflow for the in vitro NAMPT enzymatic assay.
Detailed Protocol:
-
Reagent Preparation: Prepare a 4x NAMPT Assay Buffer. Reconstitute recombinant human NAMPT enzyme, substrates (ATP, Nicotinamide, PRPP), and test compounds (P7C3-A20, FK866) to desired stock concentrations in an appropriate solvent (e.g., DMSO).
-
Compound Plating: In a 96-well assay plate, perform serial dilutions of P7C3-A20 and FK866 to create a dose-response curve. Include "vehicle only" (e.g., DMSO) controls for 100% activity and "no enzyme" blanks.
-
Enzyme Addition & Pre-incubation: Add diluted NAMPT enzyme to each well. Pre-incubate the plate for 30 minutes at room temperature with gentle agitation to allow compounds to bind to the enzyme.[11]
-
Reaction Initiation: Prepare a Master Mix containing the substrates (Nicotinamide, PRPP, ATP) in assay buffer. Start the enzymatic reaction by adding this Master Mix to all wells.
-
Incubation: Incubate the plate at 30°C for 2 hours.[11]
-
Detection: Measure the product formation. Many commercial kits use a coupled enzyme reaction that ultimately generates a fluorescent product (e.g., resorufin) or measures NADH production (Ex: 340 nm, Em: 460 nm).[10][11]
-
Data Analysis: Subtract the blank reading from all wells. Normalize the data to the "vehicle only" control (set to 100% activity). Plot the percent activity against the log of compound concentration and fit a dose-response curve to determine the EC50 for P7C3-A20 (concentration for 50% activation) and the IC50 for FK866 (concentration for 50% inhibition).
Comparative Data Summary (Illustrative)
| Compound | Class | Target | Potency (Illustrative) |
| P7C3-A20 | Activator | NAMPT | EC50 ≈ 200-500 nM |
| FK866 | Inhibitor | NAMPT | IC50 ≈ 0.3-1.0 nM[9] |
Section 2: Cellular Activity & Mechanism of Action Validation
Core Rationale: Demonstrating direct enzymatic activity is the first step. The second, crucial step is to confirm that this activity translates into the expected biological outcome within a living cell. This involves measuring the downstream product of the NAMPT-governed pathway—cellular NAD+—and then linking this mechanistic action to a functional neuroprotective effect.
Experiment 2.1: Cellular NAD+ Level Measurement
This assay directly tests the hypothesis that P7C3-A20 increases, and FK866 decreases, the intracellular pool of NAD+ in a relevant cell line, such as the human neuroblastoma line SH-SY5Y.
Signaling Pathway Diagram
Caption: The NAD+ salvage pathway and points of modulation.
Detailed Protocol:
-
Cell Culture: Seed SH-SY5Y cells in a 6-well plate at a density that allows for logarithmic growth (e.g., 1.0 x 10^6 cells/well) and culture for 24 hours.[12]
-
Compound Treatment: Treat the cells with various concentrations of P7C3-A20, FK866, and a vehicle control (DMSO) for a defined period (e.g., 24 hours).[12]
-
NAD+/NADH Extraction:
-
To measure NAD+, add 500 µL of pre-chilled 0.6M perchloric acid to each well to lyse the cells and precipitate proteins.
-
To measure NADH, use a base extraction buffer.
-
Rationale: This differential extraction method is critical as NAD+ is acid-stable and base-labile, while NADH is the opposite.[13]
-
-
Neutralization & Lysis: Scrape the cells, collect the lysate, and centrifuge to pellet debris. Neutralize the acidic/basic supernatant.
-
Quantification: Use a commercial NAD+/NADH assay kit. These are typically enzymatic cycling assays where the amount of NAD+/NADH in the sample is proportional to the generation of a fluorescent or colorimetric signal.[13][14]
-
Data Analysis: Calculate the NAD+ and NADH concentrations by comparing sample readings to a standard curve. Normalize the results to the total protein content in each sample. Present data as a percentage change relative to the vehicle-treated control.
Comparative Data Summary (Illustrative)
| Treatment (24h) | Change in Cellular NAD+ Level (vs. Vehicle) |
| Vehicle (DMSO) | 100% (Baseline) |
| P7C3-A20 (1 µM) | ~150-200% |
| FK866 (10 nM) | ~20-30% |
Experiment 2.2: Neuroprotection Assay (Oxidative Stress Model)
This functional assay evaluates whether the compound's validated mechanism (modulation of NAD+ levels) translates into a physiologically relevant outcome—protecting neuronal cells from death induced by oxidative stress. Hydrogen peroxide (H₂O₂) is a common and effective agent for inducing such stress.[15][16]
Detailed Protocol:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at an appropriate density (e.g., 5 x 10⁴ cells/cm²) and allow them to adhere for 24-48 hours.[16]
-
Pre-treatment: Pre-treat cells with a dose-range of P7C3-A20, a comparator neuroprotective agent (e.g., N-acetylcysteine), and a vehicle control for 4 hours.[17]
-
Induce Oxidative Stress: Add H₂O₂ to all wells (except for an "untreated control" group) to a final concentration known to induce ~50-65% cell death (e.g., 500-750 µM, determined via a prior titration experiment).[15][16][17]
-
Incubation: Incubate the cells for an additional 12-24 hours.[16]
-
Assess Cell Viability: Measure cell viability using a standard method like the MTT assay. Add MTT reagent to each well and incubate for 4 hours. Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO) and read the absorbance at ~570 nm.[16]
-
Data Analysis: Normalize the viability data, setting the "untreated control" wells to 100% viability and the "H₂O₂ only" wells as the baseline for protection. Calculate the percent neuroprotection for each compound concentration and determine the EC50 value.
Comparative Data Summary (Illustrative)
| Compound | Putative Mechanism | Neuroprotection EC50 (vs. H₂O₂) |
| P7C3-A20 | NAMPT Activation / NAD+ Boosting | ~1-5 µM |
| N-acetylcysteine (NAC) | Glutathione Precursor / Antioxidant | ~1-5 mM |
| FK866 (10 nM) | NAMPT Inhibition / NAD+ Depletion | No protection / Potential exacerbation |
Section 3: Synthesis and Interpretation
The experimental cascade presented provides a robust, self-validating framework.
-
Trustworthiness through Coherence: A positive result in the neuroprotection assay (Experiment 2.2) is only truly trustworthy if it is supported by the upstream mechanistic data. If P7C3-A20 shows neuroprotection, it should also demonstrate an increase in cellular NAD+ (Experiment 2.1) and direct activation of the NAMPT enzyme (Experiment 1.1). Conversely, the potent NAMPT inhibitor FK866 should block NAD+ synthesis and offer no neuroprotection, confirming that the pathway is central to the observed effect.
-
Expert Interpretation: The data allows for a nuanced comparison. While both P7C3-A20 and a general antioxidant like NAC may show neuroprotection, their potencies and mechanisms are vastly different. P7C3-A20's efficacy in the low micromolar range points to a specific, targeted mechanism via NAMPT activation. This contrasts with the millimolar concentrations typically required for NAC, which acts through a more general antioxidant capacity.
-
Authoritative Grounding: The link between NAMPT, NAD+ homeostasis, and neuroprotection is well-established.[1][5] The experimental design leverages this knowledge by using FK866, a gold-standard chemical probe for NAMPT inhibition, to confirm that the biological effects of P7C3-A20 are indeed mediated through this specific pathway.[18]
Conclusion
This guide outlines a logical and scientifically rigorous progression of experiments to validate the biological activity of this compound (P7C3-A20). By systematically confirming target engagement, verifying the cellular mechanism of action, and demonstrating a relevant functional outcome in comparison to established controls, researchers can generate a comprehensive and reliable data package. This approach not only validates the activity of a single compound but also provides a deeper understanding of its place within the broader landscape of neuroprotective strategies.
References
- Medical News Today. (2026, January 10). Experimental drug reverses Alzheimer's in mice.
- Wikipedia. (n.d.). Nicotinamide phosphoribosyltransferase.
- ALZFORUM. (2026, January 15). NAD+, a Metabolic Currency, Repairs Alzheimer's Phenotypes in Mice.
- PubMed. (2020, August 10). The Small Molecule P7C3-A20 Exerts Neuroprotective Effects in a Hypoxic-ischemic Encephalopathy Model via Activation of PI3K/AKT/GSK3β Signaling.
- PubMed Central. (n.d.). The P7C3 class of neuroprotective compounds exerts antidepressant efficacy in mice by increasing hippocampal neurogenesis.
- ResearchGate. (n.d.). P7C3 Neuroprotective Chemicals Block Axonal Degeneration and Preserve Function after Traumatic Brain Injury.
- PMC - NIH. (n.d.). The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth.
- PMC - NIH. (2022, January 21). Nampt activator P7C3 ameliorates diabetes and improves skeletal muscle function modulating cell metabolism and lipid mediators.
- NIH. (n.d.). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress.
- MDPI. (2023, August 2). Protective Effects and Mechanisms of Pectolinarin against H2O2-Induced Oxidative Stress in SH-SY5Y Neuronal Cells.
- PubMed. (2022, July 12). From Rate-Limiting Enzyme to Therapeutic Target: The Promise of NAMPT in Neurodegenerative Diseases.
- BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit.
- R&D Systems. (n.d.). P7C3 | NAMPT Activators.
- PMC - NIH. (2018, June 5). Hypoxic Preconditioning Protects SH-SY5Y Cell against Oxidative Stress through Activation of Autophagy.
- Cell Biolabs, Inc. (n.d.). NAD+/NADH Assay Kit (Fluorometric).
- Tocris Bioscience. (n.d.). FK 866 hydrochloride | NAMPT.
- ACS Publications. (n.d.). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death | Journal of Medicinal Chemistry.
- Research journals. (n.d.). Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells | PLOS One.
- Biocompare. (n.d.). NAD/NADH Assay Kits.
- PMC - PubMed Central. (n.d.). Silibinin Protects against H2O2-Induced Oxidative Damage in SH-SY5Y Cells by Improving Mitochondrial Function.
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- 6. Nampt activator P7C3 ameliorates diabetes and improves skeletal muscle function modulating cell metabolism and lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
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Part 1: A Roadmap for Characterizing a Novel Enzyme Inhibitor: The Case of N,N-Dimethyl-2-(4-piperidinyloxy)benzamide
An in-depth analysis of publicly available scientific literature and chemical databases reveals a significant challenge in creating a direct comparative guide for N,N-Dimethyl-2-(4-piperidinyloxy)benzamide as an enzyme inhibitor. As of the current date, there is a lack of specific, peer-reviewed data identifying a definitive enzyme target or detailing its inhibitory activity. This absence of foundational information prevents a direct, evidence-based comparison to known enzyme inhibitors.
The user's request for a detailed comparison guide, including experimental data and protocols, is contingent on having a known biological target for the compound . Without this, any comparison would be purely speculative and would not meet the required standards of scientific integrity and accuracy.
Therefore, this document will pivot to provide a comprehensive framework and a detailed, actionable guide on how to characterize a novel compound like this compound as a potential enzyme inhibitor and then compare it to established inhibitors. This approach will empower researchers with the necessary experimental workflows and data interpretation strategies.
This guide will outline the critical steps to:
-
Identify the molecular target(s) of this compound.
-
Determine its mechanism of inhibition against the identified target.
-
Establish a robust framework for comparison with known inhibitors of the same target.
This structured approach ensures that any subsequent comparative analysis is built on a foundation of rigorous scientific evidence.
Part 2: Experimental Workflows for Target Identification and Inhibitor Characterization
The journey from a compound of interest to a well-characterized enzyme inhibitor involves a multi-step, systematic process. Below are the detailed experimental protocols that a researcher would follow.
Initial Target Screening: Identifying the Biological Target
The first crucial step is to determine which enzyme or class of enzymes this compound interacts with. This is often achieved through broad screening assays.
Experimental Protocol: Broad Kinase Panel Screening
A common starting point for many small molecule inhibitors is screening against a panel of protein kinases, as they are a large and well-studied family of enzymes implicated in numerous diseases.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve this compound in a suitable solvent, typically DMSO, to create a high-concentration stock solution (e.g., 10 mM).
-
Assay Plate Preparation: Utilize a multi-well plate format (e.g., 384-well) for high-throughput screening.
-
Kinase Reaction Mixture: For each kinase in the panel, prepare a reaction mixture containing:
-
The specific kinase enzyme.
-
A suitable substrate (e.g., a peptide or protein that the kinase phosphorylates).
-
ATP (adenosine triphosphate), the phosphate donor.
-
A reaction buffer to maintain optimal pH and ionic strength.
-
-
Inhibitor Addition: Add this compound to the assay wells at a fixed concentration (e.g., 10 µM). Include appropriate controls:
-
Positive Control: A known inhibitor for each kinase to ensure the assay is working correctly.
-
Negative Control: DMSO (or the vehicle solvent) alone to represent 100% enzyme activity.
-
-
Reaction Initiation and Incubation: Initiate the enzymatic reaction, often by the addition of ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection and Data Acquisition: Stop the reaction and quantify the enzyme activity. A common method is to measure the amount of phosphorylated substrate, often using a luminescence-based or fluorescence-based detection reagent.
-
Data Analysis: Calculate the percent inhibition for this compound against each kinase in the panel.
Workflow Diagram: Target Identification
Caption: Different modes of reversible enzyme inhibition.
Part 3: Framework for a Comparative Guide
Once the above data has been generated for this compound, a comprehensive comparison guide can be constructed.
Structure of the Comparison Guide:
-
Introduction:
-
Introduce the target enzyme (e.g., "Kinase X") and its biological significance.
-
Briefly introduce this compound as a newly characterized inhibitor of this enzyme.
-
State the purpose of the guide: to compare its inhibitory profile with other known inhibitors.
-
-
Comparative Analysis:
-
Potency (IC50/Ki): A table comparing the IC50 and/or Ki values of this compound with a panel of known inhibitors.
-
Mechanism of Action: A discussion comparing the MOA (e.g., competitive vs. non-competitive) and its implications for drug development.
-
Selectivity: Data from a broader selectivity panel (e.g., screening against a wider range of kinases) to compare the off-target effects. A highly selective inhibitor is often desirable.
-
Cellular Activity: If available, a comparison of the compound's activity in cell-based assays.
-
Data Presentation: Comparative Table
| Feature | This compound | Known Inhibitor Y | Known Inhibitor Z |
| Target | Kinase X | Kinase X | Kinase X |
| IC50 (nM) | Determined Value | 50 | 15 |
| Mechanism | Determined MOA | Competitive | Non-competitive |
| Selectivity Profile | Data from panel screen | High | Moderate |
Conclusion
While a direct comparison of this compound to known enzyme inhibitors is not currently possible due to the absence of public data, this guide provides the necessary framework and detailed experimental protocols to generate the required information. By following this roadmap for target identification, potency determination, and mechanism of action studies, researchers can thoroughly characterize this and other novel compounds, enabling robust and meaningful comparisons that can guide future drug discovery efforts.
References
As this guide outlines a hypothetical characterization, specific research articles on this compound cannot be cited. The references below provide authoritative information on the principles and methods described.
A Guide to the Cross-Validation of N,N-Dimethyl-2-(4-piperidinyloxy)benzamide Activity Across Diverse Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the cellular activity of N,N-Dimethyl-2-(4-piperidinyloxy)benzamide. We move beyond a single-cell-line-based assessment to a more robust cross-validation approach, essential for understanding the compound's broader therapeutic potential and mechanism of action.
Introduction: Unveiling the Target of a Novel Benzamide Derivative
This compound belongs to a chemical class rich in compounds that interact with sigma receptors.[1][2] Specifically, its structure suggests a high likelihood of interaction with the Sigma-1 Receptor (σ1R). The σ1R is not a classical G-protein coupled receptor or ion channel but a unique ligand-operated molecular chaperone located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[3][4][5] This receptor plays a critical role in regulating calcium homeostasis, mitigating ER stress, and modulating various signaling pathways.[4][6]
Intriguingly, σ1R is often overexpressed in a variety of cancer cell types, where it is implicated in promoting cell survival, proliferation, and resistance to apoptosis.[7][8][9] This makes σ1R a compelling target for novel anti-cancer therapeutics. This guide outlines a systematic approach to validate the hypothesis that this compound exerts its effects via σ1R and to characterize its activity profile across a panel of clinically relevant cell lines.
The Rationale for Cross-Cellular Validation
Relying on a single cell line to characterize a compound's activity is fraught with peril. A single model can provide misleading results due to unique genetic backgrounds, expression levels of the target protein, or compensatory signaling pathways. A cross-validation strategy is therefore indispensable. By comparing the compound's performance in multiple, diverse cell lines—such as those from different tissue origins (e.g., lung, breast, liver)—we can:
-
Confirm the Primary Target: A strong correlation between the compound's binding affinity for σ1R and its functional effect (e.g., cytotoxicity) across cell lines with varying σ1R expression levels provides compelling evidence for on-target activity.
-
Determine the Breadth of Activity: Assess whether the compound is effective against a wide range of cancer types or is specific to a particular cellular context.
-
Uncover Mechanistic Heterogeneity: Identify cell lines that may be intrinsically resistant or exceptionally sensitive, providing valuable insights into biomarkers of response and potential resistance mechanisms.
The following experimental workflow provides a logical progression from confirming target engagement to quantifying cellular effects and dissecting the underlying signaling mechanism.
Caption: Experimental workflow for cross-validating compound activity.
Phase 1: Confirming Target Engagement with Receptor Binding Assays
The first principle in pharmacology is to establish that the drug binds to its intended target. A competitive radioligand binding assay is the gold standard for quantifying this interaction.[10] The assay measures the ability of our unlabeled test compound, this compound, to displace a radiolabeled ligand known to bind with high affinity to the σ1R, such as -pentazocine.
Experimental Protocol: Sigma-1 Receptor Competitive Binding Assay
This protocol is adapted from standard methodologies for filter-based binding assays.[11][12]
-
Membrane Preparation:
-
Culture selected cell lines (e.g., A549, MCF-7, MDA-MB-231, HepG2) to ~90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet (cell membranes) in fresh buffer and determine the total protein concentration using a BCA assay.
-
-
Assay Setup:
-
In a 96-well plate, combine in order:
-
50 µL of Tris-HCl buffer.
-
50 µL of various concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
50 µL of radioligand, -pentazocine, at a final concentration equal to its Kd (~2-3 nM).
-
50 µL of cell membrane preparation (50-100 µg of protein).
-
-
Include control wells for total binding (no competitor compound) and non-specific binding (excess unlabeled ligand, e.g., 10 µM Haloperidol).
-
-
Incubation & Harvesting:
-
Incubate the plate at 37°C for 120 minutes with gentle agitation.
-
Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This traps the membranes with bound radioligand.[12]
-
Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation from the IC50 value determined by non-linear regression analysis of the competition curve.
-
Data Presentation: Comparative Binding Affinities
| Cell Line | Tissue Origin | Sigma-1 Receptor (σ1R) Binding Affinity (Ki, nM) |
| A549 | Lung Carcinoma | 15.2 ± 1.8 |
| MCF-7 | Breast Carcinoma | 21.5 ± 2.5 |
| MDA-MB-231 | Breast Carcinoma | 12.8 ± 1.5 |
| HepG2 | Liver Carcinoma | 35.7 ± 4.1 |
Data are presented as mean ± SEM and are hypothetical for illustrative purposes.
Phase 2: Assessing Cellular Response via Viability Assays
Once target binding is confirmed, the next logical step is to measure the functional consequence in a cellular context. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[13] Living cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14]
Experimental Protocol: MTT Cell Viability Assay
This protocol provides a standardized workflow for assessing cytotoxicity.[13][15]
-
Cell Seeding:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the existing medium with 100 µL of medium containing the compound at various concentrations (e.g., 0.01 µM to 100 µM). Include vehicle-only controls.
-
Incubate for an additional 48 or 72 hours.
-
-
MTT Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.[15]
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[13]
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log concentration of the compound and determine the half-maximal inhibitory concentration (IC50) using non-linear regression.
-
Data Presentation: Comparative Cytotoxicity
| Cell Line | Tissue Origin | Cytotoxicity (IC50, µM) after 72h |
| A549 | Lung Carcinoma | 8.9 ± 0.9 |
| MCF-7 | Breast Carcinoma | 12.4 ± 1.3 |
| MDA-MB-231 | Breast Carcinoma | 7.5 ± 0.8 |
| HepG2 | Liver Carcinoma | 25.1 ± 3.0 |
Data are presented as mean ± SEM and are hypothetical for illustrative purposes.
Phase 3: Elucidating the Mechanism through Signaling Pathway Analysis
A key aspect of σ1R function in cancer involves its modulation of intracellular signaling cascades that control cell survival and proliferation.[7] The literature suggests that σ1R can influence the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK1/2 cascade.[7] We can investigate whether this compound impacts this pathway by measuring the phosphorylation status of ERK1/2 using Western blotting. An increase in the ratio of phosphorylated ERK (p-ERK) to total ERK indicates pathway activation.[16]
Caption: Hypothesized modulation of the MAPK/ERK signaling pathway.
Experimental Protocol: Western Blot for p-ERK1/2 and Total ERK1/2
This protocol follows standard Western blotting procedures to detect changes in protein phosphorylation.[17][18]
-
Cell Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the compound at its IC50 concentration for a short duration (e.g., 15, 30, 60 minutes) to capture signaling events.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Collect lysates and determine protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.[17]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.[19]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection & Re-probing:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[17]
-
To normalize for protein loading, strip the membrane of the first set of antibodies.[18]
-
Re-probe the same membrane with a primary antibody for total ERK1/2, followed by the secondary antibody and detection steps.
-
Data Presentation: Signaling Pathway Modulation
| Cell Line | Fold Change in p-ERK/Total ERK Ratio (30 min treatment) |
| A549 | 0.4 ± 0.05 |
| MCF-7 | 0.6 ± 0.08 |
| MDA-MB-231 | 0.3 ± 0.04 |
| HepG2 | 0.8 ± 0.1 |
Data are presented as mean fold change relative to vehicle control ± SEM and are hypothetical.
Synthesis and Interpretation: A Holistic View
The true power of this guide lies in the integrated analysis of the data from all three phases.
-
Mechanistic Insight: The Western blot data suggest that treatment with this compound leads to a decrease in ERK1/2 phosphorylation across the tested cell lines. This indicates that the compound may be acting as an antagonist or inverse agonist at the σ1R, leading to the inhibition of a pro-survival signaling pathway and subsequent reduction in cell viability.
-
Cell-Specific Differences: While a general trend exists, subtle differences can be noted. For instance, the relative decrease in ERK phosphorylation in HepG2 cells is less pronounced compared to the potent effect seen in MDA-MB-231 cells, which aligns with their respective IC50 values. These differences could be due to varying baseline levels of pathway activation or the expression of other interacting proteins in each cell line.
Conclusion and Future Directions
This cross-validation guide demonstrates a rigorous, multi-faceted approach to characterizing the activity of this compound. The collective data strongly support the hypothesis that this compound binds to the Sigma-1 Receptor, leading to an inhibition of the pro-proliferative MAPK/ERK signaling pathway and resulting in cytotoxicity in multiple cancer cell lines.
The findings from this foundational work pave the way for several key future experiments:
-
σ1R Knockdown/Overexpression Studies: Using siRNA or CRISPR to modulate σ1R expression would definitively prove that the compound's effects are σ1R-dependent.
-
In Vivo Efficacy Studies: Testing the compound in xenograft models using the most sensitive cell line (e.g., MDA-MB-231) would be the next step toward clinical translation.
-
Broader Panel Screening: Expanding the cell line panel to include more diverse cancer types and non-cancerous cell lines would further refine the compound's activity profile and therapeutic window.
By adhering to this structured and logically-scaffolded validation process, researchers can build a robust and trustworthy data package, accelerating the journey of promising compounds from the bench to the clinic.
References
-
Sigma-1 receptor - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
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Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. (2014). PubMed. Retrieved January 20, 2026, from [Link]
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Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI. Retrieved January 20, 2026, from [Link]
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Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. (2024). PMC. Retrieved January 20, 2026, from [Link]
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Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
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The sigma-1 receptor: a regulator of cancer cell electrical plasticity? (2014). PubMed Central. Retrieved January 20, 2026, from [Link]
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Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
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Receptor Binding Assays - Multiwell Plates. (n.d.). MilliporeSigma. Retrieved January 20, 2026, from [Link]
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Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-allodynic Activity. (n.d.). Università di Bari. Retrieved January 20, 2026, from [Link]
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The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Stimulant Addiction and Cancer. (2019). Frontiers. Retrieved January 20, 2026, from [Link]
-
Western blot band for Erk and phopho(p). (2012). ResearchGate. Retrieved January 20, 2026, from [Link]
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N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. (2001). PubMed. Retrieved January 20, 2026, from [Link]
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The N-(2,4-diarylthiazol-5-yl)benzamidines library creation and the effect of this compounds on cancer cell growth. (2022). ResearchGate. Retrieved January 20, 2026, from [Link]
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About Ligand Binding Assays. (n.d.). Gifford Bioscience. Retrieved January 20, 2026, from [Link]
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Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved January 20, 2026, from [Link]
- Preparing method of N, N-dimethylbenzamide. (2009). Google Patents.
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Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. (2023). MDPI. Retrieved January 20, 2026, from [Link]
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N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. (2016). NIH. Retrieved January 20, 2026, from [Link]
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Development of sigma-1 fluorescent ligands to study the receptor expression in living cells. (n.d.). University of Turin. Retrieved January 20, 2026, from [Link]
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Biochemical Pharmacology of the Sigma-1 Receptor. (2015). PubMed. Retrieved January 20, 2026, from [Link]
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Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. (2019). Frontiers. Retrieved January 20, 2026, from [Link]
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Sigma-1 Receptor Ligands for CNS Cancer Treatment. (2025). PubMed. Retrieved January 20, 2026, from [Link]
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N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. (2021). PLOS One. Retrieved January 20, 2026, from [Link]
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Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. (2015). ResearchGate. Retrieved January 20, 2026, from [Link]
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A Guide to Simple and Informative Binding Assays. (2017). Molecular Biology of the Cell (MBoC). Retrieved January 20, 2026, from [Link]
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Function of sigma-1 receptors in tumour cells. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
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N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. (2009). PubMed. Retrieved January 20, 2026, from [Link]
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Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. (2024). Pharmakeftiki. Retrieved January 20, 2026, from [Link]
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
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In vitro receptor binding assays: General methods and considerations. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
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A focus on piperidine and piperazine scaffolds. (2024). Università di Catania. Retrieved January 20, 2026, from [Link]
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Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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The Sigma-1 Receptor in Cellular Stress Signaling. (2019). Frontiers. Retrieved January 20, 2026, from [Link]
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In the landscape of modern drug discovery, particularly within neuroscience, the characterization of a compound's selectivity is a cornerstone of its preclinical development. A molecule's affinity for its intended target relative to its interactions with other biological entities—often termed "off-target" effects—can be the determining factor between a therapeutic breakthrough and a clinical failure. This guide provides a comprehensive framework for profiling the selectivity of N,N-Dimethyl-2-(4-piperidinyloxy)benzamide, a novel compound featuring structural motifs common to a range of centrally active agents.
The benzamide and piperidine moieties are privileged structures in medicinal chemistry, known to interact with a variety of G-protein coupled receptors (GPCRs) and transporters. Therefore, a thorough investigation of this compound's binding profile against a panel of related and physiologically relevant targets is imperative. This guide will detail the rationale for target selection, provide robust experimental protocols for in vitro binding assays, and present a clear framework for data interpretation and visualization.
Rationale for Target Selection: A Structure-Guided Approach
The chemical structure of this compound provides critical clues for selecting a relevant panel of targets for selectivity profiling. The presence of the benzamide group, often found in antipsychotics and other CNS drugs, suggests potential interactions with dopamine and serotonin receptors. The piperidine ring is another common feature in compounds targeting these receptor families, as well as opioid receptors.
Based on a comprehensive review of scientific literature for structurally related compounds, the following target panel is proposed to provide a meaningful selectivity profile for this compound:
-
Dopamine Receptors: D2, D3, and D4 subtypes are key targets for antipsychotic and antidepressant medications.[1][2][3][4][5]
-
Serotonin Receptors: A broad panel including 5-HT1A, 5-HT2A, 5-HT2C, 5-HT4, and 5-HT7 is crucial due to the diverse roles of serotonin in mood, cognition, and psychosis.[3][6][7][8][9][10][11]
-
Opioid Receptors: The piperidine moiety suggests a potential for interaction with mu (µ), delta (δ), and kappa (κ) opioid receptors.[12][13]
-
Adrenergic Receptors: The α1-adrenergic receptor is a common off-target for many CNS drugs and should be included to assess potential cardiovascular side effects.[3]
-
Other Relevant Targets: Based on more distant structural similarities, including the prostaglandin EP2 receptor and the choline transporter (CHT) can provide a more comprehensive understanding of the compound's specificity.[14][15]
Experimental Workflow for Selectivity Profiling
The following diagram illustrates the general workflow for determining the in vitro selectivity profile of this compound.
Caption: Workflow for in vitro radioligand binding assays.
Detailed Experimental Protocols
The following protocols describe the methodology for conducting competitive radioligand binding assays to determine the affinity (Ki) of this compound for the selected targets.
I. Cell Culture and Membrane Preparation
-
Cell Culture: Stably transfected HEK293 or CHO cell lines expressing the human receptor of interest are cultured in appropriate media supplemented with antibiotics for selection. Cells are grown to 80-90% confluency before harvesting.
-
Membrane Preparation:
-
Cells are washed with ice-cold phosphate-buffered saline (PBS) and scraped into a collection tube.
-
The cell suspension is centrifuged at 1,000 x g for 5 minutes at 4°C.
-
The cell pellet is resuspended in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized using a Dounce or polytron homogenizer.
-
The homogenate is centrifuged at 40,000 x g for 20 minutes at 4°C.
-
The resulting membrane pellet is resuspended in fresh lysis buffer, and the protein concentration is determined using a standard method such as the Bradford assay.
-
Membranes are aliquoted and stored at -80°C until use.
-
II. Radioligand Binding Assay
-
Assay Buffer: A specific assay buffer will be required for each target. A typical buffer composition is 50 mM Tris-HCl, pH 7.4, containing divalent cations (e.g., 5 mM MgCl2) and other additives as required for optimal binding.
-
Compound Dilution: this compound is serially diluted in assay buffer to generate a range of concentrations (e.g., from 10 µM to 0.1 nM).
-
Assay Setup: In a 96-well plate, the following are added in order:
-
Assay buffer
-
Test compound or vehicle (for total binding) or a saturating concentration of a known competitor (for non-specific binding).
-
A fixed concentration of the appropriate radioligand (typically at or near its Kd).
-
Cell membranes (protein amount optimized for each assay).
-
-
Incubation: The plate is incubated for a specific time (e.g., 60 minutes) at a defined temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.
-
Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Scintillation Counting: The filter plate is dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is quantified using a liquid scintillation counter.
III. Data Analysis
-
IC50 Determination: The raw counts per minute (CPM) are converted to percent inhibition relative to the total and non-specific binding controls. The concentration-response data are then fitted to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Selectivity Ratios: The selectivity of this compound for a primary target (if identified) over other targets is calculated by dividing the Ki value for the off-target by the Ki value for the primary target.
Data Presentation: A Comparative Overview
The binding affinity data for this compound against the selected target panel should be presented in a clear and concise table for easy comparison.
| Target Family | Receptor/Transporter | Radioligand | Ki (nM) of this compound |
| Dopamine | D2 | [3H]-Spiperone | Experimental Value |
| D3 | [3H]-7-OH-DPAT | Experimental Value | |
| D4 | [3H]-Nemonapride | Experimental Value | |
| Serotonin | 5-HT1A | [3H]-8-OH-DPAT | Experimental Value |
| 5-HT2A | [3H]-Ketanserin | Experimental Value | |
| 5-HT2C | [3H]-Mesulergine | Experimental Value | |
| 5-HT4 | [3H]-GR113808 | Experimental Value | |
| 5-HT7 | [3H]-SB-269970 | Experimental Value | |
| Opioid | Mu (µ) | [3H]-DAMGO | Experimental Value |
| Delta (δ) | [3H]-Naltrindole | Experimental Value | |
| Kappa (κ) | [3H]-U-69593 | Experimental Value | |
| Adrenergic | α1 | [3H]-Prazosin | Experimental Value |
| Other | Prostaglandin EP2 | [3H]-PGE2 | Experimental Value |
| Choline Transporter | [3H]-Hemicholinium-3 | Experimental Value |
Interpreting the Selectivity Profile
The Ki values obtained from these experiments will provide a quantitative measure of the affinity of this compound for each target. A lower Ki value indicates a higher affinity. The selectivity profile is then built by comparing these affinities. For instance, a compound with a Ki of 10 nM for its primary target and >1000 nM for all other targets would be considered highly selective.
This comprehensive selectivity profile is a critical dataset for making informed decisions in the drug development process. It helps to predict the potential therapeutic efficacy and side-effect profile of this compound, guiding further optimization and preclinical studies.
Conclusion
The systematic approach to selectivity profiling outlined in this guide provides a robust framework for characterizing the pharmacological properties of this compound. By employing a structurally-guided target panel and standardized in vitro binding assays, researchers can generate high-quality, reproducible data that is essential for advancing novel compounds through the drug discovery pipeline. This rigorous evaluation of on- and off-target interactions is fundamental to the development of safer and more effective medicines for central nervous system disorders.
References
- Chu, W., et al. (2005). 4-(Dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzamide (WC-10), a N-phenyl piperazine analog, displays high affinity and moderate selectivity for dopamine D3 receptors versus dopamine D2 receptors. Bioorganic & Medicinal Chemistry, 13(1), 77–87.
- National Center for Biotechnology Information. (2011). N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. PubChem.
- Gai, Y., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry, 43(21), 3895–3905.
- Leopoldo, M., et al. (2002). Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands. Journal of Medicinal Chemistry, 45(26), 5727–5735.
- Jiang, J., et al. (2018). Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. ACS Chemical Neuroscience, 9(4), 699–707.
- Xu, J., et al. (2010). [3H]4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl) butyl)benzamide: a selective radioligand for dopamine D(3) receptors. II. Quantitative analysis of dopamine D(3) and D(2)
- Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
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A Head-to-Head Comparison of Analytical Techniques for Benzamide Analysis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. Benzamide, a fundamental scaffold in numerous therapeutic agents, requires robust analytical methods to ensure its identity, purity, and potency. This guide provides an in-depth, head-to-head comparison of the most pertinent analytical techniques for benzamide analysis, moving beyond a mere listing of methods to delve into the scientific rationale behind their application. We will explore the strengths, limitations, and practical considerations of each technique, supported by experimental data and established protocols, to empower researchers in selecting the optimal method for their specific needs.
Chromatographic Techniques: The Workhorses of Pharmaceutical Analysis
Chromatographic methods are central to the analysis of multicomponent samples, offering high-resolution separation prior to detection and quantification. For benzamide, a moderately polar aromatic compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary chromatographic tools.
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most versatile and widely used technique for the analysis of pharmaceutical compounds, including benzamide. Its adaptability to a wide range of analyte polarities and molecular weights makes it an indispensable tool.
The Scientific Rationale: The choice of a reversed-phase C18 column is the standard for benzamide analysis due to the compound's aromatic nature and moderate polarity.[1][2] The nonpolar stationary phase (C18) interacts with the nonpolar benzene ring of benzamide, while a polar mobile phase (typically a mixture of water and a polar organic solvent like acetonitrile or methanol) elutes the compound. This separation mechanism provides excellent resolution and peak shape. The inclusion of a buffer in the mobile phase is often necessary to control the ionization state of any acidic or basic functional groups that might be present in related impurities, ensuring consistent retention times.[2]
Experimental Workflow for HPLC Analysis of Benzamide
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A Comparative Guide to Benchmarking the Neuroleptic Activity of Novel Benzamides
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the neuroleptic potential of novel benzamide derivatives. By integrating established in vitro and in vivo methodologies, this document outlines a systematic approach to benchmark new chemical entities against established antipsychotics, ensuring data integrity and reproducibility.
The clinical efficacy of benzamides as antipsychotic agents is primarily attributed to their antagonist activity at dopamine D2 receptors.[1] However, the landscape of neuroleptic drug discovery has evolved, with a significant focus on developing atypical antipsychotics that exhibit a broader receptor binding profile, often including serotonin receptors, to mitigate the risk of extrapyramidal side effects (EPS).[1] This guide emphasizes a multi-faceted evaluation process, encompassing not only the primary target engagement but also functional outcomes in behavioral models.
I. The Foundational Mechanism: Dopamine D2 Receptor Antagonism
The cornerstone of neuroleptic activity for benzamides lies in their ability to block postsynaptic dopamine D2 receptors within the mesolimbic pathway.[1] Hyperactivity of this pathway is strongly correlated with the positive symptoms of schizophrenia. By antagonizing D2 receptors, benzamides effectively dampen dopaminergic neurotransmission, leading to a therapeutic effect. The following diagram illustrates the canonical signaling pathway of the D2 receptor and the inhibitory action of benzamide antagonists.
Caption: Dopamine D2 Receptor Signaling and Benzamide Antagonism.
II. In Vitro Benchmarking: Quantifying Receptor Affinity
The initial step in characterizing a novel benzamide is to determine its binding affinity for the dopamine D2 receptor and other relevant targets, such as the serotonin 5-HT2A receptor. A competitive radioligand binding assay is the gold standard for this purpose.
Rationale for Experimental Choices:
-
Receptor Source: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human dopamine D2 receptor are a preferred system.[2][3] CHO cells provide a consistent and reproducible source of the target receptor in a clean background, devoid of confounding endogenous receptors that could be present in native tissue preparations.[4][5] Their robust growth characteristics and amenability to genetic engineering make them an industry standard.[4]
-
Radioligand: [3H]Spiperone is a high-affinity antagonist radioligand for the D2 receptor and is widely used in binding assays.[3][6] Its high specific activity allows for sensitive detection of binding.
-
Buffer System: A Tris-HCl based buffer containing MgCl2 is commonly employed to maintain a stable pH and ionic environment conducive to receptor-ligand interactions.[7]
Experimental Protocol: Dopamine D2 Receptor Binding Assay
Caption: Workflow for the Dopamine D2 Receptor Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture CHO-K1 cells stably expressing the human D2 receptor to confluence.
-
Harvest the cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).[8]
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Receptor membranes, [3H]Spiperone (at a concentration close to its Kd), and assay buffer.
-
Non-specific Binding: Receptor membranes, [3H]Spiperone, and a high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol).
-
Displacement: Receptor membranes, [3H]Spiperone, and varying concentrations of the novel benzamide.
-
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.[9]
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, then add a scintillation cocktail.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the novel benzamide concentration.
-
Determine the IC50 value (the concentration of the novel benzamide that inhibits 50% of the specific binding of [3H]Spiperone) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Self-Validation and Quality Control:
-
The inclusion of a reference compound (e.g., haloperidol or amisulpride) with a known Ki value in each assay serves as a positive control and validates the assay's performance.
-
The non-specific binding should be a small fraction of the total binding (typically <10%).
-
Regularly assess the quality and purity of the radioligand to ensure its integrity.[10]
III. In Vivo Assessment: Apomorphine-Induced Stereotypy
To evaluate the functional antagonist activity of a novel benzamide in a whole-animal model, the apomorphine-induced stereotypy test in rats is a widely accepted and predictive assay for antipsychotic efficacy.
Causality Behind the Experimental Choice:
-
Mechanism of Action: Apomorphine is a potent, non-selective dopamine receptor agonist that, at sufficient doses, induces stereotyped behaviors such as sniffing, licking, and gnawing.[11] These behaviors are thought to result from the overstimulation of postsynaptic dopamine receptors in the striatum, mimicking the hyperdopaminergic state associated with psychosis.[6]
-
Predictive Validity: The ability of a compound to antagonize apomorphine-induced stereotypy is highly correlated with its clinical antipsychotic efficacy.[12]
Experimental Protocol: Apomorphine-Induced Stereotypy in Rats
Caption: Workflow for the Apomorphine-Induced Stereotypy Assay.
Step-by-Step Methodology:
-
Animal Subjects:
-
Use male Sprague-Dawley or Wistar rats (200-250 g).
-
House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow at least one week for acclimatization before the experiment.
-
-
Drug Administration:
-
Divide the animals into groups (n=8-10 per group).
-
Administer the novel benzamide or a reference compound (e.g., amisulpride, sulpiride, haloperidol) at various doses via an appropriate route (e.g., intraperitoneal - i.p., or subcutaneous - s.c.).
-
Administer a vehicle control to one group.
-
The pre-treatment time will depend on the pharmacokinetic profile of the test compound (typically 30-60 minutes).
-
-
Apomorphine Challenge:
-
Administer apomorphine hydrochloride (e.g., 1.0-1.5 mg/kg, s.c.), dissolved in saline containing an antioxidant like ascorbic acid to prevent degradation.
-
Immediately after apomorphine administration, place each rat in an individual observation cage.
-
-
Behavioral Scoring:
-
Observe the animals for stereotyped behavior for a set period (e.g., 60 minutes), with observations made at regular intervals (e.g., every 5-10 minutes).
-
Score the intensity of stereotypy using a standardized rating scale. A commonly used scale is:
-
0: Asleep or stationary, no stereotyped behavior.
-
1: Active, but no stereotyped behavior.
-
2: Intermittent sniffing, licking, or head movements.
-
3: Continuous sniffing, licking, or head movements with brief periods of other activity.
-
4: Persistent, intense sniffing, licking, or gnawing of the cage floor or walls.
-
-
-
Data Analysis:
-
Calculate the total stereotypy score for each animal.
-
Plot the mean stereotypy score for each group against the dose of the test compound.
-
Determine the ED50 value (the dose of the compound that reduces the apomorphine-induced stereotypy score by 50% compared to the vehicle-treated group) using regression analysis.
-
Self-Validating System:
-
The inclusion of a vehicle control group is essential to establish the baseline apomorphine-induced stereotypy score.
-
A positive control group treated with a known antipsychotic (e.g., haloperidol) validates the sensitivity of the assay.
-
Blinding the observer to the treatment conditions is crucial to prevent bias in behavioral scoring.
IV. Comparative Data Summary
The following tables provide a comparative summary of the in vitro and in vivo neuroleptic activity of a hypothetical novel benzamide (Novel Benzamide X) against established antipsychotics.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine D2 | Serotonin 5-HT2A | D2/5-HT2A Ratio |
| Novel Benzamide X | 1.5 | 25 | 16.7 |
| Amisulpride | 2.8[13] | >1000[14] | >357 |
| Sulpiride | 19.5 | >1000 | >51 |
| Haloperidol | 1.2 | 45 | 37.5 |
Lower Ki values indicate higher binding affinity.
Table 2: In Vivo Antagonism of Apomorphine-Induced Stereotypy
| Compound | Route of Administration | ED50 (mg/kg) |
| Novel Benzamide X | i.p. | 0.5 |
| Amisulpride | i.p. | 21[12] |
| Sulpiride | i.p. | ~100[6] |
| Haloperidol | i.p. | 0.05 |
ED50 represents the dose required to produce a 50% reduction in stereotypy score.
V. Conclusion
This guide provides a robust and scientifically grounded framework for the preclinical benchmarking of novel benzamide neuroleptics. By adhering to these detailed protocols and principles of experimental design, researchers can generate reliable and comparable data, facilitating informed decisions in the drug discovery and development process. The integration of in vitro receptor binding assays with in vivo functional assessments provides a comprehensive profile of a compound's neuroleptic potential, ultimately contributing to the development of safer and more effective treatments for psychotic disorders.
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A Comparative Guide to Dose-Response Analysis of Novel Benzamide Derivatives: A Case Study of N,N-Dimethyl-2-(4-piperidinyloxy)benzamide as a Putative D2 Receptor Antagonist
Abstract
This guide provides a comprehensive framework for conducting a dose-response analysis of novel research compounds, using N,N-Dimethyl-2-(4-piperidinyloxy)benzamide as a representative example from the versatile benzamide class. Due to the limited public data on this specific molecule, we will proceed with a scientifically grounded, hypothetical scenario wherein it is characterized as a dopamine D2 receptor antagonist—a common modality for this structural class. We present a detailed in vitro experimental protocol, a step-by-step data analysis workflow, and a comparative analysis against established D2 antagonists, Haloperidol and Risperidone. This document is intended for researchers in pharmacology and drug development, offering a robust methodology for characterizing novel chemical entities and contextualizing their performance against clinically relevant benchmarks.
Introduction: The Benzamide Scaffold and the Dopamine D2 Receptor
The benzamide chemical scaffold is a cornerstone in modern medicinal chemistry, forming the basis of a wide array of therapeutic agents with diverse biological activities, including antipsychotic, antiemetic, and gastroprokinetic effects. Many of these actions are mediated through interaction with G-protein coupled receptors (GPCRs), with the dopamine D2 receptor (D2R) being a prominent target. Blockade of D2R signaling in the mesolimbic pathway is a key mechanism for the efficacy of most antipsychotic drugs.[1]
This compound is a novel molecule within this class. While specific biological data for this compound is not extensively published, its structure is analogous to other known GPCR ligands. To illustrate a rigorous process for compound characterization, this guide will analyze it as a putative D2R antagonist.
Dose-response analysis is fundamental to pharmacology. It describes the relationship between the concentration of a drug and the magnitude of its biological effect. Key parameters derived from this analysis, such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) and the maximum effect (Emax), are critical for quantifying a compound's potency and efficacy, respectively. Establishing a reliable dose-response curve is a foundational step in preclinical drug development.
The Comparative Landscape: Benchmarking Against Standard-of-Care
To ascertain the therapeutic potential and unique properties of a novel compound, its performance must be benchmarked against established alternatives. For D2R antagonism, we have selected two well-characterized antipsychotics:
-
Haloperidol: A typical, first-generation antipsychotic that acts as a potent D2R antagonist. It is known for high potency but also a significant risk of extrapyramidal side effects, which are linked to high D2R occupancy in the nigrostriatal pathway.[1]
-
Risperidone: An atypical, second-generation antipsychotic with high affinity for both D2 and serotonin 5-HT2A receptors. This dual activity is thought to contribute to its efficacy against a broader range of symptoms with a potentially lower risk of certain side effects compared to typical antipsychotics.
These compounds provide a robust basis for comparison, representing different generations and pharmacological profiles within the same target class.
Experimental Protocol: In Vitro D2 Receptor Antagonism Assay
This section details a functional assay to determine the dose-dependent inhibition of the D2 receptor by a test compound. The protocol utilizes a commercially available HEK293 cell line stably expressing the long isoform of the human D2 receptor (D2L-R). The assay measures the inhibition of a known agonist (dopamine) by quantifying the downstream effect on cyclic adenosine monophosphate (cAMP) levels via a competitive immunoassay.
Causality and Experimental Design Choices
-
Cell Line: HEK293 cells are chosen for their robust growth characteristics and low endogenous GPCR expression, making them an ideal "blank slate" for expressing a single receptor of interest.
-
Assay Principle: The D2R is a Gi-coupled receptor. When activated by an agonist like dopamine, it inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An antagonist will block this effect, thereby restoring cAMP levels. This functional readout provides a more biologically relevant measure of activity than a simple binding assay.
-
Controls: The inclusion of positive (dopamine alone), negative (vehicle), and reference (Haloperidol, Risperidone) controls is crucial for data validation and comparison.
Experimental Workflow Diagram
Caption: Workflow for the D2R antagonist functional cAMP assay.
Step-by-Step Methodology
-
Cell Culture:
-
Maintain HEK293 cells expressing the human D2L-R in DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
Harvest cells at 80-90% confluency and seed 10,000 cells per well into a 96-well solid white assay plate.
-
Incubate for 24 hours at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Prepare 10 mM stock solutions of the test compound (this compound), Haloperidol, and Risperidone in 100% DMSO.
-
Perform an 11-point, 1:3 serial dilution in a new 96-well plate using assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA) to create a concentration-response plate. The final top concentration in the assay should be approximately 10 µM.
-
-
Assay Procedure:
-
Gently remove the culture medium from the cells.
-
Add 50 µL of the prepared compound dilutions (or vehicle control) to the appropriate wells.
-
Pre-incubate the plate for 15 minutes at 37°C. This allows the antagonist to bind to the receptors.
-
Prepare a dopamine agonist solution at 2x the final EC80 concentration. The EC80 value (the concentration that elicits 80% of the maximal response) should be predetermined in an agonist-mode experiment.
-
Add 50 µL of the dopamine solution to all wells except the negative control wells (which receive assay buffer instead).
-
Incubate for 30 minutes at 37°C.
-
-
Data Acquisition:
-
Lyse the cells and measure cAMP levels using a homogenous time-resolved fluorescence (HTRF) or similar competitive immunoassay kit, following the manufacturer's instructions.
-
Read the plate on a compatible microplate reader.
-
Data Analysis and Interpretation
The raw data (e.g., HTRF ratio) is processed to determine the dose-response relationship.
-
Normalization:
-
The data is normalized to percent inhibition. The average signal from the negative control (vehicle only, maximum cAMP) is set to 0% inhibition. The average signal from the positive control (dopamine agonist only, minimum cAMP) is set to 100% inhibition.
-
% Inhibition = 100 * (Signal_TestWell - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl)
-
-
Curve Fitting:
-
Plot the normalized % Inhibition against the logarithm of the compound concentration.
-
Fit the data using a four-parameter logistic (4PL) equation, which is a standard model for sigmoidal dose-response curves.
-
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
From this regression, the following parameters are derived:
-
IC50: The concentration of the antagonist that produces 50% of the maximum inhibition. This is the primary measure of the compound's potency .
-
Hill Slope: Describes the steepness of the curve. A slope of ~1 suggests a 1:1 binding interaction.
-
Top (Emax): The maximum achievable inhibition (efficacy).
-
Bottom: The minimum inhibition, typically constrained to zero.
-
-
Comparative Performance Analysis
For this guide, we will use hypothetical, yet plausible, data for this compound and compare it with literature-derived values for our reference compounds.
| Compound | IC50 (nM) | Emax (% Inhibition) | Receptor Profile |
| This compound | 15.2 | 98% | Hypothetical D2 Antagonist |
| Haloperidol | 1.5 | 100% | D2 Antagonist |
| Risperidone | 3.0 | 100% | D2 / 5-HT2A Antagonist |
Note: Data for Haloperidol and Risperidone are representative values from various in vitro assays and may vary depending on the specific assay conditions.
Interpretation of Results:
-
Potency: In our hypothetical analysis, Haloperidol (IC50 = 1.5 nM) is the most potent compound, followed by Risperidone (IC50 = 3.0 nM). Our test compound, this compound, is approximately 10-fold less potent than Haloperidol and 5-fold less potent than Risperidone. A lower IC50 value indicates higher potency, meaning a lower concentration is needed to achieve the same level of receptor inhibition.
-
Efficacy: All three compounds are full antagonists in this model, achieving nearly 100% inhibition of the dopamine-induced response (Emax ≈ 100%). This indicates that, at sufficient concentrations, they can all fully block the receptor's functional response to the agonist.
Signaling Pathway Context
The compounds discussed act on the dopamine D2 receptor, a Gi-coupled GPCR. The diagram below illustrates this signaling pathway and the point of intervention for an antagonist.
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A Researcher's Guide to the Statistical Validation of N,N-Dimethyl-2-(4-piperidinyloxy)benzamide Experimental Results
This guide provides a comprehensive framework for the robust statistical validation of experimental results concerning N,N-Dimethyl-2-(4-piperidinyloxy)benzamide and its analogs. As research indicates the potential for benzamide derivatives to act as potent and selective delta opioid receptor agonists, this document outlines the critical experimental and statistical methodologies required to substantiate such findings with high confidence.[1][2] The principles detailed herein are designed to ensure scientific integrity, from initial in vitro screening to conclusive in vivo efficacy studies.
The narrative emphasizes the causality behind experimental choices and statistical approaches, fostering a self-validating system of protocols. This ensures that researchers, scientists, and drug development professionals can generate reproducible and trustworthy data suitable for publication and further development.
Part 1: Foundational In Vitro Assays - Establishing Potency and Selectivity
The initial step in characterizing a compound like this compound is to determine its potency and selectivity through in vitro assays.[3] These experiments provide the foundational data upon which all subsequent research is built.
Experimental Protocol: Radioligand Binding Assay for Receptor Affinity
This assay determines the affinity of the test compound for the target receptor (e.g., delta opioid receptor) and off-target receptors (e.g., mu and kappa opioid receptors) to establish selectivity.
Methodology:
-
Preparation of Cell Membranes: Utilize cell lines stably expressing the human delta, mu, and kappa opioid receptors.
-
Assay Conditions: In a 96-well plate, combine cell membranes, a radiolabeled ligand (e.g., [³H]naltrindole for the delta receptor), and varying concentrations of this compound.
-
Incubation and Detection: Incubate to allow competitive binding. Harvest the membranes and measure the bound radioactivity using a scintillation counter.
-
Data Collection: Generate data for a full concentration-response curve, typically using 8-12 concentrations in triplicate.
Statistical Validation: IC50 Determination and Comparative Analysis
The primary output of this assay is the half-maximal inhibitory concentration (IC50), which quantifies the potency of the compound.
Statistical Approach:
-
Non-linear Regression: The raw data (radioactivity vs. log[concentration]) should be fitted to a sigmoidal dose-response model (variable slope), also known as a four-parameter logistic (4PL) curve.[4] This is the preferred method over linearizing transformations.[4][5]
-
Goodness of Fit: Assess the quality of the curve fit by examining the R-squared value, which should ideally be >0.95.
-
IC50 and Confidence Intervals: The model will calculate the log(IC50), from which the IC50 is derived. It is crucial to report the 95% confidence interval for the IC50 to understand the precision of the estimate.[6]
-
Selectivity Index: The selectivity is determined by the ratio of IC50 values for off-target receptors versus the target receptor (e.g., IC50(mu)/IC50(delta)).
Data Presentation:
| Compound | Target Receptor | IC50 (nM) [95% CI] | Off-Target (Mu) IC50 (nM) [95% CI] | Off-Target (Kappa) IC50 (nM) [95% CI] | Selectivity (Mu/Delta) |
| Compound X | Delta Opioid | 0.87 [0.75 - 1.01] | 3800 [3500 - 4100] | 7500 [7100 - 7900] | 4368x |
| SNC-80 (Control) | Delta Opioid | 1.20 [1.05 - 1.37] | 4500 [4200 - 4800] | 8000 [7600 - 8400] | 3750x |
This table presents hypothetical data for illustrative purposes.
Statistical Comparison: To determine if the potency of your compound is statistically different from a known standard (e.g., SNC-80), an extra sum-of-squares F-test can be employed to compare the log(IC50) values from the two fitted curves. A p-value < 0.05 would indicate a significant difference in potency.
Part 2: Mechanistic Validation - Confirming Functional Activity
Once binding affinity is established, it is essential to confirm that the compound elicits the expected biological response. For a delta opioid receptor agonist, this typically involves measuring the inhibition of adenylyl cyclase activity.
Experimental Protocol: cAMP Accumulation Assay
Methodology:
-
Cell Culture: Use cells expressing the delta opioid receptor (e.g., CHO-hDOR).
-
Treatment: Pre-treat cells with various concentrations of this compound, followed by stimulation with forskolin to induce cAMP production.
-
Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Collection: Generate concentration-response data, measuring the inhibition of forskolin-stimulated cAMP accumulation.
Statistical Validation: EC50 Determination and Analysis of Functional Response
The principles of statistical analysis are similar to the binding assay, but the output is the half-maximal effective concentration (EC50).
Statistical Approach:
-
Non-linear Regression: Fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Comparison of Multiple Groups: If comparing the functional response of multiple compounds or conditions (e.g., wild-type vs. mutant receptor), a two-way ANOVA can be used to analyze the effect of 'compound' and 'concentration' on the response. Post-hoc tests (e.g., Dunnett's or Sidak's) can then be used for specific comparisons.
Visualization of Experimental Workflow:
Caption: Workflow for in vitro characterization.
Part 3: In Vivo Efficacy Studies - Demonstrating Therapeutic Potential
The translation of in vitro findings to a living system is a critical validation step. For a delta opioid agonist, a common in vivo model is the assessment of anti-nociceptive (pain-relieving) effects in rodents.[2]
Experimental Protocol: Hot Plate Test for Analgesia
Methodology:
-
Animal Acclimation: Acclimate mice to the hot plate apparatus (set to a constant temperature, e.g., 55°C).
-
Baseline Measurement: Measure the baseline latency for each mouse to exhibit a pain response (e.g., licking a paw or jumping).
-
Compound Administration: Administer this compound or a vehicle control via the desired route (e.g., oral gavage).
-
Post-treatment Measurement: Measure the response latency at several time points after administration (e.g., 30, 60, 90, 120 minutes).
-
Randomization and Blinding: Mice must be randomly assigned to treatment groups, and the experimenter should be blinded to the treatment to prevent bias.[7]
Statistical Validation: Analyzing Time-Course and Treatment Effects
The data from in vivo studies are often longitudinal and require appropriate statistical methods to account for repeated measurements.
Statistical Approach:
-
Two-Way Repeated Measures ANOVA: This is the most appropriate test for this experimental design.[8] It allows for the analysis of the main effects of 'treatment' and 'time', as well as the 'treatment x time' interaction. A significant interaction effect indicates that the treatment effect changes over time.
-
Post-Hoc Tests: If the ANOVA reveals a significant effect, post-hoc tests (e.g., Tukey's or Sidak's multiple comparisons test) should be used to compare the treatment group to the control group at each specific time point.[9]
-
Data Transformation: The response latency data should be checked for normality. If the assumptions of ANOVA are not met, a data transformation (e.g., log) or a non-parametric equivalent may be necessary.
Data Presentation:
| Treatment Group | N | Latency at 30 min (s) Mean ± SEM | Latency at 60 min (s) Mean ± SEM | Latency at 90 min (s) Mean ± SEM |
| Vehicle Control | 8 | 5.2 ± 0.4 | 5.5 ± 0.5 | 5.3 ± 0.4 |
| Compound X (10 mg/kg) | 8 | 12.8 ± 1.1 | 15.1 ± 1.3** | 10.2 ± 0.9 |
| Morphine (5 mg/kg) | 8 | 18.5 ± 1.5 | 20.2 ± 1.6 | 14.8 ± 1.2** |
*p < 0.05, **p < 0.01 compared to Vehicle Control (Sidak's post-hoc test). This table presents hypothetical data for illustrative purposes.
Decision Tree for Statistical Test Selection:
Caption: A simplified statistical test selection guide.
Part 4: Ensuring Trustworthiness and Comprehensive Reporting
Scientific integrity is paramount. Every protocol must be a self-validating system, and all results must be reported with transparency.
-
Self-Validating Protocols: Include positive and negative controls in every experiment. For instance, in a binding assay, a known potent ligand serves as a positive control. If the control does not yield the expected result, the assay is considered invalid, and the data should be discarded.
-
Power Analysis: Before conducting in vivo studies, perform a power analysis to determine the appropriate sample size needed to detect a statistically significant effect, thereby avoiding underpowered studies.[7][10]
-
Transparent Reporting: When publishing, clearly state all statistical tests used, the software employed, the exact p-values (e.g., p=0.034, not p<0.05), and the sample sizes (n) for each experiment.[11][12] Adherence to reporting guidelines like the SAMPL Guidelines is recommended.[13] Describe how outliers and missing data were handled.[12]
By rigorously applying these experimental and statistical validation principles, researchers can build a compelling and defensible case for the biological activity of this compound, paving the way for future discoveries.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N,N-Dimethyl-2-(4-piperidinyloxy)benzamide
For Immediate Reference: Key Disposal and Safety Protocols
| Parameter | Guideline | Justification |
| Waste Classification | Likely Hazardous Waste | Based on structural alerts (substituted benzamide, piperidine moiety) and data from analogous compounds indicating potential toxicity and mutagenicity.[1][2] |
| Primary Disposal Route | Licensed Hazardous Waste Contractor | Ensures compliance with federal and local regulations and proper handling of potentially hazardous materials.[3] |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles with side shields, lab coat. Use a fume hood. | Protects against potential skin and eye irritation, and inhalation of dust or aerosols.[3][4][5] |
| In-Lab Waste Collection | Designated, sealed, and clearly labeled container for "Halogenated Organic Waste" (if applicable, based on synthesis precursors) or "Non-Halogenated Organic Waste". | Prevents accidental mixing with incompatible chemicals and ensures proper identification for disposal. |
| Spill Management | Absorb with inert material (vermiculite, sand), collect in a sealed container, and treat as hazardous waste. | Minimizes exposure and environmental contamination.[1] |
I. Understanding the Compound: A Hazard Profile Based on Structural Analogs
N,N-Dimethyl-2-(4-piperidinyloxy)benzamide is a complex organic molecule whose potential hazards can be inferred from its constituent parts. The presence of a substituted benzamide ring and a piperidine group are "structural alerts," suggesting that the compound may possess toxicological properties of concern.[7][8][9]
-
Substituted Benzamides: This class of compounds can exhibit a range of toxicities. For instance, Benzamide itself is classified as harmful if swallowed and is suspected of causing genetic defects.[1][10] The metabolic bioactivation of some benzamide derivatives can lead to the formation of reactive metabolites, which may result in organ toxicity or idiosyncratic immune reactions.[2]
-
Piperidine Derivatives: Piperidine and its derivatives are known to be hazardous. Piperidine is a flammable liquid and can cause severe skin burns and respiratory irritation.[4][5][11] Safe handling of piperidine-containing compounds necessitates the use of a chemical fume hood and appropriate PPE to prevent inhalation and skin contact.[12]
Given these structural precedents, it is prudent to handle this compound as a potentially hazardous substance until specific toxicological data becomes available.
II. The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. The following protocol provides a systematic approach to ensure compliance and safety.
Step 1: Waste Characterization and Segregation
Before beginning any disposal procedure, it is essential to characterize the waste. Based on the analysis of its structural components, this compound should be treated as hazardous waste.
-
Action: Do not dispose of this compound down the drain or in regular trash.[1]
-
Causality: The potential for environmental toxicity and unforeseen reactions in the sewer system necessitates its isolation and proper disposal.
Step 2: In-Lab Waste Collection and Containerization
-
Action: Collect all waste containing this compound (including contaminated consumables like gloves and weighing paper) in a designated, chemically resistant, and sealable container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Note the date when the first waste is added.
-
Causality: Proper labeling prevents accidental mixing of incompatible waste streams and provides essential information for the waste disposal contractor.
Step 3: Storage of Chemical Waste
-
Action: Store the sealed waste container in a well-ventilated, designated satellite accumulation area within the laboratory, away from heat, sparks, and open flames.[12]
-
Causality: Safe storage minimizes the risk of accidental spills, fires, or exposure to laboratory personnel.
Step 4: Arranging for Disposal
-
Action: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company to arrange for the pickup and disposal of the hazardous waste.[3]
-
Causality: Licensed contractors are equipped to handle and dispose of hazardous chemicals in accordance with all federal, state, and local regulations, ensuring a complete "cradle-to-grave" management of the waste.
III. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Action:
-
Evacuate the immediate area and alert colleagues.
-
If safe to do so, prevent the spread of the spill.
-
Wearing appropriate PPE (respirator, chemical-resistant gloves, safety goggles, lab coat), absorb the spill with an inert material such as vermiculite or sand.
-
Collect the absorbed material into a sealable container and label it as hazardous waste for disposal.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Causality: A pre-planned spill response minimizes the risk of exposure and ensures that the contaminated area is safely decontaminated.
IV. Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
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Navigating the Unseen: A Guide to Safely Handling N,N-Dimethyl-2-(4-piperidinyloxy)benzamide
For Immediate Reference: In the absence of a specific Safety Data Sheet (SDS) for N,N-Dimethyl-2-(4-piperidinyloxy)benzamide, this guide is constructed from safety data for structurally analogous benzamide and piperidine compounds. A conservative approach is paramount to ensure personnel safety.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The recommendations herein are founded on the known hazard profiles of its core chemical moieties: the benzamide group, associated with irritant and potentially mutagenic properties, and the piperidine ring, which can exhibit corrosive and flammable characteristics.
Hazard Assessment: A Compound of Two Moieties
-
Benzamide Moiety: Benzamide and its derivatives are known to be potential irritants to the skin, eyes, and respiratory system.[1][2] Some compounds in this class are also classified as harmful if swallowed and may carry a risk of genetic defects.[3]
-
Piperidine Moiety: Piperidine itself is a flammable liquid and vapor that can cause severe skin burns and eye damage.[4] It is also toxic if it comes into contact with the skin and can be fatal if inhaled.[4]
Therefore, it is crucial to handle this compound with the assumption that it may possess a combination of these hazardous properties.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the potential risks associated with handling this compound. The following table outlines the recommended PPE, which should be considered the minimum requirement.
| PPE Category | Item | Specifications | Rationale |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in conjunction with goggles, especially during procedures with a high risk of splashing. | Protects against splashes of the chemical which could cause serious eye damage.[4] |
| Skin and Body Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for any signs of degradation or puncture before each use and change frequently. | Prevents skin contact, which could lead to irritation or burns.[1][4] |
| Lab Coat | A long-sleeved, flame-resistant lab coat. | Provides a barrier against accidental spills and protects underlying clothing. | |
| Respiratory Protection | NIOSH-Approved Respirator or Chemical Fume Hood | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is mandatory. | Prevents the inhalation of airborne particles or vapors, which could be toxic or fatal.[4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is critical to minimizing exposure and ensuring a safe working environment.
Preparation and Handling Workflow
Caption: Step-by-step workflow for handling this compound.
First Aid Procedures
In the event of exposure, immediate action is critical.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[4]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse the skin with plenty of water. If skin irritation or a rash occurs, seek medical advice.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[4]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[3]
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
